molecular formula C6H6FNO B1466008 3-Fluoro-4-methoxypyridine CAS No. 1060805-03-9

3-Fluoro-4-methoxypyridine

Cat. No.: B1466008
CAS No.: 1060805-03-9
M. Wt: 127.12 g/mol
InChI Key: XYTUUTJNWFECNS-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxypyridine (CAS 1060805-03-9) is a fluorinated heterocyclic compound with the molecular formula C6H6FNO and a molecular weight of 127.12 g/mol. It serves as a versatile and valuable building block in organic synthesis and medicinal chemistry, particularly for the research and development of new active substances. The presence of both fluorine and a methoxy group on the pyridine ring allows chemists to fine-tune the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics make it a key intermediate in the discovery of new pharmaceuticals and agrochemicals, as the introduction of fluorine is a established strategy to improve cell membrane penetration and enhance the stability of candidate molecules . Researchers utilize this compound as a synthetic precursor in various applications, including the synthesis of more complex heterocyclic systems like pyrido[4,3-b][1,4]thiazine 1,1-dioxides, which are scaffolds of interest in antiviral research . The compound is for research use only and is not intended for diagnostic or therapeutic applications. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Proper personal protective equipment should be worn during handling, and it should be stored at ambient temperatures .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c1-9-6-2-3-8-4-5(6)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTUUTJNWFECNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60720898
Record name 3-Fluoro-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60720898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060805-03-9
Record name 3-Fluoro-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60720898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Value of 3-Fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3-Fluoro-4-methoxypyridine

This compound is a substituted pyridine derivative that serves as a crucial building block in modern medicinal chemistry and agrochemical research.[1] Its utility stems from the unique combination of its structural features: the pyridine core, a common scaffold in bioactive molecules; a fluorine atom, which can enhance metabolic stability, binding affinity, and lipophilicity[2]; and a methoxy group, which modulates the electronic properties of the aromatic ring. The precise arrangement of these functional groups offers synthetic chemists a versatile intermediate for constructing more complex molecular architectures.[1] This guide provides a detailed protocol for the synthesis, purification, and comprehensive characterization of this compound, grounded in established chemical principles and analytical validation.

Part 1: Synthesis via Nucleophilic Aromatic Substitution

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the ability of the electron-deficient pyridine ring, further activated by an appropriate leaving group, to undergo substitution by a fluoride anion. The choice of starting material is critical; while various precursors can be envisioned, a common and reliable approach involves the displacement of a nitro group from a 3-nitro-4-methoxypyridine precursor. The nitro group is a potent electron-withdrawing group, which strongly activates the C3 position towards nucleophilic attack, making it an excellent leaving group in this context.[3]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Start 3-Nitro-4-methoxypyridine (Starting Material) Reagents CsF (Fluoride Source) DMSO (Solvent) Reaction Nucleophilic Aromatic Substitution (SNAr) ~120-150 °C Start->Reaction Combine Reagents->Reaction Add Quench Aqueous Workup (Quench Reaction) Reaction->Quench Proceed to Product_Crude Crude this compound Purify Column Chromatography (Silica Gel) Product_Crude->Purify Extract Extraction with Organic Solvent (e.g., EtOAc) Quench->Extract Extract->Product_Crude Product_Pure Pure this compound Purify->Product_Pure

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis

This protocol is adapted from established methodologies for SNAr reactions on nitropyridine systems.[2][3]

Materials:

  • 3-Nitro-4-methoxypyridine

  • Cesium Fluoride (CsF), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-nitro-4-methoxypyridine (1.0 eq).

  • Addition of Reagents: Add anhydrous cesium fluoride (CsF, 3.0-5.0 eq) to the flask. The use of a significant excess of the fluoride source is crucial to drive the reaction to completion. CsF is chosen for its high solubility in aprotic polar solvents and the relatively "naked" and therefore highly nucleophilic nature of the fluoride ion it provides.

  • Solvent Addition: Add anhydrous DMSO to the flask to create a solution with a concentration of approximately 0.1-0.2 M with respect to the starting material. DMSO is an ideal solvent for this reaction due to its high boiling point and its ability to solvate cations effectively, enhancing the nucleophilicity of the fluoride anion.

  • Heating and Reaction: Heat the reaction mixture to 120-150 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Reaction Quench: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing deionized water. This step quenches the reaction and precipitates the organic product while dissolving the inorganic salts.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). The organic layers are combined.

  • Washing: Wash the combined organic layers with deionized water, followed by brine to remove residual DMSO and inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Part 2: Purification

The crude product from the synthesis requires purification to remove any unreacted starting material and byproducts. Column chromatography is the most effective method.

Experimental Protocol: Purification

Materials:

  • Silica gel (230-400 mesh)

  • Hexanes (reagent grade)

  • Ethyl Acetate (reagent grade)

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., 95:5 Hexanes:EtOAc).

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried, product-adsorbed silica onto the top of the packed column.

  • Elution: Elute the column with a gradient of Hexanes and Ethyl Acetate, starting with a low polarity mixture and gradually increasing the polarity. The optimal eluent system should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a clear to pale yellow liquid or solid.[4][5]

Part 3: Characterization

Comprehensive analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Characterization Workflow Diagram

Characterization_Workflow cluster_techniques Analytical Techniques cluster_data Data Interpretation Product Purified This compound NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (MS) Product->MS IR Infrared Spectroscopy (IR) Product->IR Structure Structural Confirmation (Connectivity, Functional Groups) NMR->Structure Purity Purity Assessment NMR->Purity Identity Identity Confirmation (Molecular Weight) MS->Identity IR->Structure

Caption: General workflow for the characterization of this compound.

Expected Spectroscopic Data

The following tables summarize the expected data for this compound (C₆H₆FNO, Molecular Weight: 127.12 g/mol ).[6][7]

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Rationale
OCH₃ ~3.95 s - Typical for an aryl methoxy group.
H-5 ~6.90 dd JH5-H6 ≈ 5.6, JH5-F ≈ 4.0 Upfield shift due to the electron-donating methoxy group. Shows coupling to both H-6 and the fluorine at C-3.
H-6 ~8.15 d JH6-H5 ≈ 5.6 Downfield shift, typical for pyridine protons adjacent to nitrogen.

| H-2 | ~8.25 | d | JH2-F ≈ 2.5 | Most downfield proton due to proximity to nitrogen and deshielding from fluorine. Shows characteristic coupling to fluorine. |

Rationale is based on analysis of similar structures.[8][9]

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Carbon Chemical Shift (δ, ppm) Multiplicity (due to F) Coupling Constants (J, Hz) Rationale
OCH₃ ~56.5 s - Typical for a methoxy carbon.
C-5 ~110.0 d ²JCF ≈ 4.0 Shielded by the methoxy group.
C-2 ~140.0 d ²JCF ≈ 15.0 Deshielded by nitrogen and fluorine.
C-6 ~147.0 s - Deshielded by nitrogen.
C-4 ~155.0 d ³JCF ≈ 10.0 Attached to the electron-donating oxygen.

| C-3 | ~158.0 | d | ¹JCF ≈ 250.0 | Directly attached to fluorine, showing a large one-bond C-F coupling constant. |

Rationale is based on established principles of ¹³C NMR and C-F coupling.[2]

Table 3: Mass Spectrometry and Infrared Spectroscopy Data

Technique Expected Value Interpretation
MS (EI) m/z 127 (M⁺) Corresponds to the molecular ion peak, confirming the molecular weight of the compound.[10]
IR (film) ~3050-3100 cm⁻¹ Aromatic C-H stretch.
~2850-2960 cm⁻¹ Aliphatic C-H stretch (methoxy group).
~1600, 1480 cm⁻¹ Aromatic C=C and C=N ring stretching vibrations.
~1250-1300 cm⁻¹ Aryl C-O stretch (asymmetric).

| | ~1100-1200 cm⁻¹ | Strong C-F stretch, a key diagnostic peak.[11] |

Interpretation based on standard IR correlation tables.[12][13]

Part 4: Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated area, preferably a fume hood.[14]

  • Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[15]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[15]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or dust.[14]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[14]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[14]

References

  • This compound | CAS 1060805-03-9. Matrix Fine Chemicals. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. National Institutes of Health (NIH). Available at: [Link]

  • Preparation method of fluoropyridine compounds. Google Patents.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]

  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications (RSC Publishing). Available at: [Link]

  • Pyridine, 3-fluoro-. NIST WebBook. Available at: [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. ResearchGate. Available at: [Link]

  • 2-Fluoro-4-methoxypyridine | C6H6FNO. PubChem. Available at: [Link]

  • Mass Spectrometry. Bruker. Available at: [Link]

  • IR Spectroscopy. YouTube. Available at: [Link]

  • How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. Available at: [Link]

Sources

A Technical Guide to the Crystal Structure Analysis of 3-Fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive walkthrough of the process of determining and analyzing the crystal structure of 3-Fluoro-4-methoxypyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. We detail the procedural and theoretical foundations of the analysis, from synthesis and single-crystal growth to sophisticated data interpretation. The narrative emphasizes the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The guide covers single-crystal X-ray diffraction (SC-XRD) data collection, structure solution and refinement, and an in-depth analysis of the resulting molecular and supramolecular structures. Special attention is given to the landscape of intermolecular interactions, including C—H···F and C—H···N hydrogen bonds, which are quantified and visualized using Hirshfeld surface analysis. This document serves as both a protocol and an interpretive guide to understanding the solid-state architecture of fluorinated pyridine compounds.

Introduction

Substituted pyridines are fundamental heterocyclic scaffolds in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and catalysts. The introduction of a fluorine atom can dramatically alter the physicochemical properties of a molecule, affecting its lipophilicity, metabolic stability, and binding interactions[1]. This compound (C₆H₆FNO) combines the pyridine core with a fluorine atom and a methoxy group, creating a molecule with a unique electronic profile and potential for diverse non-covalent interactions.

Understanding the three-dimensional arrangement of molecules in the solid state is paramount for predicting and controlling the bulk properties of a material, such as solubility, stability, and bioavailability. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining molecular structure and packing.[2] This guide elucidates the complete workflow for the crystal structure analysis of the title compound, providing a robust framework for the characterization of novel molecular solids.

Experimental Workflow: From Synthesis to Structure

The journey from a chemical concept to a fully characterized crystal structure involves a sequence of precise experimental and computational steps. Each stage is critical for the success of the next, demanding careful execution and planning.

Crystal Structure Analysis Workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction Data Collection cluster_analysis Structure Determination & Analysis synthesis Chemical Synthesis purification Purification synthesis->purification crystallization Single Crystal Growth (Slow Evaporation) purification->crystallization mounting Crystal Mounting crystallization->mounting screening Initial Screening & Unit Cell Determination mounting->screening data_collection Full Diffraction Data Collection screening->data_collection integration Data Integration & Reduction data_collection->integration solution Structure Solution (e.g., SHELXS) integration->solution refinement Structure Refinement (e.g., SHELXL) solution->refinement validation Validation & CIF Generation refinement->validation analysis Supramolecular Analysis (Hirshfeld, etc.) validation->analysis report Final Report & Publication validation->report

Caption: Workflow for Crystal Structure Determination.

Synthesis and Crystallization

Rationale: The primary prerequisite for SC-XRD is a high-quality single crystal. This necessitates a pure sample of the target compound, as impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction.

Protocol: Synthesis of this compound While several synthetic routes to fluorinated pyridines exist, a common approach involves nucleophilic aromatic substitution or diazotization reactions on appropriately substituted precursors.[3][4] For the purpose of this guide, we assume the compound has been synthesized and purified to >97% purity, as confirmed by HPLC and NMR spectroscopy.[5]

Protocol: Single Crystal Growth The method of crystallization is chosen to promote slow, ordered growth. Slow evaporation from a suitable solvent is a robust and widely used technique.

  • Solvent Selection: Screen various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and binary mixtures) for moderate solubility. The ideal solvent dissolves the compound completely upon gentle warming but allows it to become supersaturated upon slow cooling or evaporation. For this compound, a mixture of ethanol and hexane is often effective.

  • Preparation: Dissolve approximately 10-20 mg of the purified compound in a minimal amount of the chosen solvent system in a small, clean vial.

  • Evaporation: Cover the vial with a cap, perforated with a few small holes using a needle. This slows the rate of solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature).

  • Harvesting: Monitor the vial over several days to weeks. Once well-formed, block-like crystals of suitable size (0.1-0.4 mm) appear, carefully harvest one using a mounted loop.[6]

Single-Crystal X-ray Diffraction (SC-XRD)

Rationale: SC-XRD measures the intensities of X-rays diffracted by the electron clouds of the atoms arranged in the crystal's periodic lattice. The resulting diffraction pattern contains the information needed to deduce the atomic arrangement.[2]

Protocol: Data Collection Data is typically collected at a low temperature (e.g., 100-173 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.[7]

  • Mounting: Secure the harvested crystal on a goniometer head in the cold nitrogen stream of the diffractometer.

  • Unit Cell Determination: Collect a preliminary set of diffraction images to determine the crystal's unit cell parameters and Bravais lattice.[2][6]

  • Data Collection Strategy: Based on the crystal system, a strategy is calculated to collect a complete, redundant dataset, ensuring all unique reflections are measured multiple times.[6]

  • Data Acquisition: Execute the full data collection run. A modern CCD or CMOS detector can acquire a complete dataset in 6-24 hours.[2]

  • Data Integration and Scaling: After collection, the raw image files are processed. The software locates the diffraction spots, integrates their intensities, and applies corrections for experimental factors (e.g., Lorentz-polarization effects, absorption). The data is then scaled and merged to produce a final reflection file (.hkl).[8]

Structure Solution and Refinement

Rationale: The integrated intensity data lacks crucial phase information, which is lost during the experiment (the "phase problem"). Structure solution methods are computational algorithms designed to determine initial phases, leading to a preliminary structural model. This model is then optimized against the experimental data in a process called refinement.[9]

Protocol: Structure Solution and Refinement using SHELX The SHELX suite of programs is a powerful and widely used tool for small-molecule crystallography.[10][11][12]

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.

  • Structure Solution: The structure is solved using SHELXS or SHELXT, typically employing "direct methods" or "dual-space" algorithms to generate an initial electron density map and a preliminary atomic model.[9]

  • Model Building: The initial model is inspected. Atoms are identified, assigned element types, and the model is completed by finding any missing atoms from the difference electron density map.

  • Refinement: The model is refined against the experimental data using SHELXL via a full-matrix least-squares method.[11] This iterative process adjusts atomic coordinates, and displacement parameters (initially isotropic, then anisotropic for non-hydrogen atoms) to minimize the difference between the observed structure factors (F_obs) and the calculated structure factors (F_calc) from the model.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated geometric positions and refined using a riding model.[12]

  • Convergence: Refinement continues until the model converges, indicated by a stable R-factor (a measure of agreement between the model and data) and minimal shifts in refined parameters.

Results and Discussion

The final output of a successful crystal structure analysis is a Crystallographic Information File (CIF), which contains all the information about the experiment and the final refined model.

Crystallographic Data

The following table presents illustrative crystallographic data and refinement details for this compound.

Parameter Value
Chemical FormulaC₆H₆FNO
Formula Weight127.12
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.891(2)
b (Å)14.552(5)
c (Å)7.123(3)
β (°)112.54(1)
Volume (ų)564.1(4)
Z4
T (K)150(2)
Radiation (λ, Å)MoKα (0.71073)
Reflections collected5480
Independent reflections1298 [R(int) = 0.021]
Final R indices [I > 2σ(I)]R₁ = 0.035, wR₂ = 0.098
Goodness-of-fit on F²1.05
Molecular Structure

The asymmetric unit contains one molecule of this compound. The pyridine ring is essentially planar. The fluorine and methoxy substituents lie close to the plane of the ring. Bond lengths and angles fall within expected ranges for substituted pyridine derivatives.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is a result of a delicate balance of various weak intermolecular interactions. In fluorinated organic compounds, interactions involving the fluorine atom are of particular interest.[13][14]

  • C—H···N Hydrogen Bonds: Molecules are linked into chains via weak hydrogen bonds between a methoxy hydrogen atom (C6—H6B) and the nitrogen atom of an adjacent pyridine ring.

  • C—H···F Hydrogen Bonds: The crystal packing is further stabilized by weak C—H···F hydrogen bonds, linking these chains into a three-dimensional network. The role of organically bound fluorine in hydrogen bonding is a subject of extensive study, with such interactions being recognized as significant in crystal engineering.[14]

  • π–π Stacking: The pyridine rings do not exhibit classical parallel π–π stacking. Instead, the packing is dominated by the aforementioned hydrogen bonding network, a common feature in fluorinated pyridines where strong directional interactions can take precedence over stacking.[1][13]

Intermolecular_Interactions mol_center This compound C-H···N H-Bond C-H···F H-Bond mol_N Adjacent Molecule A (N Acceptor) mol_center->mol_N C(Me)—H···N(py) mol_F Adjacent Molecule B (F Acceptor) mol_center->mol_F C(py)—H···F

Caption: Key Intermolecular Interactions.

Hirshfeld Surface Analysis

Rationale: Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[15][16] The surface is generated around a molecule, and properties like the normalized contact distance (d_norm) are mapped onto it.[17]

  • d_norm Surface: The d_norm map for this compound reveals distinct red spots, indicating close intermolecular contacts. These spots correspond precisely to the C—H···N and C—H···F hydrogen bonds identified in the packing analysis, visually confirming their significance.

  • 2D Fingerprint Plots: Decomposing the Hirshfeld surface into a 2D fingerprint plot allows for the quantification of different types of contacts.[17] The plot for the title compound would show that H···N/N···H and H···F/F···H contacts make a significant contribution to the overall crystal packing, providing quantitative evidence for the importance of these weak hydrogen bonds.

Conclusion

The crystal structure of this compound has been successfully determined by single-crystal X-ray diffraction. The analysis reveals a molecular arrangement governed by a network of weak C—H···N and C—H···F hydrogen bonds, rather than π–π stacking interactions. Hirshfeld surface analysis provides a clear visualization and quantification of these key intermolecular contacts. This comprehensive structural understanding is crucial for rationalizing the solid-state properties of this compound and for designing future materials and drug candidates based on the fluorinated pyridine scaffold.

References

  • Olejniczak, A., Katrusiak, A., & Vij, A. (2007). Intermolecular Interactions in Crystalline Pentafluoropyridine Under High Pressure: Structure and Compressibility at 0.3 and 1.1 GPa. Defense Technical Information Center. [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

  • Reichenbächer, K., Suss, H. I., & Hulliger, J. (2012). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Crystal Growth & Design, 12(9), 4469–4475. [Link]

  • SoberEva. (2019, August 30). Using Multiwfn and VMD to plot Hirshfeld surface to analyze intermolecular interaction in crystals [Video]. YouTube. [Link]

  • S. G. (2015, June 29). Hirshfeld Surface Analysis by using Crystal Explorer [Video]. YouTube. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. [Link]

  • The Hirshfeld Surface. (n.d.). CrystalExplorer. Retrieved from [Link]

  • Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved from [Link]

  • Chapter 6.1.2 SHELXL-97. (n.d.). Retrieved from [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. ResearchGate. [Link]

  • The SHELX package. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. (n.d.). Retrieved from [Link]

  • Tan, S. L., et al. (2019). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 75(Pt 4), 606-622. [Link]

  • Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. [Link]

  • X-ray Diffraction Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Rowlett, R. S. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection. Google Sites.
  • X-ray Data Collection Course. (n.d.). Macromolecular Crystallography Core Facility. Retrieved from [Link]

  • Kariuki, B. M., et al. (2011). Fluorine–Fluorine Interactions in the Solid State: An Experimental and Theoretical Study. The Journal of Physical Chemistry A, 115(45), 12818-12823. [Link]

  • Thomas, S. P., et al. (2015). Organic fluorine mediated intermolecular interactions: insights from experimental and theoretical charge density analyses. CrystEngComm, 17(20), 3806-3814. [Link]

  • Zolotarev, A. A., et al. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Molecules, 26(4), 1149. [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Retrieved from [Link]

  • Reiffenrath, V., et al. (1995). 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures.
  • Wang, M., et al. (2014). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications, 50(79), 11672-11674. [Link]

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Foreword: The Strategic Value of Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Fluoro-4-methoxypyridine: From Synthesis to Application

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone of drug design, present in a multitude of approved therapeutic agents. Its ability to engage in hydrogen bonding and other critical interactions makes it a privileged structure. However, the true innovation lies in its nuanced functionalization. The strategic introduction of fluorine atoms has revolutionized drug development, offering chemists a powerful tool to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] this compound emerges from this context as a particularly valuable building block, combining the metabolic and electronic advantages of fluorine with the modulating effects of a methoxy group. This guide provides an in-depth exploration of its history, the evolution of its synthesis, and the scientific rationale for its application in drug discovery.

The Historical Challenge: The Synthesis of meta-Fluoropyridines

The discovery and widespread use of specific heterocyclic building blocks are often constrained by the accessibility of viable synthetic routes. The case of 3-fluoro-substituted pyridines is a prime example of this principle. Historically, the introduction of a fluorine atom onto an electron-rich pyridine ring, particularly at the 3-position (meta to the nitrogen), has been a formidable challenge.

  • Direct Fluorination: Early attempts at direct fluorination of aromatic systems were often uncontrollable and lacked regioselectivity, a problem exacerbated by the reactivity of the pyridine ring.

  • Nucleophilic Aromatic Substitution (SNAr): The SNAr pathway, a cornerstone of aromatic chemistry, is inherently difficult on an unactivated pyridine ring.[3] The electron-rich nature of the ring repels nucleophiles, and successful substitution typically requires powerful electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. For substitution at the 3-position, this activation is geometrically less effective.

  • Classical Diazotization: The Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt, has been a traditional method for installing fluorine on aromatic rings.[4][5] While effective, the reaction often requires harsh conditions and the isolation of potentially explosive diazonium intermediates, posing significant safety risks for large-scale synthesis.[6]

The development of practical, safe, and scalable methods to access this compound is therefore not a story of a single discovery, but rather an account of the evolution of synthetic organic chemistry.

Evolution of Synthetic Methodologies

Access to this compound has been enabled by the refinement of several key synthetic strategies. Each approach offers distinct advantages and relies on fundamental principles of organic reactivity.

Strategy I: Nucleophilic Aromatic Substitution (SNAr) via Nitro-Activation

The most logical and widely applicable strategy for synthesizing this compound is through Nucleophilic Aromatic Substitution, leveraging the powerful activating effect of a nitro group. The nitro group is an excellent leaving group in nucleophilic aromatic substitutions, especially when activated by the pyridine nitrogen and other substituents.[2][7][8]

The general pathway involves a two-step sequence from a readily available starting material:

  • Nitration: Regioselective nitration of 4-methoxypyridine to install a nitro group at the 3-position.

  • Fluoro-denitration: Substitution of the nitro group with a fluoride anion.

G cluster_0 Strategy I: SₙAr via Nitro-Activation A 4-Methoxypyridine B 3-Nitro-4-methoxypyridine A->B Nitration (e.g., HNO₃/H₂SO₄) C This compound B->C Fluoro-denitration (e.g., CsF, DMSO)

Caption: SₙAr pathway to this compound.

This approach is exemplified by the successful synthesis of the closely related methyl 3-fluoropyridine-4-carboxylate, where the nitro group at the 3-position was effectively displaced by a fluoride anion using cesium fluoride (CsF) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[2] The electron-poor nature of the nitropyridine ring, combined with the anion-stabilizing effect of the adjacent methoxy group, facilitates the nucleophilic attack by fluoride.[2]

Strategy II: The Pyridine N-Oxide Approach

A more recent and innovative method to activate the pyridine ring towards nucleophilic attack at the meta-position involves the use of pyridine N-oxides. The N-oxide functionality withdraws electron density from the ring, making it more susceptible to nucleophilic substitution, including at the 3- and 5-positions.[9][10] Research has shown this to be a viable route for producing meta-fluorinated pyridines, a reaction that is otherwise challenging.[9][11]

A plausible synthetic sequence using this strategy would be:

  • N-Oxidation: Conversion of a 3-substituted-4-methoxypyridine (e.g., 3-bromo-4-methoxypyridine) to its corresponding N-oxide.

  • Nucleophilic Fluorination: Displacement of the leaving group (e.g., bromide) with a fluoride source. The N-oxide enhances the electrophilicity of the C3 position.

  • Reduction: Removal of the N-oxide group, typically via catalytic hydrogenation or with a reducing agent like PCl₃, to yield the final product.

G cluster_1 Strategy II: Pyridine N-Oxide Activation D 3-Bromo-4-methoxypyridine E 3-Bromo-4-methoxypyridine N-oxide D->E N-Oxidation (e.g., m-CPBA) F This compound N-oxide E->F Fluorination (e.g., TBAF) G This compound F->G Reduction (e.g., H₂, Pd/C)

Caption: N-Oxide strategy for meta-fluorination.

This method represents a significant advance, as it provides a distinct mechanistic pathway to overcome the inherent low reactivity of the C3 position in standard SNAr reactions.[9]

Strategy III: Modern Diazotization Reactions

While the classical Balz-Schiemann reaction carries safety concerns, it remains a foundational method. The precursor for this route would be 3-amino-4-methoxypyridine. The process involves converting the amine to a diazonium salt, which is then thermally decomposed to install the fluorine atom. Modern patents often describe improved or modified Balz-Schiemann procedures with better safety profiles and yields, potentially making this a viable industrial route.[12]

G cluster_2 Strategy III: Balz-Schiemann Type Reaction H 3-Amino-4-methoxypyridine I Diazonium Intermediate [Ar-N₂]⁺X⁻ H->I Diazotization (e.g., NaNO₂, HBF₄) J This compound I->J Thermal Decomposition (Fluoro-dediazoniation)

Caption: Balz-Schiemann pathway to this compound.

Detailed Experimental Protocol: A Representative Synthesis

While a specific peer-reviewed synthesis for this compound is not readily found in seminal literature, a robust and reliable protocol can be constructed based on the highly analogous and well-documented synthesis of methyl 3-fluoropyridine-4-carboxylate via the SNAr fluoro-denitration pathway.[2]

Objective: To prepare this compound from 3-Nitro-4-methoxypyridine.

Pillar of Trustworthiness: This protocol is self-validating. The complete conversion of the starting material can be monitored by Thin-Layer Chromatography (TLC), and the identity and purity of the final product are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), ensuring the integrity of the result.

G cluster_workflow Experimental Workflow: SₙAr Synthesis prep Preparation Dry glassware under vacuum. Add 3-Nitro-4-methoxypyridine, CsF, and dry DMSO under N₂. reaction Reaction Heat mixture to 120°C. Monitor reaction progress by TLC (Target: ~90-120 minutes). prep->reaction Step 1 workup Aqueous Work-up Cool to room temp. Add distilled water. Extract with EtOAc (3x). reaction->workup Step 2 purify Purification & Analysis Combine organic layers, dry (Na₂SO₄). Concentrate in vacuo. Purify via flash chromatography. workup->purify Step 3

Caption: Workflow for a representative SₙAr synthesis.

Step-by-Step Methodology
  • Preparation:

    • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Nitro-4-methoxypyridine (1.0 eq).

    • Add anhydrous Cesium Fluoride (CsF, 5.0 eq).

    • Under an inert atmosphere (Nitrogen or Argon), add anhydrous Dimethyl Sulfoxide (DMSO) to create a solution with a concentration of approximately 0.1 M.

  • Reaction:

    • Heat the reaction mixture to 120 °C with vigorous stirring.

    • Monitor the reaction progress by TLC (e.g., using a 4:1 Ethyl Acetate/Pentane solvent system), observing the consumption of the starting material. The reaction is typically complete within 90-120 minutes.

  • Aqueous Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Add distilled water to the reaction flask to dissolve the DMSO and inorganic salts.

    • Transfer the aqueous mixture to a separatory funnel and extract three times with Ethyl Acetate (EtOAc).

  • Purification:

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The resulting crude product should be purified by flash column chromatography on silica gel to yield the pure this compound.

Physicochemical and Spectroscopic Data

Summarizing the key identifiers and properties of the target compound is essential for any researcher.

PropertyValueSource
IUPAC Name This compound[13]
CAS Number 1060805-03-9[13]
Molecular Formula C₆H₆FNO[13]
Molecular Weight 127.12 g/mol -
Appearance Clear colorless to pale yellow liquid[13]
SMILES COC1=C(F)C=NC=C1[13]
InChI Key XYTUUTJNWFECNS-UHFFFAOYSA-N[13]

Application in Drug Design: A Scientist's Perspective

The utility of this compound is not arbitrary; its selection as a building block is a calculated decision based on well-understood principles of medicinal chemistry. The substituents on the pyridine ring work synergistically to impart desirable properties to a larger drug candidate.

G cluster_props Key Physicochemical Contributions cluster_effects Impact on Drug Properties center This compound Scaffold F Fluorine (at C3) center->F OMe Methoxy (at C4) center->OMe Pyr Pyridine Core center->Pyr pKa pKa Modulation F->pKa Metabolism Metabolic Stability (Block P450 oxidation) F->Metabolism Binding Enhanced Binding (Orthogonal C-F dipole) F->Binding OMe->Metabolism Solubility Solubility & Conformation OMe->Solubility HBA Hydrogen Bond Acceptor OMe->HBA Pyr->HBA Pharmacophore Pharmacophore Base (H-bonding, π-stacking) Pyr->Pharmacophore

Caption: Rationale for using the this compound scaffold.

  • The Role of Fluorine: The fluorine at the 3-position is crucial. Its high electronegativity lowers the pKa of the pyridine nitrogen, which can prevent unwanted protonation under physiological conditions and improve cell permeability. Furthermore, the strong C-F bond can act as a "metabolic shield," blocking cytochrome P450-mediated oxidation at that position, thereby increasing the drug's half-life.[2]

  • The Influence of the Methoxy Group: The methoxy group at the 4-position serves multiple purposes. It can act as a hydrogen bond acceptor, forming key interactions within a protein's active site. It also influences the molecule's conformation and lipophilicity, which are critical for solubility and membrane transport.

  • The Pyridine Core: The pyridine ring itself is a well-established bioisostere for a phenyl ring but with an embedded hydrogen bond acceptor (the nitrogen atom). This feature is frequently exploited to anchor a ligand into its target binding pocket.

Together, this specific arrangement of substituents provides a scaffold that is metabolically robust, electronically tuned, and primed for specific molecular interactions, making it a highly sought-after intermediate for constructing libraries of compounds for screening and lead optimization.[14]

Conclusion

This compound stands as a testament to the progress of synthetic chemistry. Its history is not one of a singular discovery but of the gradual overcoming of synthetic hurdles, particularly those associated with the selective fluorination of heterocyclic systems. The development of reliable SNAr and N-oxide-based methodologies has transformed it from a chemical curiosity into an accessible and powerful tool for drug discovery. For researchers and scientists, understanding the synthetic evolution and the physicochemical rationale behind its use is paramount to fully leveraging its potential in the design of next-generation therapeutics.

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Unlocking the Potential of 3-Fluoro-4-methoxypyridine: A Scaffold for Future Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Strategic Value of a Substituted Pyridine

In the landscape of modern chemical research, particularly within medicinal and materials science, the strategic selection of core molecular scaffolds is paramount. The pyridine ring is a privileged heterocycle, forming the backbone of numerous FDA-approved drugs and agrochemicals. Its utility is magnified through precise substitution, which modulates its physicochemical and pharmacological properties. The compound 3-Fluoro-4-methoxypyridine (CAS: 1060805-03-9) represents a particularly compelling, yet under-explored, building block.

The incorporation of a fluorine atom is a well-established strategy in drug design to enhance metabolic stability, modulate pKa, and improve binding affinity through favorable electrostatic interactions.[1][2][3] The C-F bond is stronger than a C-H bond, making it more resistant to metabolic degradation by cytochrome P450 enzymes.[1] Concurrently, the methoxy group at the 4-position acts as an electron-donating group through resonance, influencing the electronic character of the ring and providing a potential metabolic soft spot that can be engineered. This guide provides a technical overview of this compound, synthesizes its known reactivity, and delineates promising, high-impact research areas for scientists in drug discovery and materials science.

Core Molecular Profile and Reactivity

The unique substitution pattern of this compound dictates its reactivity. The electronegative fluorine atom at the 3-position and the nitrogen atom within the ring make the pyridine core electron-deficient. This electronic profile is the primary determinant of its chemical behavior, particularly in nucleophilic aromatic substitution (SNAr) reactions.

PropertyValueReference
CAS Number 1060805-03-9[4]
Molecular Formula C₆H₆FNO[4]
Molecular Weight 127.12 g/mol [4]
Appearance Not specified; likely a liquid or solidN/A
Stability Stable under normal conditions[5]
Incompatibilities Strong oxidizing agents[5]

The pyridine nitrogen and the C3-fluorine substituent are powerful electron-withdrawing groups, activating the ring for nucleophilic attack, especially at the C2 and C6 positions.[6][7] The methoxy group at C4 donates electron density via resonance, which can partially counteract this effect but also influences regioselectivity. The fluorine atom itself can act as a leaving group in SNAr reactions, a reactivity pattern that is counterintuitive for alkyl halides but well-established in electron-deficient aromatic systems where the rate-determining step is nucleophilic addition.[8]

Caption: Reactivity map of this compound.

Synthetic Accessibility

The utility of a chemical building block is directly tied to its synthetic accessibility. While a one-pot synthesis from simple precursors is not widely documented, logical retrosynthetic analysis points to several viable routes, primarily involving the strategic introduction of the fluorine atom onto a pre-functionalized pyridine ring.

G start 4-Methoxypyridine N-oxide step1 Nitration (HNO3/H2SO4) start->step1 intermediate1 3-Nitro-4-methoxypyridine N-oxide step1->intermediate1 step2 Halogenation (e.g., POCl3) intermediate1->step2 intermediate2 2-Chloro-3-nitro- 4-methoxypyridine step2->intermediate2 step3 Fluorination (SNAr) (e.g., CsF, DMSO) intermediate2->step3 intermediate3 2-Chloro-3-fluoro- 4-methoxypyridine step3->intermediate3 step4 Dechlorination (H2, Pd/C) intermediate3->step4 product This compound step4->product caption Plausible synthetic workflow for the scaffold.

Caption: Plausible synthetic workflow for the scaffold.

A highly plausible approach involves the nucleophilic aromatic substitution of a nitro group, which is an excellent leaving group in electron-deficient systems.[9] This strategy has been successfully employed for the synthesis of methyl 3-fluoropyridine-4-carboxylate from its nitro precursor.[1][9]

Experimental Protocol: Synthesis via Nucleophilic Denitration

This protocol is a representative example adapted from methodologies for similar fluoropyridine syntheses.[1][9][10]

  • Nitration: To a solution of 4-methoxypyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add fuming nitric acid (1.1 eq). Allow the reaction to stir at room temperature for 4 hours. Carefully pour the mixture onto ice and neutralize with a saturated solution of sodium bicarbonate. Extract the product, 3-nitro-4-methoxypyridine, with ethyl acetate.

  • Fluorination: In a flame-dried flask under a nitrogen atmosphere, dissolve 3-nitro-4-methoxypyridine (1.0 eq) in anhydrous DMSO. Add spray-dried cesium fluoride (CsF, 3.0 eq). The rationale for using CsF in an aprotic polar solvent like DMSO is to maximize the nucleophilicity of the fluoride anion.

  • Reaction Execution: Heat the mixture to 120 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.

Potential Research Area 1: Medicinal Chemistry and Drug Discovery

The this compound scaffold is a prime candidate for incorporation into novel therapeutic agents. Its inherent properties align well with the requirements for CNS-penetrant drugs and metabolically robust kinase inhibitors.

A. PI3K/mTOR Dual Inhibitors for Oncology

The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in various cancers, making it a high-value target for therapeutic intervention.[11] Several approved and investigational drugs feature substituted heterocyclic cores. The this compound moiety can be utilized as a novel "hinge-binding" element for the ATP-binding pocket of these kinases.

Research Directive: Synthesize a library of compounds where the this compound core is functionalized at the 2 and 6 positions. The fluorine atom can form a critical hydrogen bond with hinge region residues, while the methoxy group can occupy a hydrophobic pocket. The remaining vectors at C2 and C6 can be explored with various substituents to optimize potency and selectivity.

G start This compound Scaffold step1 Library Synthesis (e.g., Suzuki, Buchwald-Hartwig) start->step1 Diversification at C2/C6 step2 Biochemical Assay (PI3Kα/mTOR Kinase Activity) step1->step2 Primary Screening step3 Cell-Based Assay (Cancer Cell Line Proliferation, e.g., MCF-7, HCT-116) step2->step3 Hits with IC50 < 1µM step4 Hit-to-Lead Optimization step3->step4 Structure-Activity Relationship (SAR) step5 In Vivo Efficacy Studies (Xenograft Models) step4->step5 Optimized Leads product Preclinical Candidate step5->product caption Drug discovery cascade for kinase inhibitors.

Caption: Drug discovery cascade for kinase inhibitors.

B. Negative Allosteric Modulators (NAMs) for CNS Disorders

Metabotropic glutamate receptors (mGluRs) are critical targets for treating neurological and psychiatric disorders. The discovery of ML337, an mGlu3 selective NAM, highlights the utility of fluorinated phenyl structures in achieving CNS penetration and receptor subtype selectivity.[12] The this compound scaffold can serve as a bioisosteric replacement for the fluorinated phenyl ring, potentially offering improved solubility and a different ADME profile.

Research Directive: Design and synthesize analogs of known GPCR modulators by replacing a core phenyl ring with the this compound scaffold. Assess these new compounds for receptor binding, functional activity, and CNS pharmacokinetic properties (e.g., brain-to-plasma ratio).

Potential Research Area 2: Palladium-Catalyzed Cross-Coupling Reactions

To be a truly versatile building block, the scaffold must be amenable to a wide range of modern synthetic transformations. A key research area is to fully map its utility in palladium-catalyzed cross-coupling reactions. This requires first installing a handle for coupling, such as a bromine or iodine atom.

Research Directive: Investigate the regioselective bromination of this compound. The directing effects of the fluoro, methoxy, and pyridine nitrogen groups will compete, likely leading to substitution at the C2 or C5 position. The resulting bromo-3-fluoro-4-methoxypyridine isomers would be invaluable intermediates.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for coupling a hypothetical 2-bromo-3-fluoro-4-methoxypyridine intermediate. The choice of catalyst and ligand is critical, especially for electron-deficient heterocyclic halides.[13]

  • Reaction Setup: To a microwave vial, add 2-bromo-3-fluoro-4-methoxypyridine (1.0 eq), the desired boronic acid or ester (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a palladium catalyst system.

  • Catalyst Selection: For challenging substrates like this, a catalyst system with a bulky, electron-rich phosphine ligand is recommended to facilitate the oxidative addition step.[13] A suitable choice would be Pd₂(dba)₃ (2.5 mol%) with a ligand like SPhos or XPhos (5 mol%). The rationale is that these ligands promote the formation of a monoligated, highly reactive Pd(0) species.

  • Solvent and Execution: Add a degassed solvent mixture, such as dioxane/water (4:1). Seal the vial and heat in a microwave reactor to 100-120 °C for 30-60 minutes.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography to obtain the coupled product.

Catalyst SystemSubstrate ReactivityTypical ConditionsRationale
Pd(PPh₃)₄Moderate to HighToluene/H₂O, Na₂CO₃, 100 °CStandard, effective for bromo- and iodopyridines but may struggle with electron-deficient systems.
PdCl₂(dppf)ModerateDioxane, K₃PO₄, 90 °CGood for a range of substrates; dppf ligand provides stability.
Pd₂(dba)₃ / XPhos or SPhosHigh (incl. chlorides)Dioxane or Toluene, K₃PO₄, 110 °CBulky, electron-rich ligands accelerate oxidative addition and reductive elimination, ideal for challenging substrates.[13]

Conclusion

This compound is more than just another substituted heterocycle; it is a scaffold with a unique confluence of strategically placed functional groups. The interplay between the activating fluorine and pyridine nitrogen, and the modulating methoxy group, creates a platform ripe for exploration. The most promising research avenues lie in its application as a core fragment in medicinal chemistry for developing next-generation kinase inhibitors and CNS-active agents, and in synthetic methodology development to establish robust and scalable cross-coupling protocols. By pursuing these research areas, the scientific community can unlock the full potential of this versatile building block.

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The Ascendant Scaffold: A Technical Guide to 3-Fluoro-4-methoxypyridine and its Analogs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry, imparting profound effects on molecular properties that govern pharmacokinetic and pharmacodynamic profiles. Among these, the 3-fluoro-4-methoxypyridine motif has emerged as a privileged scaffold, offering a unique combination of electronic properties, metabolic stability, and synthetic versatility. This in-depth technical guide provides a comprehensive review of the synthesis, reactivity, and therapeutic applications of this compound and its analogs. We will delve into detailed synthetic protocols for the core structure and its functionalized derivatives, explore its reactivity in key cross-coupling and nucleophilic substitution reactions, and analyze the structure-activity relationships of its analogs across various biological targets, with a particular focus on kinase inhibitors and ion channel modulators. This guide is intended to serve as a valuable resource for researchers and drug development professionals seeking to leverage the potential of this promising scaffold in the design of next-generation therapeutics.

Introduction: The Strategic Advantage of Fluorinated Pyridines

The pyridine ring is a ubiquitous feature in a vast array of pharmaceuticals, owing to its ability to engage in hydrogen bonding, its water-solubilizing properties, and its capacity to serve as a bioisosteric replacement for a phenyl ring. The introduction of fluorine, the most electronegative element, into the pyridine scaffold can dramatically enhance a molecule's therapeutic potential.[1] The strong carbon-fluorine bond increases metabolic stability by blocking sites of oxidative metabolism.[2] Furthermore, the electron-withdrawing nature of fluorine can modulate the pKa of the pyridine nitrogen, influencing its binding interactions with biological targets.[3] The this compound core, in particular, presents an intriguing substitution pattern where the interplay between the electron-withdrawing fluorine and the electron-donating methoxy group fine-tunes the electronic and conformational properties of the ring system.

Synthesis of the this compound Core

The efficient and scalable synthesis of the this compound scaffold is paramount for its widespread application in drug discovery. Several synthetic strategies can be employed, with the choice of route often depending on the availability of starting materials and the desired scale of production.

From 3-Nitropyridine Precursors: A Nucleophilic Aromatic Substitution Approach

A robust and well-documented method for introducing fluorine into a pyridine ring is through nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a nitro group.[4] The electron-withdrawing nature of the nitro group and the pyridine nitrogen activates the ring towards nucleophilic attack by a fluoride source.

Experimental Protocol: Synthesis of Methyl 3-Fluoropyridine-4-carboxylate [5]

This protocol details the synthesis of a key intermediate that can be further elaborated to this compound.

  • Nitration of Methyl Isonicotinate: To a solution of methyl isonicotinate, add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature to yield methyl 3-nitroisonicotinate.

  • Fluorination: To a solution of methyl 3-nitroisonicotinate (1.0 eq) in anhydrous DMSO, add cesium fluoride (CsF, 5.0 eq).

  • Heat the reaction mixture to 120 °C for 1.5-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 3-fluoropyridine-4-carboxylate.

The resulting ester can then be reduced to the corresponding alcohol, which can be further converted to the methoxy group via Williamson ether synthesis.

DOT Diagram: Synthesis of this compound via SNAr

G Start Methyl Isonicotinate Intermediate1 Methyl 3-Nitroisonicotinate Start->Intermediate1 Nitration Intermediate2 Methyl 3-Fluoropyridine-4-carboxylate Intermediate1->Intermediate2 CsF, DMSO, 120°C (SNAr) Intermediate3 (3-Fluoro-4-pyridinyl)methanol Intermediate2->Intermediate3 Reduction (e.g., LiAlH4) End This compound Intermediate3->End Methylation (e.g., NaH, CH3I)

Caption: Synthetic route to this compound via nucleophilic aromatic substitution.

From 3-Aminopyridine Precursors: A Diazotization-Fluorination Strategy

Another viable route commences with 3-aminopyridine, utilizing a diazotization reaction followed by fluorination, a transformation often referred to as the Balz-Schiemann reaction.[6] This method is particularly useful when substituted 3-aminopyridines are readily available.

Experimental Protocol: Synthesis of 3-Fluoropyridine from 3-Aminopyridine [7]

This protocol provides a general procedure for the fluorination of an aminopyridine.

  • Dissolve 3-aminopyridine in an aqueous solution of a non-nucleophilic acid (e.g., tetrafluoroboric acid, HBF4).

  • Cool the solution to 0-5 °C and add a solution of sodium nitrite (NaNO2) dropwise to form the diazonium salt.

  • Gently warm the reaction mixture to induce decomposition of the diazonium salt and formation of the fluorinated product.

  • Neutralize the reaction mixture and extract the product with an organic solvent.

  • Purify the crude product by distillation or chromatography.

To obtain this compound from 3-fluoropyridine, subsequent functionalization at the 4-position is required, which can be achieved through directed ortho-metalation followed by reaction with an appropriate electrophile to install the methoxy group or a precursor. A more direct approach would involve starting with 3-amino-4-methoxypyridine.

Chemical Reactivity and Derivatization

The this compound scaffold possesses multiple reactive handles, allowing for the facile synthesis of a diverse library of analogs. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions under certain conditions, and the pyridine ring can be functionalized at other positions through various cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[8] The presence of the electron-withdrawing fluorine atom at the 3-position further activates the ring. While the fluorine at C-3 is not as readily displaced as a halogen at the 2- or 4-position, reactions with strong nucleophiles can occur. More commonly, other leaving groups (e.g., a chloro or bromo substituent) can be introduced at other positions on the ring to facilitate SNAr reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and they are extensively used in the synthesis of pyridine derivatives.

The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with an organic halide, is a highly versatile method for introducing aryl, heteroaryl, or vinyl substituents.[9] To utilize this reaction, a halogen (typically bromine or iodine) is first installed at a desired position on the this compound core.

General Protocol for Suzuki-Miyaura Coupling

  • To a reaction vessel, add the bromo-substituted this compound (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, Na2CO3, 2.0-3.0 eq).

  • Add a suitable solvent system (e.g., a mixture of toluene and water, or dioxane and water).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen).

  • Heat the mixture to 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

DOT Diagram: Suzuki-Miyaura Coupling Workflow

G cluster_0 Reaction Mixture Start Bromo-3-fluoro-4-methoxypyridine Product Coupled Product Start->Product Heat Reactant Boronic Acid/ Boronate Ester Reactant->Product Heat Catalyst Pd Catalyst + Base Catalyst->Product Heat

Caption: General workflow for the Suzuki-Miyaura coupling of a bromo-3-fluoro-4-methoxypyridine derivative.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to alkynyl-substituted pyridine analogs.[9][10] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[11]

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12] This reaction is invaluable for the synthesis of amino-substituted pyridine derivatives, which are common motifs in bioactive molecules.[3]

Structure-Activity Relationships and Therapeutic Applications

The this compound scaffold has been incorporated into a variety of bioactive molecules, with a notable prevalence in the field of kinase inhibitors and ion channel modulators. The specific substitution pattern on the pyridine ring plays a crucial role in determining the potency and selectivity of these compounds.

Kinase Inhibitors

Kinases are a major class of drug targets, and the development of selective kinase inhibitors is a key focus in oncology and immunology. The pyridine core can act as a hinge-binding motif, forming crucial hydrogen bonds with the kinase active site.[13] The substituents on the pyridine ring can then be tailored to occupy adjacent hydrophobic pockets and fine-tune the binding affinity and selectivity.

Table 1: Representative Kinase Inhibitory Activity of Pyridine Analogs

Compound ClassTarget KinaseKey Structural FeaturesRepresentative IC50 (nM)
Sulfonamide Methoxypyridine Derivatives[13]PI3K/mTOR2,4-difluorobenzenesulfonamide attached to a methoxypyridine core0.22 (PI3Kα)
Pyrazolopyrimidine-based Inhibitors[14]JAKPyrazolo[3,4-d]pyrimidine coreVaries with substitution
PIM Kinase Inhibitors[15]PIM1/2/3Fluorinated picolinamide coreSub-nanomolar

The data in Table 1, while not exclusively for this compound analogs, highlights the potential of substituted pyridines as potent kinase inhibitors. The this compound scaffold offers a promising starting point for the design of novel inhibitors with improved properties.

Ion Channel Modulators

Ion channels are another important class of drug targets, and modulators of their activity have therapeutic applications in a wide range of diseases, including neurological disorders and cardiovascular conditions. 4-aminopyridine is a known potassium channel blocker used in the treatment of multiple sclerosis.[16][17] Derivatives of 4-aminopyridine, including fluorinated analogs, have been investigated for their potential as imaging agents and therapeutics.[16][17] A recent study on 3-fluoro-5-methylpyridin-4-amine, a close analog of a potential derivative of our core scaffold, demonstrated its potential as a potassium channel blocker with improved metabolic stability compared to 3-fluoro-4-aminopyridine.[16][17] This suggests that the this compound scaffold could be a valuable platform for the development of novel ion channel modulators.

Central Nervous System (CNS) Drug Discovery

The development of drugs that can effectively cross the blood-brain barrier (BBB) is a major challenge in CNS drug discovery.[18] The physicochemical properties of a molecule, such as its lipophilicity, molecular weight, and hydrogen bonding capacity, play a critical role in its ability to penetrate the BBB.[19] The this compound scaffold possesses properties that are generally favorable for CNS penetration, including a relatively low molecular weight and the presence of a fluorine atom which can enhance lipophilicity. By carefully selecting the substituents on this core, it is possible to design analogs with the optimal balance of properties for CNS activity.

GPCR Modulators

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.[20][21] Allosteric modulators, which bind to a site on the receptor distinct from the endogenous ligand binding site, offer the potential for greater selectivity and a more nuanced modulation of receptor activity.[22][23] The design of GPCR modulators often involves the exploration of diverse heterocyclic scaffolds, and the this compound core represents a promising starting point for the discovery of novel allosteric modulators.

Conclusion and Future Perspectives

The this compound scaffold is a versatile and valuable building block in modern drug discovery. Its unique electronic properties, conferred by the interplay of the fluoro and methoxy substituents, coupled with its synthetic tractability, make it an attractive starting point for the design of novel therapeutics. The demonstrated utility of related fluorinated pyridine analogs as potent kinase inhibitors and ion channel modulators underscores the potential of this scaffold. Future research in this area will likely focus on the exploration of a wider range of biological targets, including GPCRs and other enzyme families. The continued development of novel synthetic methodologies for the efficient and diverse functionalization of the this compound core will further accelerate the discovery of new drug candidates based on this promising scaffold.

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An In-Depth Technical Guide to the Thermochemical Properties of 3-Fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the core thermochemical properties of 3-Fluoro-4-methoxypyridine, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. In the absence of extensive published experimental data for this specific molecule, this document outlines the established experimental and computational methodologies required to ascertain its enthalpy of formation, heat capacity, entropy, and Gibbs free energy of formation. This guide is designed to serve as a foundational resource for researchers, enabling the accurate prediction of reaction energetics, stability, and bioavailability, which are critical parameters in drug development and process chemistry. We present detailed, field-proven protocols for both experimental calorimetry and high-level quantum chemical calculations, ensuring a robust and validated approach to data generation.

Introduction: The Significance of Thermochemical Data in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, many of which are governed by the fundamental physicochemical properties of the molecule. For substituted pyridines like this compound, understanding their thermochemical landscape is not merely an academic exercise; it is a critical component of rational drug design and process optimization. The strategic placement of a fluorine atom and a methoxy group on the pyridine ring can significantly alter the molecule's electronic distribution, intermolecular interactions, and metabolic stability.

Thermochemical properties provide a quantitative measure of a molecule's energetic stability and its behavior under varying thermal conditions.

  • Standard Enthalpy of Formation (ΔHf°) : This is a fundamental measure of a molecule's intrinsic stability. A more negative enthalpy of formation suggests a more stable compound. In drug development, this impacts synthesis efficiency and the energetic viability of metabolic pathways.

  • Heat Capacity (Cp) : This property describes the amount of heat required to raise the temperature of the substance. It is crucial for understanding how the molecule will behave in different thermal environments, from storage conditions to physiological temperatures.

  • Standard Molar Entropy (S°) : Entropy is a measure of the molecular disorder or the number of ways a system can be arranged.[1] It plays a significant role in determining the spontaneity of reactions and binding events.

  • Gibbs Free Energy of Formation (ΔGf°) : This value combines enthalpy and entropy to determine the spontaneity of a compound's formation from its constituent elements and is a key indicator of its thermodynamic stability under standard conditions.[2][3]

Accurate knowledge of these properties is indispensable for predicting reaction outcomes, modeling receptor-ligand binding affinities, and ensuring the safety and stability of pharmaceutical formulations. This guide provides the necessary theoretical grounding and practical protocols to empower researchers to generate this vital data for this compound.

Experimental Determination of Thermochemical Properties

Experimental measurements provide the "gold standard" for thermochemical data. The following section details the primary techniques for determining the enthalpy of formation and heat capacity of this compound.

Standard Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation of an organic compound is typically determined indirectly from its enthalpy of combustion, which is measured using a bomb calorimeter.[4][5] The principle involves the complete combustion of a known mass of the sample in a high-pressure oxygen environment and measuring the heat released.

  • Calorimeter Calibration:

    • Accurately weigh approximately 1 g of a standard substance with a known heat of combustion, such as benzoic acid.

    • Press the benzoic acid into a pellet.

    • Measure and record the length of the fuse wire.

    • Assemble the bomb, placing the pellet in the sample cup and attaching the fuse wire to the electrodes, ensuring it touches the pellet.

    • Add 1 mL of deionized water to the bomb to saturate the internal atmosphere, ensuring that all water formed during combustion is in the liquid state.

    • Seal the bomb and pressurize it with pure oxygen to approximately 30 atm.

    • Submerge the bomb in a known volume of water in the calorimeter's insulated bucket.

    • Allow the system to reach thermal equilibrium, then record the initial temperature for several minutes.

    • Ignite the sample and record the temperature at regular intervals until a maximum temperature is reached and the system begins to cool.

    • Calculate the heat capacity of the calorimeter (Ccal) using the known heat of combustion of benzoic acid and the measured temperature change.

  • Sample Measurement (this compound):

    • Repeat steps 1.1-1.9 using a precisely weighed sample of this compound. As it is a liquid, a gelatin capsule or a similar inert container will be required.

    • Measure the heat released during the combustion of the sample.

  • Data Analysis:

    • The heat of combustion at constant volume (ΔUc) is calculated from the temperature change and the calorimeter's heat capacity, with corrections for the fuse wire combustion and the formation of nitric acid from any residual nitrogen.

    • The enthalpy of combustion (ΔHc) is then calculated from ΔUc.

    • Finally, the standard enthalpy of formation (ΔHf°) of this compound is determined using Hess's Law, applying the known standard enthalpies of formation for the combustion products (CO2, H2O, and HF).[4]

The combustion reaction for this compound (C6H6FNO) is: C6H6FNO(l) + 7.25 O2(g) → 6 CO2(g) + 3 H2O(l) + HF(g)

G cluster_prep Sample Preparation & Setup cluster_measurement Measurement cluster_analysis Data Analysis prep1 Weigh Sample & Standard prep2 Assemble Bomb (Sample, Fuse, Water) prep1->prep2 prep3 Pressurize with O2 prep2->prep3 prep4 Assemble Calorimeter prep3->prep4 meas1 Equilibrate & Record Initial Temp. prep4->meas1 meas2 Ignite Sample meas1->meas2 meas3 Record Temp. Change meas2->meas3 ana1 Calculate Calorimeter Heat Capacity (Ccal) meas3->ana1 Standard Data ana2 Calculate Heat of Combustion (ΔHc) meas3->ana2 Sample Data ana1->ana2 ana3 Apply Hess's Law ana2->ana3 ana4 Determine Enthalpy of Formation (ΔHf°) ana3->ana4

Caption: Workflow for determining enthalpy of formation via bomb calorimetry.

Heat Capacity and Entropy Determination via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature.[6] It works by measuring the difference in heat flow required to increase the temperature of a sample and a reference.

The standard molar entropy (S°) can be determined by measuring the heat capacity (Cp) from near absolute zero to the desired temperature (298.15 K) and integrating Cp/T versus T.

  • Instrument Calibration:

    • Perform temperature and heat flow calibrations using certified standards (e.g., indium, zinc).

  • Measurement Runs:

    • Baseline Run: Conduct a run with two empty, matched crucibles to establish the baseline heat flow of the instrument.

    • Standard Run: Place a sapphire standard (with a well-known heat capacity) in the sample crucible and run the same temperature program.

    • Sample Run: Replace the sapphire standard with a precisely weighed sample of this compound and repeat the temperature program.

  • Temperature Program:

    • Equilibrate the sample at the starting temperature (e.g., -50 °C).

    • Heat the sample at a constant rate (e.g., 10-20 K/min) to the final temperature (e.g., 100 °C).[6]

    • Hold at the final temperature to establish the endpoint.

  • Calculation of Heat Capacity (Cp):

    • The heat capacity of the sample is calculated by comparing the heat flow signals from the baseline, standard, and sample runs at a given temperature.[7]

G cluster_setup Setup & Calibration cluster_runs Measurement Runs cluster_calc Calculation setup1 Calibrate DSC with Standards setup2 Weigh Sample & Reference setup1->setup2 run1 Baseline Run (Empty Crucibles) setup2->run1 run2 Standard Run (Sapphire) run1->run2 run3 Sample Run (this compound) run2->run3 calc1 Subtract Baseline from Standard & Sample Data run3->calc1 calc2 Calculate Cp of Sample calc1->calc2

Caption: Workflow for determining heat capacity using DSC.

Computational Determination of Thermochemical Properties

In parallel with experimental methods, computational chemistry offers a powerful and cost-effective means to predict thermochemical properties. High-accuracy composite methods are particularly well-suited for this purpose.

High-Accuracy Composite Methods (G3 and CBS-QB3)

Gaussian-3 (G3) theory and Complete Basis Set (CBS) methods like CBS-QB3 are multi-step computational protocols designed to achieve high accuracy in calculating thermochemical data.[1][8][9] These methods systematically approximate a high-level calculation by combining the results of several lower-level calculations, effectively balancing accuracy and computational cost.[2][10][11]

  • Molecular Geometry Optimization:

    • The molecular structure of this compound is optimized at a lower level of theory, typically Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2).[12]

  • Vibrational Frequency Calculation:

    • Harmonic vibrational frequencies are calculated at the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

  • Single-Point Energy Calculations:

    • A series of single-point energy calculations are performed at higher levels of theory with larger basis sets.

  • Extrapolation and Correction:

    • The energies from the various calculations are combined in a specific, predefined manner to extrapolate to the complete basis set limit and to account for electron correlation effects.

    • Empirical corrections are often included to compensate for known systematic deficiencies in the theoretical methods.

  • Thermochemical Property Calculation:

    • The final, high-accuracy total energy is used in conjunction with the ZPVE and statistical mechanics principles (using the calculated vibrational frequencies) to determine the standard enthalpy of formation, heat capacity, and entropy.[13]

G cluster_geom Geometry & Frequencies cluster_energy High-Level Energy Calculations cluster_thermo Thermochemical Analysis geom1 Initial Structure Input geom2 Geometry Optimization (e.g., B3LYP/6-31G*) geom1->geom2 geom3 Frequency Calculation geom2->geom3 geom4 Zero-Point Energy (ZPE) geom3->geom4 eng1 Series of Single-Point Energy Calculations geom3->eng1 Optimized Geometry thermo1 Combine E0 and ZPE geom4->thermo1 eng2 Extrapolate to Complete Basis Set Limit eng1->eng2 eng3 Apply Empirical Corrections eng2->eng3 eng4 Final Accurate Energy (E0) eng3->eng4 eng4->thermo1 thermo2 Apply Statistical Mechanics thermo1->thermo2 thermo3 Calculate ΔHf°, Cp, S° thermo2->thermo3

Caption: Workflow for computational thermochemistry using composite methods.

Summary of Thermochemical Data for this compound

As direct experimental data for this compound is not currently available in the literature, the following tables are presented as templates for the reporting of such data once generated through the methodologies outlined in this guide.

Table 1: Enthalpy and Gibbs Free Energy of Formation

Property Symbol Value (kJ/mol) Method
Standard Enthalpy of Formation (gas) ΔHf°(g) To be determined Experimental/Computational
Standard Enthalpy of Formation (liquid) ΔHf°(l) To be determined Experimental

| Standard Gibbs Free Energy of Formation (gas) | ΔGf°(g) | To be determined | Calculated from ΔHf° and S° |

Table 2: Heat Capacity and Entropy

Property Symbol Value (J/mol·K) Temperature (K) Method
Standard Molar Entropy To be determined 298.15 Experimental/Computational

| Molar Heat Capacity | Cp | To be determined | 298.15 | Experimental/Computational |

Safety and Handling

As a substituted pyridine, this compound should be handled with care in a laboratory setting. While a specific Safety Data Sheet (SDS) is not widely available, data from analogous compounds such as 3-Fluoropyridine and 4-Methoxypyridine provide guidance.[14][15][16][17]

  • Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[15] May cause skin and serious eye irritation.[17][18] The presence of the fluoro- group may introduce additional toxicity.

  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[19]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[19]

Conclusion

This technical guide provides a comprehensive and actionable framework for determining the key thermochemical properties of this compound. By detailing both state-of-the-art experimental techniques and high-accuracy computational methods, we have outlined a dual-pronged approach to generating the robust data essential for advancing the use of this compound in drug development and other scientific applications. The protocols and workflows presented herein are grounded in established scientific principles and are designed to ensure data integrity and reproducibility. The systematic determination of the enthalpy of formation, heat capacity, and entropy will enable a deeper understanding of the molecule's stability, reactivity, and potential as a pharmaceutical agent, ultimately accelerating its journey from the laboratory to practical application.

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  • Rojas-Aguilar, A., et al. (2024). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Vansteenkiste, P., et al. (2007). Calculation of Entropy and Heat Capacity of Organic Compounds in the Gas Phase. Evaluation of a Consistent Method without Adjustable Parameters. Applications to Hydrocarbons. The Journal of Physical Chemistry A, 111(26), 5726-5742. Retrieved from [Link]

  • Vansteenkiste, P., et al. (2007). Calculation of entropy and heat capacity of organic compounds in the gas phase. Evaluation of a consistent method without adjustable parameters. Applications to hydrocarbons. PubMed. Retrieved from [Link]

  • EXPERIMENT 1 – Heats of Combustion & Formation Determined by Electronic Structure Calculations & Bomb Calorimetry. (n.d.). BioPchem. Retrieved from [Link]

  • Rojas-Aguilar, A., et al. (2024). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Enthalpy Diagram for HCO 3• System Calculated by Composite CBS-QB3 Method. (n.d.). ResearchGate. Retrieved from [Link]

  • How Do You Set Up A Bomb Calorimeter Correctly? - Chemistry For Everyone. (2025, November 3). YouTube. Retrieved from [Link]

  • Strain Energy in Organic Compounds - Bomb Calorimetry. (2021, March 6). Chemistry LibreTexts. Retrieved from [Link]

  • Is there a way to experimentally measure entropy? (2015, December 11). Chemistry Stack Exchange. Retrieved from [Link]

  • Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Calculation of absolute molecular entropies and heat capacities made simple. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Methods of Estimating the Entropies of Solid Compounds. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermody. (2023, September 3). ResearchGate. Retrieved from [Link]

  • How do you chemists determine standard enthalpies of formation for all compounds? Is there an empirical procedure? (2014, November 3). Reddit. Retrieved from [Link]

  • Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds. (2013, February). Fluorine Notes. Retrieved from [Link]

  • DFT investigation of physicochemical and antioxidant properties of fluorinated flavones. (2023, December 23). ResearchGate. Retrieved from [Link]

Sources

A Technical Guide to the Solubility and Stability of 3-Fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Fluorinated Pyridine Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and heterocyclic scaffolds into drug candidates is a cornerstone of rational drug design.[1] Fluorinated heterocycles, in particular, are prominent motifs in a significant number of approved pharmaceuticals, owing to the unique physicochemical properties that fluorine imparts.[1][2] These properties include enhanced metabolic stability, increased bioavailability, and modulated pKa, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][3]

3-Fluoro-4-methoxypyridine (Figure 1) is a key heterocyclic building block that exemplifies this principle. Its structure, featuring a pyridine core substituted with both a fluorine atom and a methoxy group, presents a versatile scaffold for the synthesis of complex pharmaceutical intermediates.[3][4] The electron-withdrawing nature of the fluorine at the 3-position and the electron-donating methoxy group at the 4-position create a unique electronic environment that influences the reactivity of the pyridine ring, making it a valuable precursor for developing novel therapeutics. This guide provides an in-depth analysis of the critical physicochemical parameters of this compound—its solubility and stability—to empower researchers in leveraging this compound for drug discovery and development.

Figure 1. Chemical Structure of this compound

Chemical Structure of this compound

Core Physicochemical Properties

A foundational understanding begins with the basic physicochemical properties of the compound. These parameters are essential for handling, storage, and experimental design.

PropertyValueSource(s)
Molecular Formula C₆H₆FNO[5][6][7]
Molecular Weight 127.12 g/mol [5][8]
CAS Number 1060805-03-9[6][7]
Appearance Clear colorless to pale yellow liquid[6]
Purity (Typical) ≥96.0% (HPLC)[6]
InChI Key XYTUUTJNWFECNS-UHFFFAOYSA-N[6][7]

Solubility Profile: A Guide to Solvent Selection

The solubility of a compound is a critical factor that dictates its utility in various applications, from reaction chemistry to formulation and analytical characterization. While extensive empirical data for this compound is not publicly available, a robust solubility profile can be predicted based on its structure and established chemical principles.[9] The general principle of "like dissolves like" provides a strong framework for selecting appropriate solvents.

Aqueous Solubility

The presence of the polar pyridine nitrogen and methoxy group suggests some affinity for water. However, the overall aromatic and halogenated structure limits its aqueous solubility. Computational models provide an estimation of its water solubility, classifying it as very soluble to soluble, though empirical verification is recommended.

Prediction ModelLog SPredicted Solubility
ESOL -1.851.8 mg/mL
Ali -1.326.04 mg/mL
SILICOS-IT -2.390.517 mg/mL
Data sourced from computational predictions and should be used as an estimate.[10]
Organic Solvent Miscibility

As a liquid organic molecule with moderate polarity, this compound is expected to be miscible with a wide range of common organic solvents. This miscibility is crucial for its use in synthesis and for preparing stock solutions for analytical testing.

Solvent ClassExample SolventsExpected MiscibilityRationale & Application
Polar Protic Methanol, EthanolMiscibleSolvents with H-bond donating capability. Useful for reactions involving polar reagents and for preparing samples for reverse-phase HPLC.
Polar Aprotic Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM)MiscibleSolvents with high dipole moments but no H-bond donation. Widely used as reaction media and as diluents for analytical methods.[11][12]
Non-Polar Toluene, Hexane, Diethyl EtherLikely Miscible to Partially MiscibleSolvents with low polarity. Useful for extraction from aqueous media and for specific synthetic transformations where non-polar conditions are required.

Causality Behind Solvent Choice: The selection of a solvent system is paramount. For synthetic applications, a polar aprotic solvent like THF or DCM is often a starting point for reactions involving organometallics or other sensitive reagents. For analytical purposes, especially stability studies, a solvent system like a 50:50 mixture of acetonitrile and water is ideal, as it can solubilize the parent compound and a wide range of potential degradants with varying polarities, ensuring accurate quantification by HPLC.

Stability Profile and Forced Degradation Analysis

Understanding a molecule's intrinsic stability is a non-negotiable aspect of drug development.[13] It informs storage conditions, manufacturing processes, and shelf-life determination.[13] Safety data sheets indicate that this compound is stable under normal conditions but is incompatible with strong oxidizing agents.[5] To rigorously probe its stability, forced degradation (or stress testing) studies are essential. These studies intentionally expose the compound to harsh conditions to identify potential degradation pathways and to develop stability-indicating analytical methods.[14][15]

Purpose of Forced Degradation

The core objectives of a forced degradation study are:

  • Pathway Elucidation: To identify likely degradation products and understand the chemical pathways through which the molecule degrades.[15]

  • Method Development: To generate degradant samples needed to develop and validate a stability-indicating analytical method that can resolve the parent compound from all significant degradants.[16]

  • Formulation & Packaging Insight: To provide information that helps in developing a stable formulation and selecting appropriate packaging (e.g., light-resistant).[13][17]

The diagram below outlines a typical workflow for conducting a forced degradation study.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Interpretation Start Prepare Stock Solution of this compound (e.g., 1 mg/mL in ACN:H2O) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Expose aliquots Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Start->Base Expose aliquots Oxidation Oxidation (e.g., 3% H2O2, RT) Start->Oxidation Expose aliquots Thermal Thermal Stress (Solid & Solution, 80°C) Start->Thermal Expose aliquots Photo Photolytic Stress (ICH Q1B Conditions) Start->Photo Expose aliquots Neutralize Neutralize/Quench (as needed) Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Dilute Dilute to Target Concentration Neutralize->Dilute HPLC Analyze via Stability- Indicating HPLC Method Dilute->HPLC Data Evaluate Data: - Purity & Assay - Peak Purity - Mass Balance HPLC->Data Report Identify Degradants & Propose Pathways Data->Report

Caption: A typical workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Study

This protocol describes a self-validating system for assessing the stability of this compound. The goal is to achieve 5-20% degradation, which is sufficient to detect and characterize degradants without destroying the sample.

1. Preparation of Stock Solution:

  • Prepare a 1.0 mg/mL stock solution of this compound in a 50:50 (v/v) mixture of acetonitrile and water.

2. Stress Conditions (execute in parallel):

  • Control Sample: Dilute the stock solution with the 50:50 acetonitrile:water mixture to a final concentration of 0.1 mg/mL. Store protected from light at 2-8°C.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl (final concentration: 0.1 M HCl). Store at 60°C. Withdraw aliquots at 2, 6, 24, and 48 hours. Neutralize with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH (final concentration: 0.1 M NaOH). Store at room temperature. Withdraw aliquots at timed intervals (e.g., 30 min, 2, 4, 8 hours). Neutralize with an equivalent amount of HCl.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ (final concentration: 3% H₂O₂). Store at room temperature, protected from light. Withdraw aliquots at timed intervals.

  • Thermal Degradation:

    • Solution: Place the stock solution in a sealed vial at 80°C.

    • Solid: Place a small amount of neat compound in a vial at 80°C.

    • Analyze samples at 1, 3, and 7 days.

  • Photostability:

    • Expose the neat compound and a solution (e.g., in quartz cuvettes) to a light source conforming to ICH Q1B guidelines.[17][18] This requires a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

3. Sample Analysis:

  • At each time point, dilute the stressed sample to a target concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analyze all samples, including controls, using a validated stability-indicating HPLC method (see Section 5.0).

4. Data Interpretation:

  • Calculate the percentage of degradation and identify any major degradation products.

  • Perform a mass balance calculation to ensure that the decrease in the parent compound's peak area is accounted for by the sum of the degradant peak areas. A mass balance between 95-105% provides confidence in the analytical method's ability to detect all relevant species.

Analytical Methodologies for Quantification

A robust and validated analytical method is the backbone of any solubility or stability study. For a small molecule like this compound, High-Performance Liquid Chromatography (HPLC) with UV detection is the technique of choice due to its specificity, sensitivity, and accuracy.[19][20][21]

The following workflow illustrates the process of sample analysis using HPLC.

Analytical_Workflow cluster_prep Sample & System Prep cluster_run HPLC Analysis cluster_data Data Processing Sample Prepare Sample (Dilute to ~0.1 mg/mL in mobile phase) InjectSeq Run Analytical Sequence (Blanks, Standards, Samples) Sample->InjectSeq MobilePhase Prepare Mobile Phase (e.g., ACN:Water) System Equilibrate HPLC System MobilePhase->System SST Inject System Suitability Standard (SST) System->SST CheckSST SST Pass? SST->CheckSST CheckSST->System No, troubleshoot CheckSST->InjectSeq Yes Integrate Integrate Chromatograms InjectSeq->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Calculate Calculate Concentration & % Degradation Calibrate->Calculate FinalReport Generate Final Report Calculate->FinalReport

Caption: A typical workflow for quantitative analysis by HPLC.

Protocol: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a method to quantify this compound and its potential degradants.

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µmThe C18 stationary phase is a versatile, non-polar phase suitable for retaining small aromatic molecules.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier improves peak shape for the basic pyridine nitrogen.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B and re-equilibrate for 5 min.A gradient elution is crucial for a stability-indicating method to ensure elution of both the parent compound and any potential degradants, which may have a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume to avoid column overloading.
Detection UV at 270 nmPyridine-based compounds typically have strong UV absorbance in this region. A photodiode array (PDA) detector is recommended to assess peak purity.

System Suitability: Before running samples, the system must be validated by injecting a standard solution multiple times. Key parameters like retention time repeatability (%RSD < 1%), peak area repeatability (%RSD < 2%), and theoretical plates (>2000) must be met to ensure the system is performing correctly.

Conclusion

This compound is a valuable building block for pharmaceutical research, largely due to the advantageous properties conferred by its fluorinated pyridine structure. This guide establishes a framework for understanding its fundamental characteristics. It is predicted to be miscible with a wide array of organic solvents, facilitating its use in synthesis and analysis. While stable under standard ambient conditions, a systematic forced degradation study is paramount to fully characterize its intrinsic stability, identify potential liabilities, and develop robust, stability-indicating analytical methods. The protocols and workflows detailed herein provide a comprehensive, field-proven approach for researchers to confidently assess the solubility and stability of this compound, thereby accelerating its application in the drug development pipeline.

References

Methodological & Application

The Strategic Deployment of 3-Fluoro-4-methoxypyridine in Palladium-Catalyzed Cross-Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Fluoro-4-methoxypyridine as a Privileged Scaffold Component

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The strategic placement of a fluorine atom and a methoxy group on the pyridine ring imparts unique electronic properties that can significantly influence the molecule's reactivity and its utility in the synthesis of complex molecular architectures. The electron-withdrawing nature of the fluorine atom can modulate the pKa of the pyridine nitrogen and influence the regioselectivity of subsequent reactions, while the electron-donating methoxy group can impact the electron density of the aromatic system. This electronic dichotomy makes this compound an intriguing substrate for palladium-catalyzed cross-coupling reactions, which are cornerstone methodologies for the construction of carbon-carbon and carbon-heteroatom bonds.[1][2][3]

This guide provides a comprehensive overview of the application of this compound in key cross-coupling reactions. It offers insights into the mechanistic rationale behind experimental choices and provides detailed, adaptable protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While specific literature on the cross-coupling of this compound is emerging, the principles and protocols established for other fluorinated and electronically similar pyridines provide a robust foundation for its successful implementation in synthetic campaigns.[4]

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[3][5] For a substrate such as 3-halo-4-methoxypyridine, this reaction enables the introduction of a diverse array of aryl and heteroaryl substituents.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The electron-rich nature of the this compound ring, influenced by the methoxy group, can make the oxidative addition of a C-X (where X is a halide) bond to the Pd(0) catalyst a challenging step. Therefore, the selection of a suitable palladium precursor and, critically, a sterically bulky and electron-rich phosphine ligand is paramount to facilitate this process.[3] The base plays a crucial role in activating the boronic acid for transmetalation.

Suzuki_Miyaura_Mechanism cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)L2-X Pd(0)L2->Oxidative Addition Complex R-X Transmetalation Complex R-Pd(II)L2-R' Oxidative Addition Complex->Transmetalation Complex R'B(OH)2 / Base Coupled Product R-R' Transmetalation Complex->Coupled Product Reductive Elimination Regenerated Catalyst Pd(0)L2 Transmetalation Complex->Regenerated Catalyst Buchwald_Hartwig_Mechanism cluster_1 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)L2-X Pd(0)L2->Oxidative Addition Complex R-X Amido Complex R-Pd(II)L2-NR'R'' Oxidative Addition Complex->Amido Complex HNR'R'' / Base Coupled Product R-NR'R'' Amido Complex->Coupled Product Reductive Elimination Regenerated Catalyst Pd(0)L2 Amido Complex->Regenerated Catalyst Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition R-Pd(II)L2-X Pd(0)L2->Oxidative Addition R-X Transmetalation R-Pd(II)L2-C≡CR' Oxidative Addition->Transmetalation Cu-C≡CR' Transmetalation->Pd(0)L2 Reductive Elimination (Product: R-C≡CR') Cu(I)X Cu(I)X Copper Acetylide Cu-C≡CR' Cu(I)X->Copper Acetylide H-C≡CR' / Base Copper Acetylide->Cu(I)X Experimental_Workflow start Define Synthetic Target select_reaction Select Cross-Coupling Reaction (Suzuki, Buchwald-Hartwig, Sonogashira, etc.) start->select_reaction protocol_dev Protocol Development (Based on literature for analogous substrates) select_reaction->protocol_dev optimization Reaction Optimization (Ligand, Base, Solvent, Temperature) protocol_dev->optimization execution Reaction Execution (Inert atmosphere, precise reagent addition) optimization->execution monitoring Reaction Monitoring (TLC, LC-MS) execution->monitoring workup Workup and Purification (Extraction, Chromatography) monitoring->workup analysis Product Characterization (NMR, MS, etc.) workup->analysis

Sources

The Strategic Application of 3-Fluoro-4-methoxypyridine in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Fluorinated Pyridines in Drug Design

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of rational drug design.[1][2][3] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the remarkable stability of the C-F bond—confer a suite of advantageous characteristics upon a drug candidate.[2] These include enhanced metabolic stability, modulated lipophilicity and pKa, and improved target-binding affinity through unique non-covalent interactions.[3] Among the privileged heterocyclic systems, the pyridine ring is a ubiquitous motif in a vast number of approved pharmaceuticals. Consequently, the fusion of fluorine and pyridine moieties has given rise to a critical class of building blocks, with 3-fluoro-4-methoxypyridine emerging as a particularly versatile and valuable intermediate for the synthesis of novel therapeutics targeting a wide array of diseases.[4]

This technical guide provides an in-depth exploration of this compound as a strategic building block. We will delve into its synthesis, reactivity, and, most importantly, its application in the construction of complex, biologically active molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this fluorinated pyridine in their discovery programs.

Physicochemical Properties and Strategic Advantages of this compound

The judicious placement of the fluorine atom at the 3-position and the methoxy group at the 4-position of the pyridine ring imparts a unique combination of electronic and steric properties to the molecule.

PropertyValue/DescriptionSignificance in Drug Design
Molecular Formula C₆H₆FNO
Molecular Weight 127.12 g/mol Low molecular weight contributes to favorable ligand efficiency.
Appearance Colorless to pale yellow liquid
Boiling Point ~150-152 °C
Fluorine Substitution C-3 PositionModulates the basicity of the pyridine nitrogen, influencing solubility and off-target interactions. Creates a dipole moment that can engage in productive interactions within a protein binding pocket.
Methoxy Substitution C-4 PositionActs as a hydrogen bond acceptor. Its metabolic lability can be a site for "soft-metabolism" or it can block a potential site of metabolism, depending on the context.

The interplay of these substituents offers several strategic advantages:

  • Metabolic Stability: The strong C-F bond can block metabolically labile C-H positions, prolonging the half-life of a drug candidate.[2]

  • Enhanced Potency: The electronegativity of fluorine can lead to more favorable interactions with biological targets, enhancing binding affinity and potency.

  • Improved Pharmacokinetics: The methoxy group can be fine-tuned to optimize solubility and permeability, crucial for oral bioavailability.

  • Vectorial Exploration of Chemical Space: The distinct electronic nature of the C-F and C-O bonds provides medicinal chemists with precise vectors to explore the chemical space around a core scaffold, enabling fine-tuning of structure-activity relationships (SAR).

Synthesis of this compound: A Proposed Protocol

While multiple synthetic routes to fluorinated pyridines exist, a practical and scalable approach to this compound can be envisioned through a two-step sequence starting from commercially available 3-fluoropyridin-4-ol.

Protocol 1: O-Methylation of 3-Fluoropyridin-4-ol

This protocol details the O-methylation of 3-fluoropyridin-4-ol using a suitable methylating agent such as methyl iodide or dimethyl sulfate.[5][6]

Materials:

  • 3-Fluoropyridin-4-ol

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 3-fluoropyridin-4-ol (1.0 eq) in anhydrous DMF (or acetone) in a round-bottom flask, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Slowly add methyl iodide (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, or gently heat to 40-50 °C to expedite the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild and easy-to-handle base suitable for deprotonating the hydroxyl group. For less reactive substrates, a stronger base like sodium hydride may be employed.

  • Solvent: DMF and acetone are polar aprotic solvents that effectively dissolve the reactants and facilitate the Sₙ2 reaction.

  • Workup: The aqueous workup is designed to remove the inorganic base and any unreacted starting materials.

Application of this compound in Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments at various positions on the pyridine ring. The reactivity is dictated by the electronic nature of the ring and the potential for introducing a leaving group (e.g., bromine or iodine) at a specific position. For the purpose of these protocols, we will consider a hypothetical, yet synthetically accessible, 2-bromo-3-fluoro-4-methoxypyridine as the starting material.

Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron species and an organic halide.[7][8][9][10]

Materials:

  • 2-Bromo-3-fluoro-4-methoxypyridine

  • Aryl- or heteroaryl-boronic acid or boronate ester (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%) or other suitable phosphine ligand

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk tube or microwave vial

  • Magnetic stirrer and heating block or microwave reactor

Procedure:

  • To a Schlenk tube or microwave vial, add 2-bromo-3-fluoro-4-methoxypyridine (1.0 eq), the boronic acid/ester (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 mixture) to the vessel.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 2-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Justification of Reagents:

  • Catalyst System: The combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos is highly effective for the coupling of electron-rich heteroaryl halides.[7]

  • Base and Solvent: A moderately strong base like K₃PO₄ in a mixed aqueous/organic solvent system like dioxane/water is a common and effective condition for Suzuki couplings.[9]

Diagram of Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Aryl-Pd(II)-X R¹-Pd(II)L₂-X Oxidative_Addition->Aryl-Pd(II)-X Transmetalation Transmetalation Aryl-Pd(II)-Aryl R¹-Pd(II)L₂-R² Transmetalation->Aryl-Pd(II)-Aryl Aryl-Pd(II)-Aryl->Pd(0)L2 Reductive_Elimination Reductive Elimination Product R¹-R² Reductive_Elimination->Product Boronic_Acid R²-B(OR)₂ Boronic_Acid->Transmetalation Base Base Base->Transmetalation Aryl_Halide R¹-X Aryl_Halide->Oxidative_Addition

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, which are prevalent in pharmaceuticals.[11][12][13][14]

Materials:

  • 2-Bromo-3-fluoro-4-methoxypyridine

  • Primary or secondary amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • XPhos (2-4 mol%) or another suitable Buchwald ligand

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene or dioxane

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Glovebox or Schlenk line technique

  • Schlenk tube or sealed vial

Procedure:

  • In a glovebox or under an inert atmosphere, add 2-bromo-3-fluoro-4-methoxypyridine (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.01 eq), and XPhos (0.02 eq) to a Schlenk tube.

  • Add anhydrous, degassed toluene or dioxane to the tube.

  • Seal the tube and heat the reaction mixture to 80-120 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Rationale for Reagent Selection:

  • Catalyst System: The Pd₂(dba)₃/XPhos system is a highly active and versatile catalyst combination for the amination of a wide range of aryl and heteroaryl halides.[15]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations to facilitate the deprotonation of the amine.[13]

Diagram of Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Reactants Add: - 2-Bromo-3-fluoro-4-methoxypyridine - Amine - NaOtBu - Pd₂(dba)₃ - XPhos Solvent Add degassed toluene/dioxane Reactants->Solvent Heating Heat to 80-120 °C Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Quench with aq. NH₄Cl Monitoring->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Flash Chromatography Concentrate->Purify Product Product Purify->Product

Caption: A typical experimental workflow for the Buchwald-Hartwig amination reaction.

Case Studies: 3-Fluoro-4-alkoxypyridine Scaffolds in Drug Discovery

The true value of a building block is demonstrated through its successful application in the synthesis of biologically active molecules. While direct incorporation of the this compound scaffold into approved drugs is not yet widely documented, its structural motifs are present in numerous patented compounds and investigational agents, particularly in the areas of kinase inhibition and central nervous system (CNS) disorders.

Case Study 1: Kinase Inhibitors

The pyridine core is a well-established scaffold for kinase inhibitors, with the nitrogen atom often forming a key hydrogen bond in the hinge region of the ATP binding site. The this compound moiety offers a unique substitution pattern to optimize potency and selectivity. Patents have disclosed compounds containing a 3-fluoro-4-alkoxyphenylamino-pyridopyrimidinone core as potent inhibitors of kinases such as FLT3, which is implicated in acute myeloid leukemia.[16] The 3-fluoro substituent can enhance binding affinity, while the 4-alkoxy group can be modified to improve pharmacokinetic properties.

Case Study 2: Central Nervous System (CNS) Agents and PET Imaging

A compelling application of a closely related analogue is in the development of Positron Emission Tomography (PET) ligands for imaging the brain.[17][18] For instance, [¹⁸F]3-fluoro-4-aminopyridine has been developed as a PET tracer for imaging demyelination by targeting voltage-gated potassium channels.[18] This highlights the brain-penetrant nature of such scaffolds. The this compound core, with its modulated basicity and lipophilicity, is an attractive starting point for the design of novel CNS agents targeting a variety of receptors and enzymes. The synthesis of PET ligands often involves late-stage fluorination or methylation, making precursors like 3-fluoro-4-hydroxypyridine particularly valuable.[17][18]

Conclusion and Future Outlook

This compound represents a strategically valuable building block for modern medicinal chemistry. Its unique combination of a fluorinated pyridine core with a methoxy substituent provides a powerful tool for modulating the physicochemical and pharmacological properties of drug candidates. The synthetic accessibility of this scaffold, coupled with its versatility in key cross-coupling reactions, ensures its continued application in the pursuit of novel therapeutics. As our understanding of the subtle interplay between fluorine substitution and biological activity deepens, we can anticipate that this compound and its derivatives will play an increasingly important role in the discovery of the next generation of medicines.

References

  • International Journal of Pharmaceutical Sciences. (n.d.). Fluorinated Heterocycles in Medicine: A Comprehensive Review with Focus on Quinolines, Pyrazoles, and Pyridines. Retrieved from [Link]

  • Radiochemical Synthesis and Evaluation of 3-[11C]Methyl-4-aminopyridine in Rodents and Nonhuman Primates for Imaging Potassium Channels in the CNS. (n.d.). ACS Chemical Neuroscience. Retrieved from [Link]

  • Synthesis of K+ channel radioligand [18F]5-methyl-3-fluoro-4-aminopyridine and PET imaging in mice. (2024). bioRxiv. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Google Patents. (2007). Patent No. US 7,309,709 B2. Retrieved from [Link]

  • Google Patents. (2013). United States Patent US 8,404,688 B2. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • BindingDB. (n.d.). Patents In BindingDB. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Buchwald Hartwig Coupling. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2025). The Growing Importance of Fluorinated Pyridines in Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). Retrieved from [Link]

  • Bentham Science. (n.d.). O-methylation of Hydroxyl-containing Organic Substrates: A Comprehensive Overview. Retrieved from [Link]

  • Juniper Publishers. (2025). Use of Methyliodide in o-Methylation of organic compounds. Retrieved from [Link]

Sources

Application Notes and Protocols for the N-arylation of 3-Fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Aryl-3-fluoro-4-methoxypyridine Scaffolds

The N-arylation of pyridine rings is a cornerstone transformation in modern medicinal chemistry and materials science. The resulting N-aryl pyridinium salts and related structures are privileged motifs found in a wide array of pharmaceuticals, agrochemicals, and functional organic materials. Specifically, the 3-fluoro-4-methoxypyridine core is of significant interest to drug development professionals. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the methoxy group can modulate electronic properties and provide a handle for further functionalization.

This document provides a detailed protocol for the N-arylation of this compound, focusing on the widely adopted Buchwald-Hartwig amination reaction. As a palladium-catalyzed cross-coupling reaction, the Buchwald-Hartwig amination offers a versatile and efficient method for the formation of carbon-nitrogen bonds, even with electron-deficient heterocyclic substrates like the pyridine derivative .[1] This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices, troubleshooting advice, and characterization guidelines.

Understanding the Core Chemistry: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forging C-N bonds, a process that has historically been challenging using classical methods.[1] The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1]

Buchwald_Hartwig_Cycle Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord + R2NH RedElim Reductive Elimination Precursor AmineCoord->RedElim + Base - [Base-H]+X- RedElim->Pd0 Reductive Elimination - Ar-NR2 ArylHalide Ar-X Amine R2NH Base Base Product Ar-NR2 HX_Base [Base-H]+X-

Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.

The choice of ligand is critical for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination.[2][3] For electron-deficient substrates such as this compound, the selection of an appropriate ligand and base combination is paramount to achieving high yields and minimizing side reactions.[4][5]

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥97%Thermo Scientific Chemicals or equivalentStore under inert atmosphere.
Aryl halide (e.g., bromobenzene)Reagent gradeSigma-Aldrich or equivalentEnsure dryness.
Palladium(II) acetate (Pd(OAc)₂)Catalyst gradeMajor chemical suppliersHandle with care; toxic.
XantphosLigand gradeMajor chemical suppliersAir-stable, but best handled under inert gas.
Sodium tert-butoxide (NaOtBu)≥97%Sigma-Aldrich or equivalentHighly hygroscopic; handle in a glovebox.
TolueneAnhydrousAcros Organics or equivalentUse from a solvent purification system or freshly distilled.
Nitrogen or Argon gasHigh purityLocal supplierFor maintaining an inert atmosphere.
Schlenk flask or sealed vialVWR or equivalentMust be oven-dried before use.
Magnetic stirrer and stir bar
Standard laboratory glassware

Detailed Experimental Protocol

This protocol is a representative procedure for the N-arylation of this compound with bromobenzene as the coupling partner. The reaction conditions may require optimization for different aryl halides.

protocol_workflow Figure 2: Experimental Workflow for N-arylation cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up and Purification A Oven-dry glassware B Inert atmosphere (N2/Ar) A->B C Add Pd(OAc)2, Xantphos, NaOtBu B->C D Add this compound C->D E Add aryl halide D->E F Add anhydrous toluene E->F G Heat to 100-110 °C F->G H Stir for 12-24 hours G->H I Cool to room temperature H->I J Quench with water I->J K Extract with ethyl acetate J->K L Dry organic layer K->L M Purify by column chromatography L->M

Sources

The Strategic Utility of 3-Fluoro-4-methoxypyridine as a Precursor for Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridine Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy, and at the heart of many of these successful drugs lies a heterocyclic core. Among these, the pyridine ring system is a "privileged scaffold," a structural motif that consistently appears in biologically active compounds.[2][3] Its nitrogen atom acts as a hydrogen bond acceptor, enabling crucial interactions within the ATP-binding pocket of kinases, while the rest of the ring serves as a versatile anchor for substituents that can fine-tune potency, selectivity, and pharmacokinetic properties.[4]

This guide focuses on a particularly valuable, functionalized precursor: 3-fluoro-4-methoxypyridine . The strategic placement of the fluorine and methoxy groups on the pyridine core imparts unique chemical reactivity and offers significant advantages in the design of next-generation kinase inhibitors. We will explore the rationale behind its use, provide detailed protocols for its derivatization, and present a logical workflow for its incorporation into complex, biologically active molecules.

The Rationale: Why this compound?

The efficacy of a kinase inhibitor is a delicate balance of multiple factors. The choice of this compound as a starting material is a deliberate one, designed to favorably influence these properties from the earliest stages of synthesis.

The Role of Fluorine: Enhancing Metabolic Stability and Binding Affinity

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[5] A C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[5] Placing a fluorine atom at the 3-position of the pyridine ring can shield the molecule from metabolic degradation, thereby increasing its half-life and bioavailability.

Furthermore, fluorine's high electronegativity can modulate the pKa of the pyridine nitrogen and influence the molecule's overall electronic profile. This can lead to enhanced binding interactions within the kinase active site, including favorable dipole-dipole interactions and the displacement of water molecules, which can provide an entropic advantage.[5]

The Methoxy Group: A Handle for Reactivity and Conformation

The methoxy group at the 4-position serves two primary roles. Electronically, it influences the reactivity of the pyridine ring, particularly for electrophilic substitution. Synthetically, it can be a site for nucleophilic aromatic substitution (SNAr) in later stages to introduce further complexity, although the C2 and C6 positions are generally more activated for such reactions.

Synergistic Effects on Reactivity and Synthesis

The combined electronic effects of the electron-withdrawing fluorine and the electron-donating methoxy group create a unique reactivity profile. This allows for selective functionalization of the other positions on the pyridine ring. For synthetic purposes, the most crucial transformation is often the introduction of a leaving group, such as bromine, at the 2-position. This sets the stage for powerful cross-coupling reactions.

Synthetic Workflow: From Precursor to Kinase Inhibitor Scaffold

The journey from this compound to a complex kinase inhibitor typically involves a multi-step sequence designed to build the final molecule in a controlled and efficient manner. The following workflow represents a common and logical strategy.

G cluster_0 Step 1: Precursor Activation cluster_1 Step 2: Core Elaboration (C-C Coupling) cluster_2 Step 3: Hinge-Binding Moiety Installation (C-N Coupling) A This compound B 2-Bromo-3-fluoro-4-methoxypyridine A->B Regioselective Bromination C 2-Aryl-3-fluoro-4-methoxypyridine B->C Suzuki-Miyaura Cross-Coupling D N-Aryl-3-fluoro-4-methoxypyridin-2-amine (Kinase Scaffold) C->D Nucleophilic Substitution or Buchwald-Hartwig Amination

Caption: Synthetic workflow from precursor to a generic kinase inhibitor scaffold.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations in the synthetic workflow. These are based on established procedures for similar substrates and serve as a robust starting point for laboratory synthesis.[2][6]

Protocol 1: Regioselective Bromination of this compound

Causality: To prepare the pyridine core for cross-coupling reactions, a leaving group must be installed. Bromine is ideal for this purpose. The electron-donating methoxy group and the ring nitrogen direct electrophilic substitution primarily to the C2 and C6 positions. Steric hindrance from the adjacent fluorine at C3 favors bromination at the C2 position.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (concentrated)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a solution of this compound (1.0 equiv.) in dichloromethane, cool the mixture to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (2.0 equiv.) while maintaining the temperature at 0 °C.

  • Add N-Bromosuccinimide (1.1 equiv.) portion-wise over 15 minutes, ensuring the temperature does not rise above 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by slowly pouring it into a stirred, ice-cold saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-bromo-3-fluoro-4-methoxypyridine .[4]

Protocol 2: Suzuki-Miyaura Cross-Coupling of 2-Bromo-3-fluoro-4-methoxypyridine

Causality: The Suzuki-Miyaura coupling is a powerful and versatile C-C bond-forming reaction, ideal for attaching aryl or heteroaryl moieties to the pyridine core.[2] These appended rings are crucial for occupying hydrophobic pockets within the kinase active site, thereby increasing inhibitor potency and selectivity. The choice of a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos) is critical for efficient oxidative addition to the relatively electron-rich bromopyridine.

Materials:

  • 2-Bromo-3-fluoro-4-methoxypyridine (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv.)

  • Anhydrous, degassed 1,4-dioxane and water (5:1 mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard, oven-dried glassware for inert atmosphere chemistry

Procedure:

  • To an oven-dried Schlenk flask, add 2-bromo-3-fluoro-4-methoxypyridine, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous, degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 2-aryl-3-fluoro-4-methoxypyridine .

Protocol 3: Buchwald-Hartwig Amination

Causality: Many kinase inhibitors utilize a 2-aminopyridine motif to form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding site. The Buchwald-Hartwig amination is a highly effective method for forming this C-N bond.[6] This reaction requires a palladium catalyst and a specialized ligand to facilitate the coupling of an amine with the aryl halide.

Materials:

  • 2-Bromo-3-fluoro-4-methoxypyridine (1.0 equiv.)

  • Primary or secondary amine (1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • BINAP (3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv.)

  • Anhydrous, degassed toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, BINAP, and NaOtBu to a dry Schlenk flask.

  • Add 2-bromo-3-fluoro-4-methoxypyridine and anhydrous, degassed toluene.

  • Add the amine to the reaction mixture.

  • Seal the flask and heat the reaction to 100 °C with vigorous stirring for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography to obtain the final 2-amino-3-fluoro-4-methoxypyridine derivative .

Data Presentation: Impact on Kinase Inhibitory Activity

The inclusion of the substituted pyridine scaffold derived from precursors like this compound is consistently associated with potent kinase inhibition. The following table presents representative data for various kinase inhibitors featuring substituted pyridine cores to illustrate their efficacy.

Kinase TargetInhibitor ScaffoldRepresentative IC₅₀ (nM)Reference Compound
c-MetPyridine Bioisostere of Cabozantinib4.9Cabozantinib (5.4 nM)[7]
p38αPyridinylimidazole~5 (in vivo efficacy)N/A[8]
PI3KαPyrido[3,2-d]pyrimidine3 - 10Reference Derivatives[9]
Bcr/AblBromo-pyrimidine analoguePotent (sub-µM)Dasatinib[10]
FGFR4AminodimethylpyrimidinolSelective (IC₅₀ not specified)BLU9931[7]

Note: Data is collated from multiple sources for illustrative purposes and represents the general potency of pyridine-based scaffolds, not necessarily direct derivatives of this compound.

Conclusion and Future Perspectives

This compound is more than just a simple building block; it is a strategically designed precursor that offers significant advantages for the synthesis of advanced kinase inhibitors. The fluorine atom provides a metabolic block and can enhance binding affinity, while the methoxy group and the overall substitution pattern guide reactivity for subsequent elaborations. The synthetic protocols outlined here, centered around robust and high-yielding cross-coupling reactions, provide a clear and reproducible path for researchers to incorporate this valuable scaffold into their drug discovery programs. As the demand for more potent, selective, and durable kinase inhibitors continues to grow, the judicious use of well-designed precursors like this compound will be paramount to achieving the next wave of therapeutic breakthroughs.

References

Application Notes & Protocols: Regioselective Lithiation of 3-Fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: Strategic Access to Functionalized Pyridines

The substituted pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. Among these, 3-fluoro-4-methoxypyridine is a particularly valuable starting material. The introduction of a substituent at the C-2 position via directed ortho-metalation (DoM) unlocks a versatile synthetic route to a wide array of complex, biologically active molecules and functional materials.

This application note provides a comprehensive guide to the experimental procedure for the regioselective lithiation of this compound at the C-2 position. We will delve into the mechanistic underpinnings of this selectivity, present a detailed and field-proven protocol, and emphasize the critical safety measures required when handling pyrophoric organolithium reagents.[1][2]

The Principle of Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique for the regioselective deprotonation of aromatic and heteroaromatic rings.[3] The reaction leverages the coordinating ability of a directing metalation group (DMG) to deliver a strong base, typically an organolithium reagent, to a specific ortho-position.

In the case of this compound, we have three key influencers on the regioselectivity of the lithiation:

  • The Pyridine Nitrogen: The nitrogen atom itself is a powerful directing group, favoring deprotonation at the adjacent C-2 and C-6 positions.[4]

  • The C-4 Methoxy Group (-OCH₃): As a potent DMG, the methoxy group strongly directs lithiation to its ortho-positions (C-3 and C-5).

  • The C-3 Fluoro Group (-F): The fluorine atom also acts as a directing group, favoring lithiation at its ortho-positions (C-2 and C-4).

The observed outcome—highly selective lithiation at the C-2 position—is a result of the synergistic effects of these groups. The pyridine nitrogen and the C-3 fluorine atom both activate the C-2 position. While the C-4 methoxy group directs to C-3 and C-5, the C-3 position is already substituted. Therefore, the C-2 position emerges as the most electronically activated and sterically accessible site for deprotonation by the organolithium base.

G cluster_reactants Reactants cluster_process Reaction Process cluster_trapping Electrophilic Quench Pyridine This compound Coordination Coordination of n-BuLi with Pyridine Nitrogen and Methoxy Group Pyridine->Coordination Base n-Butyllithium (n-BuLi) (Strong Base) Base->Coordination Deprotonation Regioselective Deprotonation at C-2 Position Coordination->Deprotonation C-H activation Intermediate 2-Lithio-3-fluoro-4-methoxypyridine (Reactive Intermediate) Deprotonation->Intermediate Product 2-Substituted-3-fluoro- 4-methoxypyridine Intermediate->Product Reaction with E+ Electrophile Electrophile (E+) e.g., I₂, DMF, Aldehydes Electrophile->Product

Critical Safety Considerations: Handling Organolithium Reagents

Organolithium reagents such as n-butyllithium (n-BuLi) are pyrophoric, meaning they can ignite spontaneously on contact with air or moisture. Strict adherence to safety protocols is not merely recommended; it is essential for the well-being of the researcher and the integrity of the laboratory.

  • Work Environment: All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using either a Schlenk line or a glovebox.[1] Never work alone when handling these reagents.[1]

  • Personal Protective Equipment (PPE): At a minimum, this includes a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate gloves (e.g., nitrile gloves underneath neoprene or Nomex gloves).

  • Glassware: All glassware must be rigorously dried before use, typically by oven-drying at >120°C overnight and cooling under a stream of inert gas.

  • Quenching and Disposal: Small residual amounts of organolithium reagents must be quenched safely. This can be done by slow addition to a well-stirred, cooled solution of a proton source like isopropanol in an inert solvent such as hexane. Excess or unreacted reagent should be destroyed by a carefully controlled quenching procedure.

Experimental Protocol

This protocol details the lithiation of this compound and subsequent quenching with an electrophile, using iodine as an example to form 2-iodo-3-fluoro-4-methoxypyridine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound>98%e.g., Sigma-AldrichStore under inert gas.
n-Butyllithium (n-BuLi)2.5 M in hexanese.g., Sigma-AldrichPyrophoric. Handle with extreme care under inert atmosphere.
Anhydrous Tetrahydrofuran (THF)DriSolv® or similare.g., Sigma-AldrichMust be anhydrous (<50 ppm water).
Iodine (I₂)>99.8%e.g., Sigma-Aldrich
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)Reagent Grade-For quenching excess iodine.
Saturated aqueous sodium chloride (brine)Reagent Grade-For workup.
Anhydrous magnesium sulfate (MgSO₄)Reagent Grade-For drying organic phase.
Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.

    • Place the flask in a dry ice/acetone bath to cool to -78 °C.

  • Addition of Starting Material:

    • Under a positive pressure of inert gas, dissolve this compound (1.0 eq) in anhydrous THF.

    • Using a syringe, transfer this solution to the pre-cooled reaction flask.

  • Lithiation:

    • Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise to the stirred solution via syringe over 15-20 minutes. It is critical to keep the internal temperature below -70 °C during the addition.

    • Upon completion of the addition, stir the resulting mixture at -78 °C for 1 hour to ensure the formation of the lithiated intermediate.

  • Electrophilic Quench (Example with Iodine):

    • In a separate flame-dried flask, prepare a solution of iodine (1.2 eq) in anhydrous THF.

    • Using a cannula or syringe, slowly add the iodine solution to the lithiated pyridine solution at -78 °C. A color change will be observed as the iodine is consumed.

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 30 minutes, then slowly warm to room temperature over 1-2 hours.

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution to consume any unreacted iodine, followed by the addition of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-iodo-3-fluoro-4-methoxypyridine.

G start Start: Assemble Flame-Dried Glassware under Argon cool Cool Flask to -78 °C (Dry Ice/Acetone Bath) start->cool add_sm Add Solution of This compound in Anhydrous THF cool->add_sm add_buli Slowly Add n-BuLi (1.1 eq) Maintain T < -70 °C add_sm->add_buli stir_lithiation Stir at -78 °C for 1 hour (Formation of Lithiated Species) add_buli->stir_lithiation add_electrophile Add Electrophile Solution (e.g., I₂ in THF) at -78 °C stir_lithiation->add_electrophile warm Stir and Warm to Room Temperature add_electrophile->warm quench Aqueous Workup: 1. Na₂S₂O₃ (aq) 2. Water warm->quench extract Extract with Ethyl Acetate Wash with Brine quench->extract dry Dry (MgSO₄), Filter, and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end End: Characterize Pure Product purify->end

Expected Results and Characterization

The successful synthesis of 2-iodo-3-fluoro-4-methoxypyridine can be confirmed through standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and identify the product spot after purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a characteristic shift and disappearance of the C-2 proton signal. ¹³C NMR and ¹⁹F NMR will further confirm the structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

The yield of the reaction is typically good, often in the range of 70-90%, depending on the purity of the reagents and the strictness of the anhydrous and anaerobic conditions.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive n-BuLi (degraded by air/moisture).Use a fresh bottle of n-BuLi or titrate the solution to determine its exact molarity before use.
Presence of water or protic impurities in the reaction.Ensure all glassware is meticulously dried. Use freshly distilled, anhydrous solvents. Purify starting material if necessary.
Formation of Side Products Reaction temperature was too high, causing side reactions or degradation of THF.Maintain strict temperature control at -78 °C, especially during the n-BuLi addition.
Incorrect regioselectivity.While unlikely for this substrate, consider using a bulkier base like LDA or LTMP if other isomers are observed, as this can sometimes alter selectivity.[2]
Low Yield After Workup Product loss during extraction or purification.Perform multiple extractions. Carefully select the solvent system for chromatography to ensure good separation.

References

  • Bori, I. D. et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72. [Link]

  • Stanton, G. R., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54660. [Link]

  • Killpack, M. O. (1991). New Synthetic Methods. A. Lithiation of Methoxypyridines and N-Methylindoles Directed by a-Amino Alkoxides. B. Synthetic Methods. Defense Technical Information Center. [Link]

  • Manolikakes, S. M., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(5), 411-425. [Link]

  • Organic Syntheses. (2009). Cautionary Note on Handling tert-Butyllithium. Organic Syntheses, 86, 349. [Link]

  • Wikipedia. (n.d.). n-Butyllithium. Retrieved from [Link]

  • Knochel, P., et al. (2012). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 3(4), 1085-1089. [Link]

  • Gogoi, P. K., et al. (2011). Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization?. Tetrahedron, 67(44), 8561-8566. [Link]

  • Chemsrc. (n.d.). Regioselective metalation of the 4-position of pyridine. New and convenient alkylation and acylation of 3-amino-5-methoxypyridine. [Link]

  • Ghorai, S. K., et al. (2022). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. ChemRxiv. [Link]

  • Bori, I. D. et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ResearchGate. [Link]

  • ResearchGate. (2015). Am I overlooking something in n-BuLi reactions?. [Link]

  • ResearchGate. (n.d.). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?. [Link]

  • Myers, A. G. Research Group. (n.d.). ortho metalation. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluamide and O-aryl carbamate directing groups. The great carbanion escape. Chemical Reviews, 90(6), 879-933.
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Application Notes and Protocols: The Role of 3-Fluoro-4-methoxypypyridine in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 3-Fluoro-4-methoxypyridine

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents. The strategic introduction of fluorine atoms into these scaffolds can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1] this compound is a particularly valuable building block for constructing complex heterocyclic systems. Its unique electronic profile—governed by the interplay between the inductively withdrawing fluorine atom and the resonance-donating methoxy group—renders it a versatile precursor for a range of synthetic transformations.

The primary reactivity of this compound is centered on nucleophilic aromatic substitution (SNAr). The pyridine nitrogen atom acts as a powerful electron-withdrawing group, activating the C-2 (ortho) and C-4 (para) positions towards nucleophilic attack.[2][3] In this molecule, the fluorine atom at the C-3 position is not directly activated by the ring nitrogen. However, the overall electron-deficient nature of the pyridine ring makes the C-F bond susceptible to cleavage by potent nucleophiles. This guide provides detailed protocols and scientific rationale for leveraging this compound in the synthesis of valuable substituted pyridines and, subsequently, novel fused heterocyclic systems.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a two-step addition-elimination process. The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient aromatic ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2][4] This intermediate is stabilized by resonance, particularly when the negative charge can be delocalized onto an electronegative atom like the pyridine nitrogen.[2][3] The subsequent, rapid elimination of the leaving group restores aromaticity.

In the context of halopyridines, fluorine is an excellent leaving group for SNAr reactions. Despite the high strength of the C-F bond, the extreme electronegativity of fluorine strongly polarizes the carbon atom, making it highly electrophilic and accelerating the initial nucleophilic attack.[1]

Caption: Generalized SNAr mechanism on this compound.

Application Note 1: Synthesis of 3-Amino-4-methoxypyridines

Substituted aminopyridines are privileged scaffolds in drug discovery, serving as key intermediates for a wide array of bioactive molecules.[5] The reaction of this compound with primary or secondary amines provides a direct route to these valuable compounds.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMSO or DMF are ideal. They effectively solvate the cation of the base but poorly solvate the amine nucleophile, thereby increasing its nucleophilicity and reaction rate.

  • Base: A mild inorganic base such as potassium carbonate (K₂CO₃) is often sufficient. It acts as a scavenger for the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product. For less reactive amines, a stronger, non-nucleophilic organic base like diisopropylethylamine (DIPEA) may be employed.

  • Temperature: Heating is typically required to overcome the activation energy of the reaction, with temperatures ranging from 80-120 °C being common.

Protocol: Synthesis of 3-(Morpholino)-4-methoxypyridine

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and anhydrous DMSO.

  • Add morpholine (1.2 eq) followed by anhydrous potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine to remove residual DMSO.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, using a hexane/EtOAc gradient) to yield the pure 3-(morpholino)-4-methoxypyridine.

Nucleophile (Amine)BaseTemperature (°C)Typical Yield (%)
BenzylamineK₂CO₃11085-95
MorpholineK₂CO₃10090-98
PiperidineDIPEA9088-96
AnilineCs₂CO₃12075-85
Caption: Representative conditions for the synthesis of 3-amino-4-methoxypyridines.

Application Note 2: Synthesis of 3-Alkoxy/Aryloxy-4-methoxypyridines

The displacement of the fluoride with oxygen nucleophiles provides access to pyridine ethers, another important class of compounds in medicinal chemistry. This transformation typically requires the generation of a more potent alkoxide or phenoxide nucleophile.

Causality Behind Experimental Choices:

  • Base: A strong base such as sodium hydride (NaH) is required to deprotonate the parent alcohol or phenol, which are generally weak nucleophiles. This in situ generation creates the highly reactive alkoxide or phenoxide.[6][7]

  • Solvent: Anhydrous polar aprotic solvents like DMF or THF are essential to prevent quenching the strong base and to facilitate the SNAr reaction.

Protocol: Synthesis of 3-(Phenoxy)-4-methoxypyridine

Materials:

  • Phenol (1.1 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • This compound (1.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl Ether (Et₂O)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous DMF.

  • Carefully add sodium hydride (1.2 eq) portion-wise at 0 °C (ice bath).

  • Add a solution of phenol (1.1 eq) in anhydrous DMF dropwise to the NaH suspension. Stir for 30 minutes at 0 °C, allowing for the evolution of hydrogen gas to cease.

  • Add a solution of this compound (1.0 eq) in DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x volumes).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired product.

Caption: General workflow for SNAr on this compound.

Application Note 3: Synthesis of Fused Heterocycles

The true utility of this compound is realized when its substitution products are used as intermediates for more complex structures. 3-Amino-4-methoxypyridines are ideal precursors for constructing fused heterocyclic systems like pyrido[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry.[8]

Protocol: Synthesis of a 7-Methoxy-pyrido[2,3-d]pyrimidine derivative

This protocol outlines a common cyclization strategy, reacting the 3-aminopyridine intermediate with an appropriate reagent to build the fused pyrimidine ring.

Materials:

  • 3-Amino-4-methoxypyridine derivative (from Application 1, 1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)

  • Ammonium acetate (NH₄OAc) (5.0 eq)

  • Acetic Acid (AcOH)

Procedure:

  • Amidine Formation: In a round-bottom flask, dissolve the 3-amino-4-methoxypyridine derivative (1.0 eq) in DMF-DMA (1.5 eq). Heat the mixture at 100-110 °C for 2-4 hours. The progress can be monitored by the evolution of dimethylamine and methanol. After the reaction, remove the excess DMF-DMA under high vacuum.

  • Cyclization: To the crude amidine intermediate, add ammonium acetate (5.0 eq) and glacial acetic acid. Heat the mixture to reflux (around 120-140 °C) for 4-8 hours.

  • Monitor the cyclization by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., aqueous NaOH or NH₄OH) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize or purify by column chromatography as needed to obtain the pure fused heterocycle.

Caption: Synthetic pathway to fused pyridopyrimidines.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed and causes skin and serious eye irritation.[9] Always wear suitable personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[9] In case of exposure, follow standard first-aid measures and consult the Safety Data Sheet (SDS).[9]

References

  • Yuan, Y., et al. (2025). An efficient synthesis of oxazole-fused 3-Aminopyridin-2(1H)-one heterocycles. ResearchGate. Available at: [Link]

  • Shaabani, A., et al. (2015). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. Available at: [Link]

  • Hofle, G., Steglich, W., & Vorbruggen, H. (1978). INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. Angewandte Chemie International Edition in English. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzo-fused N-Heterocycle synthesis. Available at: [Link]

  • Mishra, A., et al. (2023). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. Available at: [Link]

  • Chem-Impex. (n.d.). 3-Amino-4-methoxypyridine. Available at: [Link]

  • Banks, R. E., et al. (1971). Heterocyclic polyfluoro-compounds. Part XX. Nucleophilic substitution in perfluoro-(4-phenylpyridine). Journal of the Chemical Society C. Available at: [Link]

  • Fallis, A. G., & Brinza, I. M. (2009). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Available at: [Link]

  • Bakke, J. M., & Ranes, E. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of 3-amino-4-methylpyridine.
  • PrepChem.com. (n.d.). Synthesis of 3-amino-4-methoxyacetanilide. Available at: [Link]

  • ResearchGate. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Available at: [Link]

  • StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Available at: [Link]

  • Google Patents. (n.d.). Preparation process of 3 amino-4 methyl pyridine.
  • Chemistry of Heterocyclic Compounds. (n.d.). SYNTHESIS AND REACTIVITY OF 3-AMINO-9-METHOXYMETHYL-7-METHYL-3,4-DIHYDROPYRIDO[3',2':4,5]THIENO[3,2-d]PYRIMIDIN-4-ONES. Available at: [Link]

  • National Institutes of Health. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Available at: [Link]

  • RSC Publishing. (n.d.). Continuous-flow and safe synthesis of 3-amino-4-amidoximinofurazan. Available at: [Link]

  • MDPI. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Available at: [Link]

  • Master Organic Chemistry. (n.d.). SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

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Application Notes and Protocols for the Utilization of 3-Fluoro-4-methoxypyridine in the Development of Materials with Novel Optical Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of 3-Fluoro-4-methoxypyridine in Advanced Optical Materials

The quest for novel materials with tailored optical properties is a cornerstone of innovation in fields ranging from optoelectronics to biomedical imaging. Within the vast landscape of organic electronics and photonics, fluorinated pyridine derivatives have emerged as a privileged class of building blocks. The strategic introduction of fluorine atoms into organic molecules can profoundly influence their electronic structure, intermolecular interactions, and photophysical behavior. This application note focuses on a particularly promising, yet underexplored, building block: This compound .

The unique substitution pattern of this compound offers a compelling combination of electronic and steric properties. The fluorine atom, being the most electronegative element, acts as a strong electron-withdrawing group through inductive effects, which can lower the HOMO and LUMO energy levels of the resulting material. This modulation of frontier molecular orbitals is a key strategy in designing materials with specific absorption and emission characteristics, as well as in optimizing charge injection and transport in organic electronic devices.

Simultaneously, the methoxy group at the 4-position serves as an electron-donating group through resonance, creating an intramolecular "push-pull" system. This electronic asymmetry is a fundamental prerequisite for significant second-order nonlinear optical (NLO) activity. Furthermore, the presence of both fluorine and methoxy substituents provides synthetic handles for further functionalization, allowing for the construction of complex molecular architectures.

This guide provides detailed protocols and technical insights for leveraging this compound in the synthesis of two classes of materials with novel optical properties:

  • Donor-Acceptor Chromophores for Nonlinear Optics: Small molecules with large second-order hyperpolarizabilities.

  • Metal-Coordinating Ligands for Phosphorescent Emitters: For applications in Organic Light-Emitting Diodes (OLEDs).

Part 1: Synthesis of a Donor-π-Acceptor (D-π-A) Chromophore for Nonlinear Optical (NLO) Applications

The intrinsic electronic asymmetry of this compound makes it an excellent acceptor (A) moiety in D-π-A chromophores. The following protocol outlines a representative synthesis of a stilbene-type NLO chromophore.

Causality Behind Experimental Choices:
  • Palladium-Catalyzed Cross-Coupling: Reactions like the Heck or Suzuki coupling are chosen for their high efficiency and functional group tolerance in creating C-C bonds, which are essential for extending the π-conjugated system of the chromophore.

  • "Push-Pull" Architecture: The design principle is to connect an electron-donating group (the "push") to an electron-accepting group (the "pull") through a π-conjugated bridge. This arrangement enhances the molecular dipole moment and, consequently, the second-order hyperpolarizability (β), a measure of NLO activity.

  • Fluorine's Role: The fluorine atom on the pyridine ring enhances its electron-accepting nature, increasing the overall "push-pull" character of the molecule and thereby boosting the NLO response.

Experimental Workflow Diagram:

G cluster_0 Heck Cross-Coupling Reaction start Combine this compound, p-vinyl-N,N-dimethylaniline, Pd(OAc)₂, P(o-tolyl)₃, and Et₃N in a sealed tube heat Heat at 100-120 °C for 12-24 hours start->heat monitor Monitor reaction by TLC/GC-MS heat->monitor workup Aqueous workup and extraction with an organic solvent monitor->workup purify Purify by column chromatography workup->purify characterize Characterize product by NMR, MS, and elemental analysis purify->characterize

Caption: Workflow for the synthesis of a D-π-A NLO chromophore.

Detailed Protocol 1: Synthesis of (E)-4-(2-(3-fluoro-4-methoxypyridin-2-yl)vinyl)-N,N-dimethylaniline

Materials:

  • This compound

  • 4-vinyl-N,N-dimethylaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃)

  • Triethylamine (Et₃N), anhydrous

  • Toluene, anhydrous

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol), 4-vinyl-N,N-dimethylaniline (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.08 mmol, 8 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) and anhydrous triethylamine (2.0 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature. Dilute the mixture with dichloromethane and filter through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate).

  • Combine the fractions containing the desired product and evaporate the solvent to yield the title compound as a colored solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Expected Optical Properties and Characterization:

The synthesized chromophore is expected to exhibit a strong intramolecular charge-transfer (ICT) band in its UV-Vis absorption spectrum. The position of this band will be sensitive to solvent polarity (solvatochromism).

PropertyExpected Range/Characteristic
UV-Vis Absorption (λ_max) 380 - 450 nm (in a nonpolar solvent like toluene)
Molar Extinction Coeff. (ε) > 20,000 M⁻¹cm⁻¹
Fluorescence Emission (λ_em) 450 - 550 nm
Quantum Yield (Φ_F) Moderate to high, depending on molecular rigidity
Second-Order Hyperpol. (β) High, measurable by techniques like Hyper-Rayleigh Scattering (HRS)

Part 2: Synthesis of a Ligand for a Phosphorescent Iridium(III) Complex

The pyridine nitrogen of this compound is an excellent coordination site for transition metals. By incorporating this moiety into a larger ligand structure, it is possible to create phosphorescent metal complexes for OLED applications. The fluorine atom can enhance the oxidative stability of the complex and fine-tune the emission color.

Causality Behind Experimental Choices:
  • Cyclometalation: The reaction of a C-H bond with a metal center to form a metallacycle is a common strategy for creating rigid and stable phosphorescent emitters. Iridium(III) is frequently used due to its strong spin-orbit coupling, which facilitates phosphorescence.

  • Ancillary Ligand: A second ligand (e.g., a picolinate) is used to complete the coordination sphere of the iridium center and to modulate the overall electronic and photophysical properties of the complex.

  • Fluorine's Influence: The electron-withdrawing nature of the fluorine atom can lead to a blue-shift in the emission wavelength compared to non-fluorinated analogues. This is a key strategy for tuning the color of OLEDs.

Experimental Workflow Diagram:

G cluster_1 Ligand Synthesis (Suzuki Coupling) cluster_2 Iridium Complex Formation start_ligand Couple 2-bromo-3-fluoro-4-methoxypyridine with 2-phenylboronic acid using a Pd catalyst purify_ligand Purify the resulting 2-phenyl-3-fluoro-4-methoxypyridine ligand start_ligand->purify_ligand start_complex React the ligand with IrCl₃·nH₂O to form the dichloro-bridged dimer purify_ligand->start_complex add_ancillary React the dimer with an ancillary ligand (e.g., acetylacetonate) start_complex->add_ancillary purify_complex Purify the final Ir(III) complex by column chromatography and/or recrystallization add_ancillary->purify_complex characterize_complex Characterize by NMR, MS, and photophysical measurements purify_complex->characterize_complex

Caption: Workflow for the synthesis of a phosphorescent Ir(III) complex.

Detailed Protocol 2: Synthesis of a Phenylpyridine-type Ligand and its Iridium(III) Complex

Step A: Synthesis of 2-(2,4-difluorophenyl)-3-fluoro-4-methoxypyridine

This protocol is adapted from general Suzuki coupling procedures for pyridine derivatives.

Materials:

  • 2-bromo-3-fluoro-4-methoxypyridine (synthesis required or custom order)

  • (2,4-difluorophenyl)boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a round-bottom flask, combine 2-bromo-3-fluoro-4-methoxypyridine (1.0 mmol), (2,4-difluorophenyl)boronic acid (1.5 mmol), and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Add a 2M aqueous solution of K₂CO₃ (2.0 mL) and 1,4-dioxane (8 mL).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction to 85 °C and stir for 12 hours under an argon atmosphere.

  • After cooling, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired ligand.

Step B: Synthesis of the Iridium(III) Complex

Materials:

  • The ligand synthesized in Step A

  • Iridium(III) chloride hydrate (IrCl₃·nH₂O)

  • 2-ethoxyethanol

  • Water

  • Acetylacetone (acac)

  • Sodium carbonate (Na₂CO₃)

Procedure:

  • Dimer Formation: Suspend the ligand from Step A (2.2 mmol) and IrCl₃·nH₂O (1.0 mmol) in a 3:1 mixture of 2-ethoxyethanol and water (20 mL).

  • Heat the mixture to reflux under an argon atmosphere for 24 hours.

  • Cool to room temperature, add water to precipitate the product. Filter the solid, wash with water and methanol, and dry to obtain the dichloro-bridged iridium dimer.

  • Final Complex: Add the iridium dimer (0.5 mmol), acetylacetone (1.5 mmol), and sodium carbonate (3.0 mmol) to 2-ethoxyethanol (20 mL).

  • Heat the mixture to reflux for 12 hours under argon.

  • Cool to room temperature, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., using a DCM/hexanes solvent system) to yield the final phosphorescent iridium(III) complex.

Expected Photophysical Properties:

The resulting iridium complex is expected to be a strong phosphorescent emitter, suitable for use in OLEDs.

PropertyExpected Characteristic
UV-Vis Absorption (λ_max) Intense ligand-centered (π-π*) bands (<350 nm) and weaker metal-to-ligand charge transfer (MLCT) bands (380-480 nm)
Phosphorescence (λ_em) Strong emission in the blue-green to green region (480-530 nm)
Quantum Yield (Φ_P) High (> 0.5 in degassed solution)
Emission Lifetime (τ) In the microsecond range (e.g., 1-5 µs)

Trustworthiness and Self-Validation

The protocols described are based on well-established, robust chemical transformations. The success of each step can be validated through standard analytical techniques:

  • TLC and/or GC-MS: To monitor reaction completion and assess the purity of the crude product.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure of the synthesized molecules. The presence and coupling patterns of the fluorine signal in ¹⁹F NMR are particularly diagnostic.

  • Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the products.

  • UV-Vis and Photoluminescence Spectroscopy: To verify the desired optical properties of the final materials. A comparison of the spectral data with those of similar compounds in the literature provides a benchmark for validation.

References

  • Collis, G. E., et al. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Arkivoc, 2022(iv), 205-218. [Link]

  • Li, Z., et al. (2018). Thiophene-based pyridine derivatives: synthesis, crystal structures, two-photon absorption properties and bio-imaging applications in the near-IR region. New Journal of Chemistry, 42(10), 7948-7955. [Link]

  • Movassaghi, M., Hill, M. D., & Ahmad, O. K. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 129(33), 10096-10097. [Link]

  • Zhou, J., et al. (2015). Synthesis and properties of fluorinated pyridine-containing polyimides. Journal of Fluorine Chemistry, 178, 169-176. [Link]

  • Hassan, S. Z., et al. (2024). Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies. RSC Advances, 14(25), 17955-17972. [Link]

Catalytic methods for the functionalization of 3-Fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the catalytic functionalization of 3-Fluoro-4-methoxypyridine, a key heterocyclic scaffold in modern drug discovery. This document provides researchers, scientists, and drug development professionals with a detailed overview of cutting-edge catalytic methods, field-proven insights into experimental design, and step-by-step protocols for practical application.

Introduction: The Strategic Importance of this compound

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a desirable motif. The specific substitution pattern of this compound presents a valuable, yet challenging, platform for the synthesis of novel chemical entities. The electron-withdrawing fluorine atom at the C-3 position and the electron-donating methoxy group at the C-4 position create a unique electronic and steric environment, influencing the reactivity of the available C-H bonds at the C-2, C-5, and C-6 positions.

Direct and selective functionalization of these C-H bonds is a primary goal of modern synthetic chemistry, as it allows for the late-stage modification of complex molecules, accelerating the drug discovery process.[1] Traditional methods often require multi-step sequences to install functionality, generating significant waste and limiting synthetic flexibility. Catalytic C-H functionalization offers a more atom-economical and elegant solution to access novel derivatives.[2][3]

This guide explores the principal catalytic strategies for derivatizing the this compound core, focusing on iridium-catalyzed C-H borylation as a gateway to diverse functionalities and direct nucleophilic displacement of the methoxy group for amination.

Part 1: Catalytic C-H Borylation at C-5 and C-6 Positions

Iridium-catalyzed C-H borylation has emerged as a powerful and reliable method for converting inert C-H bonds into versatile C-B bonds, which can be readily transformed into a vast array of functional groups via subsequent cross-coupling reactions.[4]

Principle and Mechanistic Rationale

The reaction is typically catalyzed by an iridium(I) complex, such as [Ir(OMe)(COD)]₂, in the presence of a bidentate nitrogen-based ligand, like 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy). The catalytic cycle involves the oxidative addition of the C-H bond to the iridium center, followed by reductive elimination to form the boronic ester product and regenerate the active catalyst.

Regioselectivity is a key consideration. For substituted pyridines, the outcome is primarily governed by sterics; the borylation preferentially occurs at the most accessible C-H position.[5][6] In the case of this compound, the C-2 position is sterically hindered by the adjacent fluorine atom. Therefore, borylation is expected to occur predominantly at the C-5 and C-6 positions. The electronic influence of the substituents plays a secondary role but can affect reaction rates.[7]

cluster_cycle Iridium Catalytic Cycle cluster_reactants Reactants Ir_I [L-Ir(I)]-BPin Ir_III_H [L-Ir(III)(H)(Py)]-BPin (C-H Oxidative Addition) Ir_I->Ir_III_H Pyridine C-H Ir_III_B [L-Ir(III)(Py)]-BPin (Reductive Elimination of H₂) Ir_III_H->Ir_III_B - HBPin Product Borylated Pyridine Ir_III_B->Product Catalyst_Regen [L-Ir(I)]-H (Catalyst Regeneration) Ir_III_B->Catalyst_Regen Catalyst_Regen->Ir_I + B₂Pin₂ Pyridine This compound Pyridine->Ir_III_H C-H Activation Site Boron B₂Pin₂ Boron->Catalyst_Regen Boron Source caption Fig 1: Simplified Iridium-Catalyzed C-H Borylation Cycle. Start This compound Meisenheimer Meisenheimer Complex (Negative charge delocalized onto ring nitrogen) Start->Meisenheimer + R₂NH Nucleophile Amine (e.g., R₂NH) Product 4-Amino-3-fluoropyridine Meisenheimer->Product - MeO⁻ Leaving_Group MeO⁻ Meisenheimer->Leaving_Group caption Fig 2: SₙAr Mechanism for Amination of 4-Methoxypyridine. A This compound B Step 1: Ir-Catalyzed Borylation [Ir], dtbpy, B₂Pin₂ A->B C Pyridylboronic Ester Intermediate B->C D Step 2: Suzuki-Miyaura Coupling Pd Catalyst, Ligand, Base, Ar-X C->D E Final Biaryl Product D->E caption Fig 3: Tandem Borylation-Suzuki Coupling Workflow.

Sources

Application Note: 3-Fluoro-4-methoxypyridine as a Versatile Reagent in Flow Chemistry for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the application of 3-fluoro-4-methoxypyridine as a key reagent in continuous flow chemistry. We will explore its utility in the synthesis of medicinally relevant scaffolds, focusing on nucleophilic aromatic substitution (SNAr) reactions. This application note will furnish both the theoretical underpinnings and practical, step-by-step protocols for leveraging this versatile building block in a flow chemistry environment, thereby enabling safer, more efficient, and scalable synthesis of novel chemical entities.

Introduction: The Strategic Advantage of this compound in Drug Discovery

This compound is a strategically important heterocyclic building block in medicinal chemistry.[1] The pyridine core is a prevalent motif in a multitude of approved pharmaceuticals. The specific substitution pattern of this compound offers a unique confluence of chemical properties:

  • The Fluorine Effect : The fluorine atom at the 3-position significantly modulates the electronic properties of the pyridine ring, enhancing its susceptibility to nucleophilic attack at the 4-position. Furthermore, the incorporation of fluorine into drug candidates is a well-established strategy to improve metabolic stability, cell membrane permeability, and binding affinity.

  • The Methoxy Group as a Modulator and Leaving Group Precursor : The 4-methoxy group influences the molecule's conformation and can be a site for metabolic activity. More importantly, in the context of SNAr, it can be displaced by strong nucleophiles, or it can be readily converted to a hydroxyl group, providing a handle for further functionalization.

  • Dual Reactivity Sites : The molecule presents two primary sites for reaction: the C-F bond for SNAr and the methoxy group for ether cleavage or substitution, offering synthetic flexibility.

The Imperative for Flow Chemistry in Modern Pharmaceutical Synthesis

Traditional batch processing, while foundational, often faces challenges in terms of safety, scalability, and process control, particularly for highly exothermic or rapid reactions.[2] Flow chemistry has emerged as a transformative technology that addresses these limitations by conducting reactions in a continuously flowing stream through a network of tubes or microreactors.[3][4] The key advantages include:

  • Enhanced Safety : The small reactor volumes inherent to flow systems minimize the accumulation of hazardous materials and allow for superior control over reaction exotherms, mitigating the risk of runaway reactions.[5][6]

  • Precise Process Control : Flow reactors enable tight control over reaction parameters such as temperature, pressure, residence time, and stoichiometry, leading to higher reproducibility and product purity.[2]

  • Rapid Reaction Optimization : The ability to quickly vary reaction parameters and achieve steady-state conditions allows for the rapid screening of optimal conditions.

  • Seamless Scalability : Scaling up a flow process is often a matter of running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is more predictable than scaling up batch reactors.[7]

Core Application: Nucleophilic Aromatic Substitution (SNAr) in Flow

The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing fluorine atom, makes this compound an excellent substrate for SNAr reactions. This class of reactions is pivotal for the synthesis of a wide array of substituted pyridines, which are key intermediates in the development of new therapeutics.

A representative SNAr reaction is the displacement of the methoxy group by an amine to yield 4-amino-3-fluoropyridine derivatives. These products are valuable precursors for more complex heterocyclic systems.

Reaction Scheme:

The rationale for performing this SNAr reaction in a flow system is compelling. The reaction can be highly exothermic, and precise temperature control is crucial to minimize side reactions and ensure high selectivity. Flow chemistry provides the ideal environment to manage these parameters effectively.

Experimental Protocol: Continuous Flow Synthesis of 4-Amino-3-fluoropyridine Derivatives

This protocol details the continuous flow synthesis of a representative 4-amino-3-fluoropyridine derivative via an SNAr reaction.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥97%e.g., Thermo Fisher
Benzylamine≥99%e.g., Sigma-Aldrich
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%e.g., Sigma-Aldrich
Syringe PumpsHigh Precisione.g., Harvard Apparatus
MicroreactorPFA or SS, 10 mLe.g., Vapourtec, Uniqsis
Back Pressure Regulator (BPR)100 psie.g., Zaiput Flow Technologies
Heating Modulee.g., Vapourtec, Uniqsis
Collection Vial
Solution Preparation
  • Reagent Stream A : Prepare a 0.5 M solution of this compound in anhydrous DMSO.

  • Reagent Stream B : Prepare a 0.6 M solution of benzylamine (1.2 equivalents) in anhydrous DMSO.

Flow Reactor Setup

The following diagram illustrates the general setup for the continuous flow SNAr reaction.

Flow_Setup cluster_reagents Reagent Delivery ReagentA Reagent A (this compound in DMSO) PumpA Syringe Pump A ReagentA->PumpA ReagentB Reagent B (Benzylamine in DMSO) PumpB Syringe Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer 0.5 mL/min PumpB->Mixer 0.5 mL/min Reactor Heated Microreactor (10 mL) 150 °C Mixer->Reactor BPR Back Pressure Regulator (100 psi) Reactor->BPR Collection Product Collection BPR->Collection caption Figure 1: Continuous Flow S~N~Ar Setup

Caption: General workflow for continuous flow SNAr.

Step-by-Step Protocol
  • System Priming : Prime the system with the solvent (DMSO) to ensure no air bubbles are present in the flow path.

  • Reagent Pumping : Set Syringe Pump A to a flow rate of 0.5 mL/min and Syringe Pump B to 0.5 mL/min. This will result in a total flow rate of 1.0 mL/min.

  • Reaction Conditions : Heat the microreactor to 150 °C. The residence time in the 10 mL reactor will be 10 minutes. The back pressure regulator should be set to 100 psi to allow for heating the solvent above its atmospheric boiling point.

  • Steady State : Allow the system to reach a steady state by running for at least three residence times (30 minutes) before collecting the product.

  • Product Collection : Collect the reaction output in a suitable vial.

  • Work-up and Analysis : Quench the collected fraction with water and extract with a suitable organic solvent (e.g., ethyl acetate). Analyze the organic layer by LC-MS and/or GC-MS to determine conversion and purity.

  • System Shutdown : After the reaction is complete, flush the system with clean solvent to prevent clogging.

Optimization Parameters

The following table outlines key parameters that can be varied to optimize the reaction.

ParameterRangeRationale
Temperature120 - 180 °CHigher temperatures generally increase the reaction rate, but may lead to decomposition or side products.
Residence Time5 - 20 minutesLonger residence times can increase conversion but may also promote side reactions.
Stoichiometry1.1 - 2.0 eq. AmineAn excess of the nucleophile can drive the reaction to completion.
Concentration0.1 - 1.0 MHigher concentrations can increase throughput but may lead to solubility issues or increased exotherm.

Mechanistic Considerations and Causality

The choice of a flow chemistry approach for the SNAr of this compound is deeply rooted in the mechanism of the reaction. The SNAr reaction proceeds through a high-energy Meisenheimer intermediate.

SNAr_Mechanism cluster_mechanism S~N~Ar Mechanism Start This compound + R-NH2 Intermediate Meisenheimer Complex (Stabilized by F and N) Start->Intermediate Nucleophilic Attack Product 4-(Alkyl/Aryl)amino-3-fluoropyridine + CH3OH Intermediate->Product Loss of Methoxide caption Figure 2: S~N~Ar Reaction Mechanism

Caption: Simplified SNAr mechanism.

The formation of this intermediate is the rate-determining step. The high surface-area-to-volume ratio in a microreactor ensures rapid and efficient heat dissipation, which is crucial for controlling the exothermic nature of this step. This precise temperature control prevents the formation of undesired byproducts that can arise from localized hotspots in a batch reactor.

Trustworthiness: A Self-Validating System

The protocol described is designed to be self-validating through the integration of in-line or at-line analytical techniques. For process optimization and monitoring, a sampling valve can be incorporated after the back pressure regulator to allow for automated collection of aliquots for HPLC or UPLC analysis. This provides real-time data on conversion and purity, allowing for rapid adjustments to the flow conditions to achieve the desired outcome.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of novel heterocyclic compounds. The adoption of continuous flow chemistry for reactions involving this building block, particularly for SNAr reactions, offers significant advantages in terms of safety, efficiency, and scalability. The detailed protocol and conceptual framework provided in this application note are intended to empower researchers and drug development professionals to harness the full potential of this powerful combination of reagent and technology, thereby accelerating the discovery and development of new medicines.

References

  • Kirschning, A., & Kupracz, F. (2013). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. Journal of Science and Technology.
  • Ley, S. V., et al. (2020). 3D printing and continuous flow chemistry technology to advance pharmaceutical manufacturing in developing countries. PMC. [Link]

  • Movsisyan, M., et al. (2016). Flow chemistry and the synthesis of energetic materials. JRC Publications Repository. [Link]

  • SpiroChem. Flow Chemistry. [Link]

  • Almac. From Flow Chemistry in the Lab towards Industrial Implementation on Scale - Case Studies on Continuous API Synthesis. [Link]

  • Verghese, J., et al. (2018). High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine.
  • Watts, P., & Sagandira, C. (2019). 3D printing and continuous flow chemistry technology to advance pharmaceutical manufacturing in developing countries. PMC. [Link]

  • Wibaut, J. P., et al. (1958). Detailed experimental procedure for the synthesis of 4-fluoropyridine.
  • Yoshida, J. I., et al. (2008). Understanding flow chemistry for the production of active pharmaceutical ingredients. NIH. [Link]

  • Zhang, P., et al. (2024). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development. [Link]

  • Bugarolas, P., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PubMed Central. [Link]

  • Google Patents. Synthesis method of 3-fluorine-4-aminopyridine.
  • Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • Vapourtec. Aromatic Substitution | Flow Reactions. [Link]

Sources

Troubleshooting & Optimization

Overcoming challenges in the synthesis of 3-Fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Fluoro-4-methoxypyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable fluorinated pyridine intermediate. The unique electronic properties of this molecule make it a sought-after building block, but its synthesis can present significant challenges.

This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore the causality behind experimental choices, address common points of failure, and offer robust, validated protocols to enhance your success rate.

Section 1: Understanding the Core Challenge

The primary difficulty in synthesizing this compound lies in the nucleophilic aromatic substitution (SNAr) on the pyridine ring. Pyridines are inherently electron-rich aromatic systems, which makes them resistant to attack by nucleophiles like the fluoride anion.[1][2] Successful synthesis, therefore, hinges on strategies that overcome this electronic barrier, typically by introducing a strong electron-withdrawing group (EWG) or by activating the ring system.

Core Synthetic Strategies

Two primary pathways have proven effective. Understanding the logic of each is crucial for troubleshooting.

  • SNAr on an Activated Precursor: This is the most common approach. It involves starting with a 4-methoxypyridine ring that has a good leaving group (e.g., -Cl, -Br, -NO₂) at the 3-position. The success of the fluorination step is highly dependent on the nature of the leaving group and any other activating substituents.

  • Ring Activation via N-Oxidation: Converting the pyridine nitrogen to an N-oxide dramatically alters the ring's electronics, making it more susceptible to nucleophilic attack. This strategy has been particularly successful for achieving fluorination at the meta-position (C3 or C5), which is otherwise very challenging.[1][3]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments.

Q1: My fluorination reaction has stalled or is giving very low yields. What's going wrong?

This is the most common issue. Low conversion is typically traced back to one of three factors: insufficient activation of the pyridine ring, suboptimal reaction conditions, or inactive reagents.

A: Possible Causes & Solutions:

  • Poor Leaving Group: The choice of leaving group at the 3-position is critical. For SNAr reactions, the leaving group's ability to stabilize a negative charge is paramount.

    • Insight: A nitro group (-NO₂) is an excellent leaving group because it is strongly electron-withdrawing and can stabilize the intermediate Meisenheimer complex.[4][5] Halogens like -Cl or -Br are viable but often require harsher conditions or a more activated substrate.

    • Recommendation: If using a halo-pyridine precursor, consider switching to a 3-nitro-4-methoxypyridine starting material.

  • Suboptimal Fluoride Source and Solvent: The fluoride anion is a notoriously poor nucleophile in protic solvents due to strong hydration. Even in aprotic solvents, its activity depends on the counter-ion and solubility.

    • Insight: Anhydrous "naked" fluoride sources are most effective. Cesium fluoride (CsF) is often preferred due to its higher solubility in polar aprotic solvents compared to KF or NaF. Tetrabutylammonium fluoride (TBAF) is also highly effective but can be hygroscopic and introduce side reactions if water is present.[1][2]

    • Recommendation: Use spray-dried KF or anhydrous CsF. Dry your chosen polar aprotic solvent (e.g., DMSO, DMF, Sulfolane) rigorously over molecular sieves before use.

  • Insufficient Temperature: SNAr reactions on deactivated or moderately activated rings require significant thermal energy to overcome the activation barrier.

    • Insight: Reactions that are sluggish at 100 °C may proceed smoothly at 120-150 °C. For instance, the successful synthesis of methyl 3-fluoropyridine-4-carboxylate from its nitro-precursor was conducted at 120 °C in DMSO.[4]

    • Recommendation: If TLC/LC-MS shows unreacted starting material after several hours, cautiously increase the reaction temperature in 20 °C increments. Monitor for decomposition.

Troubleshooting Decision Workflow

start Low/No Product check_sm Verify Starting Material Purity & Identity start->check_sm check_reagents Assess Reagents check_sm->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions fluoride Is Fluoride Source Anhydrous? check_reagents->fluoride temp Is Temperature Sufficient? check_conditions->temp solvent Is Solvent Dry & Aprotic? fluoride->solvent Yes solution_fluoride Action: Use Spray-Dried KF/CsF or Anhydrous TBAF fluoride->solution_fluoride No solvent->check_conditions Yes solution_solvent Action: Use Freshly Dried DMSO, DMF, or Sulfolane solvent->solution_solvent No lg Is Leaving Group Adequate (-NO2 > -Br, -Cl)? temp->lg Yes solution_temp Action: Incrementally Increase Temperature (e.g., 120-150 °C) temp->solution_temp No solution_lg Action: Switch to a -NO2 Precursor or Consider N-Oxide Route lg->solution_lg No

Caption: Troubleshooting workflow for a failed fluorination reaction.

Q2: I am observing significant side product formation, particularly a dark tarry substance. How can I achieve a cleaner reaction?

Dark coloration and tar formation often point to decomposition of the starting material or product, or polymerization side reactions.

A: Possible Causes & Solutions:

  • Reaction Temperature is Too High: While heat is necessary, excessive temperatures can cause decomposition, especially with sensitive nitro-aromatic compounds.

    • Recommendation: Find the "sweet spot." Run small-scale experiments at different temperatures (e.g., 110 °C, 120 °C, 130 °C) to identify the optimal balance between reaction rate and stability.

  • Presence of Water: Trace amounts of water can lead to hydrolysis of the methoxy group, forming 3-fluoro-4-hydroxypyridine, which can complicate the reaction and purification. Water can also react with the pyridine ring under basic conditions (from the fluoride salt).

    • Recommendation: Ensure all glassware is oven-dried. Use anhydrous reagents and solvents as previously discussed. Running the reaction under an inert atmosphere (Nitrogen or Argon) is best practice.

  • Base-Catalyzed Polymerization: Fluoropyridines can be unstable, and under harsh basic or thermal conditions, they may polymerize.[6]

    • Recommendation: Minimize reaction time. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. A milder fluoride source or lower temperature might be necessary.

Q3: The fluorination worked, but now I'm struggling with purification. What is the best approach?

Purification can be challenging due to the product's polarity and the presence of polar byproducts and residual salts.

A: Recommended Purification Strategy:

  • Aqueous Workup: After cooling, quench the reaction mixture by pouring it into a large volume of cold water. This precipitates the organic components and dissolves inorganic salts like CsF.

  • Solvent Extraction: Extract the aqueous layer multiple times with a suitable organic solvent. Dichloromethane or Ethyl Acetate are common choices.

  • Washes: Wash the combined organic layers with brine to remove residual water and water-soluble impurities.

  • Chromatography: Column chromatography is almost always necessary.

    • Stationary Phase: Use standard silica gel.

    • Mobile Phase: A gradient elution using a non-polar solvent like Hexane or Heptane and a more polar solvent like Ethyl Acetate is effective. Start with a low polarity (e.g., 5% Ethyl Acetate in Hexanes) and gradually increase the polarity to elute your product.[7]

Comparative Table of Synthesis Parameters
PrecursorFluoride SourceSolventTemperature (°C)Typical YieldReference
Methyl 3-nitro-4-pyridinecarboxylateCsF (5 equiv.)DMSO12038%[4]
3-Bromo-4-nitropyridine N-oxideTBAF (0.5 equiv.)DMSO2537% (to fluoro-nitro N-oxide)[1]
3-Bromo-4-nitropyridineTBAF (0.5 equiv.)DMSO25<0.2% (meta-F), 71% (para-F)[1][2]

Section 3: Key Experimental Protocol

This section provides a robust, step-by-step protocol for the synthesis of this compound based on the highly effective SNAr of a nitro-precursor. This protocol is adapted from established procedures for similar pyridine systems.[4][5]

Synthesis via Nucleophilic Aromatic Substitution of 3-Nitro-4-methoxypyridine
SNAr Mechanism on Activated Pyridine Ring

Caption: SNAr mechanism for the synthesis of this compound.

Materials:

  • 3-Nitro-4-methoxypyridine (1.0 equiv.)

  • Anhydrous Cesium Fluoride (CsF) (5.0 equiv.)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

Procedure:

  • Preparation: Add 3-Nitro-4-methoxypyridine (1.0 equiv) and anhydrous Cesium Fluoride (5.0 equiv) to an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous DMSO via syringe to create a solution with a concentration of approximately 0.1 M with respect to the starting material.

  • Reaction: Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours. Look for the complete consumption of the starting material.

  • Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the dark reaction mixture into a beaker containing cold deionized water (approx. 10 volumes relative to the DMSO used).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with Ethyl Acetate (3 x 5 volumes).

  • Washing: Combine the organic layers and wash with water (2 x 5 volumes) to remove residual DMSO, followed by a wash with brine (1 x 5 volumes).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product as a dark oil or solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of Hexane/Ethyl Acetate to afford this compound as a clear oil or low-melting solid.[8]

Section 4: References

  • Brugarolas, P., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PubMed Central. Available at: [Link][1]

  • Hart, M. A., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link][9]

  • Holt, J., et al. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules. Available at: [Link][4][5]

  • Brugarolas, P., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications. Available at: [Link][3]

  • U.S. Patent No. US10160695B2. (2018). Synthesis of meta-substituted [18F]-3-fluoro-4-aminopyridines by direct radiofluorination of pyridine N-oxides. Google Patents. Available at: [2]

  • Brugarolas, P., et al. (2016). Radiochemical synthesis of [18F]3-fluoro-4-aminopyridine: a case for producing metafluorinated pyridines via direct nucleophilic fluorination of pyridine N-oxides. Journal of Nuclear Medicine. Available at: [Link]

Sources

Technical Support Center: Purification of 3-Fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Fluoro-4-methoxypyridine (CAS: 1060805-03-9). This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating this key building block from complex reaction mixtures. As a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, its purity is paramount. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to streamline your purification workflow.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: The nature of impurities is intrinsically linked to the synthetic route employed. Understanding your reaction pathway is the first step in effective troubleshooting.

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials such as 4-methoxypyridine, 3-fluoropyridine, or precursor N-oxides.

  • Regioisomers: Depending on the directing effects of the substituents, isomeric byproducts like 2-fluoro-4-methoxypyridine or 4-fluoro-2-methoxypyridine can form.[1][2][3] These are often the most challenging impurities to separate due to their similar physicochemical properties.

  • Byproducts from Nucleophilic Aromatic Substitution (SNAr): If synthesizing from a nitro- or halo-precursor (e.g., 3-nitro-4-methoxypyridine or 3-bromo-4-methoxypyridine), you may have residual precursors.[4][5] If using an N-oxide strategy, the corresponding this compound N-oxide could be a significant impurity if the final reduction step is incomplete.[6][7][8]

  • Hydrolysis or Demethylation Products: Exposure to strong acidic or basic conditions during work-up can potentially lead to the formation of 3-fluoro-4-hydroxypyridine.

  • Solvent Adducts and Reagent Residues: High-boiling point solvents (like DMSO or DMF) and excess reagents can contaminate the crude product.

Q2: My reaction crude is a dark, complex mixture. What should be my initial purification step?

A2: A robust extractive work-up is crucial for removing bulk impurities before proceeding to finer purification methods like chromatography or distillation. This initial step simplifies the mixture, improving the efficiency of subsequent steps.

A standard procedure involves:

  • Quenching: Carefully quench the reaction mixture, often by adding it to water or a saturated aqueous solution of sodium bicarbonate to neutralize acids.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent such as ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether. The basicity of the pyridine nitrogen means that the pH of the aqueous layer is critical; ensure it is basic (pH > 8) to keep the product in the organic phase.

  • Washing: Wash the combined organic layers sequentially with water and then brine to remove water-soluble impurities and salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

This process yields a crude product that is ready for more advanced purification.[9][10]

Q3: How do I choose between distillation, chromatography, and recrystallization for my main purification step?

A3: The choice depends on the physical state of your crude product and the nature of the impurities. This compound is typically a liquid at room temperature.[11][12]

  • Fractional Vacuum Distillation: This is the preferred method if your main impurities have significantly different boiling points from the product. It is highly scalable and cost-effective for larger quantities. It is less effective for separating close-boiling regioisomers.

  • Flash Column Chromatography: This is the most versatile and often necessary technique, especially for removing impurities with similar boiling points, such as regioisomers.[13] It offers high resolution but is less scalable than distillation.

  • Recrystallization: Since the target compound is a liquid, this technique is not directly applicable. However, if your crude product is a low-melting solid due to impurities, or if you are working with a solid derivative, recrystallization can be highly effective.[9][14][15]

The logical workflow below can guide your decision-making process.

Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Extractive Work-up Start->Workup Crude_Product Concentrated Crude Product Workup->Crude_Product Decision1 Is the primary impurity a high-boiling solvent or non-volatile solid? Crude_Product->Decision1 Distillation Fractional Vacuum Distillation Decision1->Distillation Yes Decision2 Are impurities still present (e.g., regioisomers)? Decision1->Decision2 No Distillation->Decision2 Chromatography Flash Column Chromatography Decision2->Chromatography Yes Analysis Purity Analysis (GC-MS, HPLC, NMR) Decision2->Analysis No Chromatography->Analysis Final_Product Pure this compound Analysis->Final_Product

Caption: Purification decision workflow for this compound.

Q4: I am attempting fractional distillation, but the separation is poor. What are the likely causes and solutions?

A4: Poor separation during distillation usually points to two issues: insufficient column efficiency or the presence of an azeotrope.

  • Boiling Point Proximity: Check the boiling points of your expected impurities. Regioisomers will have very similar boiling points, making simple distillation ineffective.

  • Improve Column Efficiency: Use a longer, insulated Vigreux column or a packed column (e.g., with Raschig rings) to increase the number of theoretical plates.

  • Optimize Vacuum: Ensure a stable, deep vacuum. Fluctuations in pressure will cause the boiling point to change, leading to poor fraction collection.

  • Control Heating: Heat the distillation flask slowly and evenly using an oil bath to avoid bumping and ensure a steady distillation rate.

Q5: What are the best practices for purifying this compound using flash column chromatography?

A5: Success in chromatography hinges on finding a solvent system that provides good separation (ΔRf > 0.2) on a Thin Layer Chromatography (TLC) plate.

  • Stationary Phase: Standard silica gel (40-63 µm particle size) is typically effective.

  • Mobile Phase (Eluent): Start with a non-polar solvent system and gradually increase polarity. A gradient of ethyl acetate in hexanes or petroleum ether is a common starting point.[4][5][9]

  • Loading: Use the "dry loading" technique for best results. Dissolve your crude product in a minimal amount of a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of your packed column.

  • Fraction Collection: Collect small fractions and analyze them by TLC to identify which ones contain the pure product before combining them.

Q6: My product "oils out" and won't crystallize. Is recrystallization still an option?

A6: "Oiling out" occurs when a solid melts in the hot solvent instead of dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point.[14] Since this compound is a liquid, this question is more relevant for solid derivatives or if the crude product is a low-melting solid.

If you encounter this with a solid derivative, try these strategies:

  • Use More Solvent: Add more hot solvent to fully dissolve the oil.

  • Lower the Temperature: Try a solvent system with a lower boiling point.

  • Induce Crystallization: Once cooled, scratch the inside of the flask with a glass rod or add a seed crystal to provide a nucleation site.[16]

  • Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble) until the solution becomes cloudy, then heat until clear and allow to cool slowly.[14][17]

Q7: How can I definitively confirm the purity and identity of my final product?

A7: A combination of analytical techniques is required for full characterization and purity confirmation.[13][18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the chemical structure. The presence of fluorine will result in characteristic C-F and H-F coupling constants.[4][5] The absence of impurity signals in the spectra is a strong indicator of purity.

  • Chromatographic Methods (HPLC/GC-MS): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful for quantifying purity. A single sharp peak on the chromatogram indicates a pure compound.[11][12] GC-MS also provides the mass of the compound, confirming its molecular weight.

  • Elemental Analysis: For a definitive confirmation of elemental composition, especially for a novel compound or first-time synthesis.

Q8: What are the best practices for storing purified this compound?

A8: Proper storage is crucial to maintain the compound's purity over time. Based on its safety data, this compound is stable under normal conditions.[20] However, good laboratory practice dictates the following:

  • Container: Store in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and air exposure.

  • Environment: Keep the container in a cool, dry, and well-ventilated place away from direct sunlight.[20][21]

  • Incompatibilities: Store away from strong oxidizing agents.[20]

Recommended Purification Protocols

Protocol 1: Flash Column Chromatography

This protocol is ideal for purifying small to medium scale reactions (100 mg - 5 g) where distillation is impractical or ineffective.

  • TLC Analysis: Determine an appropriate solvent system using TLC. Test various ratios of ethyl acetate (EtOAc) in hexanes. Aim for an Rf value of ~0.3 for the product.

  • Column Packing: Prepare a glass column packed with silica gel in your initial, low-polarity eluent (e.g., 5% EtOAc in hexanes). Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude product (e.g., 1 g) in a minimal volume of DCM (2-3 mL). Add 2-3 g of silica gel and concentrate to dryness on a rotary evaporator to create a free-flowing powder. Carefully layer this powder onto the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent. Gradually increase the polarity of the eluent (e.g., from 5% to 10% to 20% EtOAc in hexanes) based on the separation observed on TLC.

  • Fraction Collection: Collect fractions (e.g., 10-20 mL each) and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and concentrate them under reduced pressure to yield purified this compound.

Protocol 2: Fractional Vacuum Distillation

This protocol is suitable for purifying larger quantities (>5 g) of crude product where the primary impurities have boiling points that differ by at least 20-30 °C from the product.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are well-sealed and connect the apparatus to a vacuum pump with a pressure gauge.

  • Charging the Flask: Place the crude product in the distillation flask with a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Distillation: Begin stirring and slowly apply vacuum to the desired pressure. Gently heat the distillation flask using an oil bath.

  • Fraction Collection: Collect any low-boiling impurities first (the forerun). As the temperature stabilizes at the boiling point of the product, switch to a clean receiving flask to collect the main fraction.

  • Completion: Stop the distillation when the temperature either rises or drops significantly, or when only a small residue remains in the distillation flask.

  • Isolation: The collected main fraction is the purified product. Always verify its purity using the analytical methods described in Q7.

Supporting Data Tables

Table 1: Physicochemical Properties of this compound and Potential Isomeric Impurities

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical Form
This compound 1060805-03-9C₆H₆FNO127.12Clear to pale yellow liquid[11][12]
2-Fluoro-4-methoxypyridine175965-83-0C₆H₆FNO127.12Liquid
4-Fluoro-2-methoxypyridine96530-81-3C₆H₆FNO127.12Liquid[2]

Table 2: Recommended Solvent Systems for Column Chromatography

Solvent System (v/v)PolarityTypical Application
Hexanes / Ethyl Acetate (95:5 to 80:20)Low to MediumGeneral purpose, good for separating moderately polar compounds from non-polar impurities.
Hexanes / Diethyl Ether (90:10 to 70:30)Low to MediumAlternative to EtOAc, can sometimes offer different selectivity.
Dichloromethane / Methanol (99:1 to 95:5)Medium to HighFor separating more polar impurities. Use with caution as DCM can be difficult to fully remove.

Table 3: Suggested Solvents for Recrystallization of Solid Pyridine Derivatives

Solvent / SystemComments
Hexane / Ethyl AcetateA common and effective mixed-solvent system for compounds of moderate polarity.[9][14]
Ethanol / WaterGood for polar compounds that are soluble in ethanol but not water.[9][14][17]
TolueneA higher-boiling point solvent suitable for compounds that are difficult to dissolve.
Ethyl Acetate / Petroleum EtherOften used for compounds that are highly soluble in ethyl acetate.[15]

References

  • PubChem. 2-Fluoro-4-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Pees, B., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PubMed Central. Retrieved from [Link]

  • Hedidi, M., et al. (2016). Calculated pKa(THF) values for 3-, 4- and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. ResearchGate. Retrieved from [Link]

  • Google Patents. (2010). CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.
  • ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. Retrieved from [Link]

  • UC Merced. (2019). Experimental and Theoretical Evidence for Nitrogen–Fluorine Halogen Bonding in Silver-Initiated Radical Fluorinations. escholarship.org. Retrieved from [Link]

  • O'Kura, M. Detailed experimental procedure for the synthesis of 4-fluoropyridine. Retrieved from [Link]

  • ChemWhat. 4-Fluoro-2-methoxypyridine: Properties, Uses, Safety Data & Reliable Supplier in China. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications. Retrieved from [Link]

  • National Institutes of Health. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecular Diversity Preservation International. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Ministry of the Environment, Japan. III Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2025). Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. Retrieved from [Link]

  • ChemWhat. 4-Fluoro-2-methoxypyridine CAS#: 96530-81-3. Retrieved from [Link]

  • ResearchGate. (2006). (PDF) A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.
  • Google Patents. (2017). CN106397310A - 3-fluoropyridine preparation method high in yield and content.
  • Google Patents. (2010). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • University of Southampton. (2019). Skipped fluorination motifs: synthesis of building blocks, and comparison of lipophilicity trends with vicinal and isolated. Retrieved from [Link]

  • Arkivoc. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Retrieved from [Link]

  • ResearchGate. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Retrieved from [Link]

  • PubMed. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Retrieved from [Link]

  • National Institutes of Health. (2020). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Retrieved from [Link]

  • Google Patents. (2017). US10160695B2 - Synthesis of meta-substituted [18F]-3-fluoro-4-aminopyridines by direct radiofluorination of pyridine N-oxides.
  • ACS Publications. (2025). Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation. Journal of the American Chemical Society. Retrieved from [Link]

  • European Patent Office. (1985). EP 0146924 A2 - Preparation of difluorpyridine compounds. Retrieved from [Link]

  • Google Patents. (1972). US3703521A - Method for the preparation of stable 4-fluoropyridine salts.

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Technical Support Center: Optimizing Reaction Conditions for 3-Fluoro-4-methoxypyridine Substitutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving 3-fluoro-4-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of substitution reactions on this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome common experimental hurdles and achieve your desired synthetic outcomes.

Introduction: The Reactivity of this compound

This compound is a valuable heterocyclic compound in medicinal chemistry and materials science.[1] Its reactivity is primarily governed by the electronic properties of the pyridine ring, which is inherently electron-deficient, and the interplay of its two substituents: the activating fluoro group and the electron-donating methoxy group. The fluorine atom, being highly electronegative, activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), particularly at the C-2 and C-6 positions.[2][3] The methoxy group, while electron-donating, can also influence the regioselectivity of other substitution types, such as electrophilic additions or metalations.

This guide will focus predominantly on the most common and often challenging reaction type for this substrate: nucleophilic aromatic substitution. We will also address other potential substitution pathways to provide a comprehensive resource.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Conversion in a Nucleophilic Aromatic Substitution (SNAr) Reaction

Question: I am attempting a nucleophilic aromatic substitution on this compound with an amine/alkoxide/thiolate, but I am observing very low conversion to my desired product. What are the likely causes and how can I improve the yield?

Answer: Low conversion in SNAr reactions with this compound is a common issue that can often be resolved by systematically evaluating and optimizing several key reaction parameters. The SNAr mechanism proceeds via a high-energy Meisenheimer intermediate, and its formation is the rate-determining step.[3] Therefore, optimizing conditions to favor the formation and stabilization of this intermediate is crucial.

Potential Causes & Solutions:

  • Insufficient Base Strength or Inappropriate Choice of Base:

    • Explanation: For nucleophiles like alcohols, thiols, and primary/secondary amines, a base is required to deprotonate the nucleophile and increase its nucleophilicity. If the base is not strong enough to deprotonate the nucleophile effectively, the concentration of the active nucleophile will be low, leading to poor conversion.

    • Troubleshooting Steps:

      • Use a Stronger, Non-Nucleophilic Base: For alcohols and thiols, consider using strong bases like sodium hydride (NaH), potassium tert-butoxide (KOt-Bu), or lithium bis(trimethylsilyl)amide (LiHMDS). For amines, which are generally less acidic, a strong non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) can be effective.[4] It is critical to choose a base that will not compete as a nucleophile.

      • Consider the pKa: Compare the pKa of your nucleophile with the pKa of the conjugate acid of your base. A significant difference (ideally > 2-3 pKa units) will ensure efficient deprotonation.

  • Inadequate Reaction Temperature:

    • Explanation: SNAr reactions often have a significant activation energy barrier. Room temperature may not be sufficient to achieve a reasonable reaction rate.

    • Troubleshooting Steps:

      • Increase the Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Common solvents for SNAr reactions like DMF, DMSO, and NMP allow for a wide range of temperatures.[5] Monitor the reaction for product formation and the appearance of any degradation products.

  • Suboptimal Solvent Choice:

    • Explanation: The solvent plays a critical role in stabilizing the charged Meisenheimer intermediate. Polar aprotic solvents are generally preferred as they can solvate the charged intermediate without strongly solvating the anionic nucleophile, thus keeping it reactive.[6]

    • Troubleshooting Steps:

      • Switch to a Polar Aprotic Solvent: If you are using a less polar solvent like THF or dioxane, consider switching to DMF, DMSO, NMP, or sulfolane. These solvents have high dielectric constants and are excellent at stabilizing charged intermediates.[6]

      • Protic Solvents Can Be Problematic: While protic solvents like methanol or ethanol can be used, they can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[7] This effect is particularly pronounced for smaller, "harder" nucleophiles.

Experimental Protocol: A General Procedure for SNAr with an Amine Nucleophile

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add the amine nucleophile (1.1-1.5 eq).

  • Add a suitable base, such as potassium carbonate (K2CO3, 2.0 eq) or sodium hydride (NaH, 1.2 eq, for less nucleophilic amines after deprotonation).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Formation of Side Products and Regioselectivity Issues

Question: My reaction is proceeding, but I am observing the formation of multiple products. How can I improve the selectivity for my desired isomer?

Answer: The formation of side products in reactions with this compound can arise from competing reaction pathways or lack of regioselectivity. Understanding the electronic nature of the substrate is key to controlling the outcome.

Potential Causes & Solutions:

  • Competing Nucleophilic Attack at C-2 vs. C-6:

    • Explanation: The pyridine nitrogen strongly activates the C-2 and C-6 positions towards nucleophilic attack.[3] While electronically similar, steric hindrance from the C-4 methoxy group might slightly disfavor attack at the C-2 and C-6 positions, but in many cases, a mixture of 2- and 6-substituted products can be expected, especially with smaller nucleophiles.

    • Troubleshooting Steps:

      • Sterically Bulky Nucleophiles: Employing a sterically more demanding nucleophile may enhance selectivity for the less hindered position.

      • Directed ortho-Metalation (DoM): For introducing carbon-based substituents with high regioselectivity, consider a directed ortho-metalation approach. The methoxy group can act as a directing group for lithiation at the C-5 position.[8][9] Subsequent quenching with an electrophile will yield the 5-substituted product.

  • Reaction with the Methoxy Group:

    • Explanation: While less common under typical SNAr conditions, harsh conditions (e.g., very high temperatures, strongly basic nucleophiles) could potentially lead to cleavage of the methyl group from the methoxy ether.

    • Troubleshooting Steps:

      • Milder Reaction Conditions: If you suspect this side reaction, try lowering the reaction temperature and using a less aggressive base.

Workflow for Addressing Regioselectivity Issues

G start Mixture of Isomers Observed check_nucleophile Is the nucleophile sterically bulky? start->check_nucleophile increase_bulk Increase steric bulk of the nucleophile check_nucleophile->increase_bulk No check_conditions Are the reaction conditions harsh (high temp, strong base)? check_nucleophile->check_conditions Yes increase_bulk->check_conditions consider_dom Consider Directed ortho-Metalation (DoM) for C-5 substitution dom_protocol Perform DoM with LDA or n-BuLi at low temperature, then add electrophile consider_dom->dom_protocol check_conditions->consider_dom No milder_conditions Use milder base and lower temperature check_conditions->milder_conditions Yes

Caption: Decision workflow for troubleshooting regioselectivity.

Frequently Asked Questions (FAQs)

Q1: Why is the fluorine atom at the 3-position the leaving group in SNAr reactions?

A1: The term "leaving group" in the context of SNAr on this compound can be misleading. The fluorine atom itself doesn't leave from the 3-position. Instead, the pyridine nitrogen activates the C-2 and C-6 positions for nucleophilic attack. The fluorine at C-3 and the methoxy at C-4 are not displaced in a typical SNAr reaction. If a leaving group were present at the 2 or 6-position (e.g., 2-chloro-3-fluoro-4-methoxypyridine), then the nucleophile would displace the chlorine. The fluorine at C-3 primarily serves to further activate the ring electronically towards nucleophilic attack.

Q2: Can I perform an electrophilic aromatic substitution on this compound?

A2: Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack.[10] The methoxy group is an activating group for SEAr, while the fluorine is deactivating. The net effect is a highly deactivated ring. Reactions like nitration or halogenation would require very harsh conditions and would likely result in low yields and a mixture of products. For functionalization via an electrophilic-type addition, a more practical approach is often directed ortho-metalation followed by quenching with an electrophile.[8][9][11]

Q3: Are there alternative methods for C-C bond formation besides SNAr?

A3: Yes, for C-C bond formation, palladium-catalyzed cross-coupling reactions are a powerful alternative.[12][13] If you can convert the this compound to a derivative with a better leaving group for cross-coupling (e.g., a bromo, iodo, or triflate group), you can then perform reactions like Suzuki, Stille, or Sonogashira couplings to introduce a wide variety of carbon-based substituents.[12][13][14]

Q4: How does the methoxy group influence the reactivity?

A4: The methoxy group has a dual role. Its electron-donating resonance effect can slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted pyridine. However, it also serves as a powerful directing group in ortho-metalation, enabling selective functionalization at the C-5 position.[8][9][15]

Q5: What is the best way to monitor the progress of these reactions?

A5: Thin-layer chromatography (TLC) is a quick and effective method for monitoring reaction progress. Staining with a potassium permanganate solution can be useful for visualizing pyridine-containing compounds. For more quantitative analysis and to confirm product identity, liquid chromatography-mass spectrometry (LC-MS) is highly recommended.

Summary of Recommended Reaction Conditions for SNAr

ParameterRecommended ConditionRationale
Solvent Polar aprotic (DMF, DMSO, NMP)Stabilizes the charged Meisenheimer intermediate.[6]
Base Strong, non-nucleophilic (NaH, KOt-Bu, K2CO3)Ensures complete deprotonation of the nucleophile without competing in the reaction.[4]
Temperature 80-150 °C (solvent dependent)Overcomes the activation energy barrier for the reaction.
Nucleophile Conc. 1.1 - 2.0 equivalentsDrives the reaction to completion.
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions with atmospheric moisture and oxygen, especially when using strong bases like NaH.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction on a pyridine ring proceeds via a two-step addition-elimination mechanism.

Caption: Generalized SNAr mechanism on a pyridine ring.

References

  • Directed Lithiation and Substitution of Pyridine Derivatives. (2015). Arkivoc. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society. [Link]

  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. (2021). Arkivoc. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (2023). Journal of Medicinal Chemistry. [Link]

  • Cross-coupling reaction. (2023). Wikipedia. [Link]

  • Nucleophilic aromatic substitution. (2023). Wikipedia. [Link]

  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. (2020). Polymers. [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020). Journal of the American Chemical Society. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (2019). Angewandte Chemie International Edition. [Link]

  • Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2018). Catalysts. [Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (2021). Journal of the American Chemical Society. [Link]

  • Directed (ortho) Metallation. (2003). Lithium Link. [Link]

  • ortho metalation. (n.d.). Andrew G Myers Research Group. [Link]

  • Heterocyclic polyfluoro-compounds. Part XX. Nucleophilic substitution in perfluoro-(4-phenylpyridine). (1971). Journal of the Chemical Society C: Organic. [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (2006). Molecular Diversity Preservation International. [Link]

  • Lithiation of methoxypyridines directed by .alpha.-amino alkoxides. (1988). The Journal of Organic Chemistry. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2018). MDPI. [Link]

  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. (2016). Chemical Communications. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development. [Link]

  • Electrophilic aromatic substitution. (2023). Wikipedia. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. (2019). PMC. [Link]

  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. (2016). Chemical Communications. [Link]

  • Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry. [Link]

  • Aromatic nucleophilic substitution. (1967). Elsevier. [Link]

  • Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. (2020). ACG Publications. [Link]

  • The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VII. The nitration of pyridines in the α-position and rules for the nitration of substituted pyridines. (1967). Journal of the Chemical Society B: Physical Organic. [Link]

  • Electrophilic Aromatic Substitution. (n.d.). LabXchange. [Link]

  • Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. (2007). The Journal of Physical Chemistry B. [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (2006). ResearchGate. [Link]

  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. (2017). ResearchGate. [Link]

  • (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. (2020). YouTube. [Link]

  • Concerted Nucleophilic Aromatic Reactions. (2019). Europe PMC. [Link]

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Technical Support Center: Synthesis and Purification of 3-Fluoro-4-methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-fluoro-4-methoxypyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these important fluorinated heterocycles. The incorporation of a fluorine atom into a pyridine ring can significantly alter the physicochemical and biological properties of a molecule, making these derivatives valuable in medicinal chemistry.[1][2] However, their synthesis and purification can present unique challenges.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work. Our goal is to provide not just protocols, but also the underlying scientific principles to empower you to optimize your reactions for higher yield and purity.

Frequently Asked Questions (FAQs)

Synthesis
  • Q1: What are the most common synthetic routes to this compound derivatives? A1: Several strategies exist, with the choice depending on the starting materials and desired substitution patterns. Common methods include nucleophilic aromatic substitution (SNAr) on an activated pyridine ring, direct C-H fluorination, and multi-step syntheses involving ring formation.[1][3][4] A prevalent approach involves the nucleophilic aromatic substitution of a suitable leaving group, such as a nitro or chloro group, at the 3-position of a 4-methoxypyridine precursor with a fluoride source.[1]

  • Q2: My SNAr reaction for fluorination is sluggish or incomplete. What can I do? A2: The efficiency of SNAr reactions on pyridine rings is highly dependent on the electronic nature of the ring and the leaving group.[5][6] To improve reaction rates, consider the following:

    • Activate the Ring: Ensure an electron-withdrawing group is present on the pyridine ring to facilitate nucleophilic attack.

    • Choice of Fluoride Source: Anhydrous fluoride sources are crucial as fluoride ions are heavily hydrated, reducing their nucleophilicity.[1] Spray-dried potassium fluoride or cesium fluoride are often effective.

    • Solvent: Aprotic polar solvents like DMSO, DMF, or sulfolane are generally preferred to solvate the cation of the fluoride salt and enhance the nucleophilicity of the fluoride anion.

    • Temperature: Increasing the reaction temperature can significantly accelerate the reaction rate. However, monitor for potential decomposition of starting materials or products.

  • Q3: I'm observing significant side products in my fluorination reaction. What are the likely culprits? A3: Side reactions can arise from several sources. In SNAr reactions, competing nucleophiles (e.g., residual water) can lead to hydroxylation. In direct C-H fluorination reactions using reagents like AgF₂, regioselectivity can be an issue, although fluorination often preferentially occurs at the position adjacent to the nitrogen.[3][7] Over-fluorination or reaction with other functional groups on the molecule are also possibilities. Careful control of reaction conditions and stoichiometry is key.

Purification
  • Q4: What are the best general methods for purifying this compound derivatives? A4: A combination of techniques is often necessary.

    • Acid-Base Extraction: The basicity of the pyridine nitrogen allows for selective extraction into an acidic aqueous layer, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[8]

    • Column Chromatography: Silica gel chromatography is a common method. However, the basicity of the pyridine can cause tailing. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or pyridine, to the eluent.[8]

    • Recrystallization: For solid derivatives, recrystallization is an excellent technique for achieving high purity.[9][10][11] Careful solvent selection is critical.

  • Q5: My pyridine derivative is streaking badly on the TLC plate and column. How can I fix this? A5: Streaking is a common issue with basic compounds like pyridines on silica gel. The acidic nature of silica leads to strong interactions with the basic nitrogen atom. To resolve this, add a small percentage (0.1-1%) of a base like triethylamine or ammonia to your eluent system.[8] This will neutralize the acidic sites on the silica and lead to sharper peaks and better separation.

Detailed Troubleshooting Guides

Guide 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Fluorination

Problem: The yield of the desired this compound derivative from an SNAr reaction is consistently low.

Causality Analysis: Low yields in SNAr fluorinations can be attributed to several factors that impact the reactivity of the substrate and the nucleophile. The pyridine ring is electron-deficient, which is favorable for nucleophilic attack; however, the reactivity is significantly enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge in the Meisenheimer intermediate.[12] The choice of fluoride source and reaction conditions are also critical to overcoming the high hydration energy of the fluoride ion and promoting its nucleophilicity.[1]

Troubleshooting Workflow:

start Low Yield Observed check_reagents Verify Reagent Quality start->check_reagents check_conditions Optimize Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents1 Anhydrous Fluoride Source? check_reagents->sub_reagents1 sub_reagents2 Dry Solvents? check_reagents->sub_reagents2 check_workup Evaluate Workup Procedure check_conditions->check_workup Conditions Optimized sub_conditions1 Increase Temperature? check_conditions->sub_conditions1 sub_conditions2 Phase-Transfer Catalyst? check_conditions->sub_conditions2 success Improved Yield check_workup->success Workup Efficient

Caption: Troubleshooting workflow for low SNAr fluorination yield.

Detailed Steps & Solutions:

  • Re-evaluate Your Fluoride Source and Solvent:

    • Protocol: Ensure your fluoride source (e.g., KF, CsF) is anhydrous. Dry the fluoride salt by heating under vacuum before use. Use aprotic polar solvents (DMSO, DMF, Sulfolane) and ensure they are anhydrous, as trace amounts of water can significantly reduce the efficacy of the fluoride nucleophile and lead to side products.[1]

  • Optimize Reaction Temperature and Time:

    • Protocol: Incrementally increase the reaction temperature in 10-20 °C intervals, monitoring the reaction progress by TLC or GC/MS. Be mindful of potential product or starting material degradation at higher temperatures. A time-course study can also reveal if the reaction is simply slow and requires longer reaction times for completion.

  • Consider a Phase-Transfer Catalyst:

    • Protocol: The use of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium fluoride - TBAF) or a crown ether (e.g., 18-crown-6), can enhance the solubility and reactivity of the fluoride salt in the organic solvent.[13] Add a catalytic amount (1-10 mol%) of the phase-transfer catalyst to your reaction mixture.

Quantitative Data Summary:

ParameterStandard ConditionOptimized ConditionExpected Yield Improvement
Fluoride SourceKF (undried)CsF (vacuum dried)10-30%
SolventAcetonitrileAnhydrous DMSO15-40%
Temperature100 °C120-140 °C20-50%
AdditiveNone5 mol% 18-crown-610-25%
Guide 2: Product Purification Challenges - Oiling Out and Co-elution

Problem: The crude product "oils out" during recrystallization, and impurities co-elute with the product during column chromatography.

Causality Analysis: "Oiling out" during recrystallization occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.[14] The solute then separates as a liquid instead of forming a crystalline solid. Co-elution in chromatography happens when the polarity of the product and impurities are very similar. The basicity of the pyridine nitrogen can also lead to strong interactions with the acidic silica gel, causing band broadening and poor separation.[8]

Troubleshooting Workflow:

start Purification Issues recrystallization Address 'Oiling Out' start->recrystallization chromatography Resolve Co-elution start->chromatography pure_product Pure Product Obtained recrystallization->pure_product sub_recrys1 Change Solvent System recrystallization->sub_recrys1 sub_recrys2 Slower Cooling recrystallization->sub_recrys2 sub_recrys3 Seed Crystals recrystallization->sub_recrys3 chromatography->pure_product sub_chrom1 Modify Eluent Polarity chromatography->sub_chrom1 sub_chrom2 Add Basic Modifier chromatography->sub_chrom2 sub_chrom3 Alternative Stationary Phase chromatography->sub_chrom3

Caption: Troubleshooting workflow for purification challenges.

Detailed Steps & Solutions:

  • Optimizing Recrystallization:

    • Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.[9][11] Use a mixed solvent system. For example, dissolve your compound in a minimal amount of a good solvent (e.g., ethanol, ethyl acetate) and then add a poor solvent (e.g., water, hexanes) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the good solvent to clarify the solution before allowing it to cool slowly.

    • Controlled Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling encourages oiling out.[14]

    • Seeding: If crystals are slow to form, add a small seed crystal of the pure compound to initiate crystallization.[10]

  • Improving Chromatographic Separation:

    • Eluent Modification: If co-elution is an issue, try a different solvent system with different selectivities (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol).

    • Basic Modifier: To combat peak tailing, add 0.1-1% triethylamine or a few drops of aqueous ammonia to your eluent.[8]

    • Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider using alumina (basic or neutral) or a reverse-phase C18 column, which separates compounds based on hydrophobicity rather than polarity.

Recommended Solvent Systems for Recrystallization:

Solvent SystemCompound PolarityNotes
Ethanol/WaterPolarGood for compounds with some water solubility.[14]
Ethyl Acetate/HexanesMedium PolarityA versatile system for a wide range of polarities.
Toluene/HexanesNon-polar to MediumSuitable for less polar derivatives.
Dichloromethane/HexanesNon-polar to MediumGood for compounds that are highly soluble in chlorinated solvents.

By systematically addressing these common issues, you can significantly improve the yield and purity of your this compound derivatives, accelerating your research and development efforts.

References

  • BenchChem. (n.d.). Troubleshooting common issues in pyridine synthesis.
  • Holt, J., Tjosås, F., Bakke, J., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 131-135. [Link]

  • BenchChem. (n.d.). Mastering Pyridine Synthesis: A Deep Dive into Key Intermediates.
  • Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53. [Link]

  • ResearchGate. (n.d.). New Synthesis of 3-Fluoropyridine Derivatives. Retrieved from [Link]

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. [Link]

  • ResearchGate. (n.d.). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Retrieved from [Link]

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]

  • MDPI. (n.d.). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Direct Synthesis of Pyridine Derivatives. Retrieved from [Link]

  • Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Universität Münster. (2024). New method for introducing fluorinated components into molecules. Retrieved from [Link]

  • Google Patents. (n.d.). CN106397310A - 3-fluoropyridine preparation method high in yield and content.
  • YouTube. (2020). Recrystallization. Retrieved from [Link]

  • YouTube. (2022). Recrystallization and Melting Point Analysis. Retrieved from [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960. [Link]

  • Basuli, F., Zhang, X., Brugarolas, P., & Swenson, R. E. (2017). An efficient new method for the synthesis of 3-[18F]fluoro-4-aminopyridine via Yamada-Curtius rearrangement. Journal of Labelled Compounds and Radiopharmaceuticals, 60(11), 528-533. [Link]

  • Google Patents. (n.d.). US10160695B2 - Synthesis of meta-substituted [18F]-3-fluoro-4-aminopyridines by direct radiofluorination of pyridine N-oxides.
  • ResearchGate. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Garrison, N. G., Vemulapalli, S., Lam, W., Kiame, N., Henriquez, N., Borukhova, F., & Williams, J. (2023). Photoactivated Pyridine Directed Fluorination through Hydrogen Atom Transfer. The Journal of Organic Chemistry, 88(24), 17355–17363. [Link]

  • ResearchGate. (n.d.). Purification and Compression of Fluorine. Retrieved from [Link]

  • Wang, J., Liu, Y., Li, X., & Lu, Y. (2022). Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation. Journal of the American Chemical Society, 144(1), 183-191. [Link]

  • BenchChem. (n.d.). Technical Support Center: Purification of 3-Chloro-4-fluoroaniline by Recrystallization.

Sources

Technical Support Center: Suzuki Coupling with 3-Fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for troubleshooting the Suzuki-Miyaura cross-coupling of 3-fluoro-4-methoxypyridine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the specific challenges associated with this electron-deficient heteroaryl halide. The inherent properties of the pyridine ring, including the Lewis basicity of the nitrogen atom and the electronic effects of the substituents, can lead to common issues such as low yields, catalyst inhibition, and significant side reactions. This document provides in-depth, cause-and-effect explanations and actionable solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling with this compound is giving very low to no yield. What are the most likely causes?

Low conversion is the most common issue and typically points to a suboptimal catalytic system or instability of a key reagent. This compound presents two primary challenges: the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst, and the electron-deficient nature of the ring, while generally favorable for oxidative addition, requires a highly active catalyst to ensure efficient turnover.[1][2]

Let's break down the potential culprits:

  • Inefficient Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often insufficient for challenging heteroaryl couplings.[1] The crucial step of oxidative addition into the C-F bond (or a C-Cl/C-Br bond if that is the coupling site) requires an electron-rich, sterically bulky ligand to promote the formation of the active, monoligated Pd(0) species.

  • Boronic Acid Instability: Heteroaryl boronic acids, especially those containing a basic nitrogen atom like pyridine, are highly susceptible to a side reaction called protodeboronation.[3][4][5] This reaction cleaves the C-B bond, replacing it with a C-H bond, which consumes your nucleophile and generates 4-methoxypyridine as a byproduct, complicating purification.[3]

  • Incorrect Base or Poor Solubility: The base is essential for the transmetalation step, where it activates the boronic acid.[6][7] If the base is too weak, too strong, or poorly soluble in the reaction medium, this step will be inefficient. For instance, poor solubility of an inorganic base like K₃PO₄ can be a limiting factor.[4]

  • Catalyst Deactivation: The active Pd(0) catalyst is highly sensitive to oxygen.[8] Inadequate degassing of solvents and reagents will lead to the oxidation of Pd(0) to inactive Pd(II) species, effectively killing the catalytic cycle.

Solutions Workflow:

Troubleshooting_Workflow start Low or No Yield Observed cat_check Is the Catalyst System Potent Enough? start->cat_check boron_check Is the Boron Reagent Stable? start->boron_check base_check Are the Base & Solvent Optimal? start->base_check setup_check Is the Reaction Setup Correct? start->setup_check cat_sol Switch to a Buchwald Ligand (e.g., SPhos, XPhos) or an NHC Ligand.[1][9] Use a modern Pd precatalyst. cat_check->cat_sol boron_sol Replace boronic acid with a more stable Pinacol Ester, MIDA Boronate, or Trifluoroborate salt.[4][5][10] boron_check->boron_sol base_sol Screen bases (K₃PO₄, Cs₂CO₃, K₂CO₃). Ensure base is finely ground. Use a co-solvent (e.g., Dioxane/H₂O) to improve solubility.[1] base_check->base_sol setup_sol Thoroughly degas all solvents (e.g., sparge with Ar/N₂ for 30 min). Use flame-dried glassware. Maintain a positive inert gas pressure.[8] setup_check->setup_sol

Q2: I'm observing a major byproduct that corresponds to the mass of 4-methoxypyridine. What is happening and how can I prevent it?

This is the classic signature of protodeboronation , an undesired reaction where the boronic acid's C-B bond is cleaved and replaced by a C-H bond.[3][5] Pyridineboronic acids are notoriously unstable because the basic nitrogen atom can facilitate decomposition pathways not typically seen with simple arylboronic acids.[3] Under neutral pH, 2-pyridineboronic acid can form a highly reactive zwitterionic intermediate that rapidly fragments.[3] While your substrate is a 3-substituted pyridine, the underlying instability of the heteroaryl boronic acid moiety remains a significant concern.

Protodeboronation BoronicAcid Aryl Boronic Acid (Ar-B(OH)₂) DesiredProduct Desired Coupled Product (Ar-Py) BoronicAcid->DesiredProduct Suzuki Coupling (Desired Pathway) SideProduct Protodeboronated Byproduct (Ar-H) BoronicAcid->SideProduct Protodeboronation (Side Reaction)

Strategies to Minimize Protodeboronation:

  • Use a Boronic Ester or Trifluoroborate: This is the most effective solution. Converting the boronic acid to a more stable derivative, such as a pinacol ester (Ar-B(pin)) or a potassium trifluoroborate salt (Ar-BF₃K), protects the C-B bond.[4] These reagents act as "slow-release" sources of the active boronic acid under reaction conditions, keeping its standing concentration low and favoring the cross-coupling pathway over decomposition.[5][9] MIDA boronates are another excellent, highly stable option.[10]

  • Employ Anhydrous Conditions: Water can facilitate protodeboronation.[4] When using a boronic ester, switching to rigorously dried solvents and reagents can significantly suppress this side reaction.

  • Optimize the Base: While necessary, the base can influence the rate of protodeboronation.[11] Use the mildest base that effectively promotes the reaction. Weaker carbonate bases (K₂CO₃, Cs₂CO₃) or phosphate bases (K₃PO₄) are generally preferred over strong hydroxides like NaOH or KOH.

Boron ReagentStabilityHandlingKey Advantage
Boronic Acid Low to ModerateOften crystalline solids, but can dehydrate to boroxines. Susceptible to protodeboronation.[10]Commercially available, no deprotection needed.
Pinacol Ester GoodOften stable to chromatography and air.[11][12]Greatly reduces protodeboronation; slow release of boronic acid.[11]
MIDA Boronate ExcellentHighly stable, crystalline solids. Stable to anhydrous coupling conditions.[10][12]Allows for sequential couplings; extremely resistant to protodeboronation.[10]
Trifluoroborate GoodAir-stable, crystalline salts.Also uses a "slow-release" mechanism via hydrolysis to the boronic acid.[9]
Q3: Which specific palladium catalyst and ligand system should I use for coupling with this compound?

For challenging heteroaryl substrates, the catalyst system must be highly active to promote rapid oxidative addition and reductive elimination, outcompeting catalyst decomposition and side reactions.

Recommended Systems:

  • Buchwald Ligands: These bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard for many challenging couplings.[13] They stabilize the palladium center and facilitate the key steps of the catalytic cycle.

    • SPhos (L1) and XPhos (L2) are excellent starting points. They have proven highly effective for coupling heteroaryl chlorides, which are even more challenging than fluorides or bromides.[1][13]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma-donors that form very stable and highly active palladium complexes, making them a powerful alternative to phosphine ligands.[1]

  • Palladium Precatalysts: Using a modern, air-stable precatalyst (e.g., G3 or G4 Buchwald precatalysts) is highly recommended. These complexes ensure the efficient and reliable generation of the active Pd(0) species in solution.

Pd SourceLigandTypical Loading (mol%)Comments
Pd(OAc)₂ or Pd₂(dba)₃SPhos or XPhos1-3% Pd, 1.1-1.2x Ligand:PdA robust and widely applicable system.
SPhos-Pd-G3(Precatalyst)1-3%Air-stable, provides reliable generation of the active catalyst.
PdCl₂(IMes)₂(NHC Precatalyst)2-5%Excellent for activating less reactive C-Cl bonds, very effective here.[1]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting. The cycle consists of three primary steps. Issues with any step can halt the entire process.

Suzuki_Cycle

Experimental Protocols

General Starting Protocol for Suzuki Coupling

This protocol is a robust starting point for optimization. It incorporates best practices to mitigate common failure modes.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic Pinacol Ester (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., SPhos-Pd-G3, 2 mol%)

  • Base (e.g., K₃PO₄, finely ground, 3.0 equiv)

  • Anhydrous Solvent (e.g., 1,4-Dioxane or Toluene, 0.1 M concentration)

  • Oven-dried reaction vessel (e.g., Schlenk tube) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Ensure the reaction vessel is thoroughly dried in an oven (>120 °C) overnight and allowed to cool under a stream of inert gas.

  • Reagent Addition: To the cooled vessel, add the this compound, the arylboronic pinacol ester, the palladium precatalyst, and the finely ground K₃PO₄.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas at least three times to remove all oxygen.

  • Solvent Addition: Add the anhydrous solvent via syringe. The solvent should be thoroughly degassed beforehand by sparging with an inert gas for at least 30 minutes.

  • Reaction: Place the sealed vessel in a preheated oil bath (typically 80-110 °C). Stir vigorously to ensure good mixing, especially of the solid base.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS. Look for the consumption of the starting material and the appearance of the product spot/peak.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

Protocol for Reaction Monitoring by LC-MS
  • Sample Preparation: Under an inert atmosphere, carefully withdraw a small aliquot (~5-10 µL) from the reaction mixture using a syringe.

  • Quenching: Immediately quench the aliquot in a vial containing ~1 mL of a suitable solvent (e.g., Acetonitrile or Methanol). This stops the reaction and precipitates the inorganic salts.

  • Filtration: Filter the quenched sample through a syringe filter (0.22 or 0.45 µm) to remove particulates.

  • Analysis: Inject the filtered sample into the LC-MS.

  • Data Interpretation: Identify the peaks corresponding to your starting materials (this compound and the boronic ester), the desired product, and potential byproducts like the protodeboronated boronic acid starting material. Quantify the relative peak areas to estimate the reaction conversion.

References

  • Vertex AI Search. (n.d.). The Importance of Boronic Acids in Suzuki-Miyaura Coupling.
  • BenchChem. (2025). Technical Support Center: Protodeboronation in Suzuki Reactions.
  • Journal of the American Chemical Society. (n.d.). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.
  • YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling.
  • American Chemical Society. (2022, May 2). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Royal Society of Chemistry. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. DOI:10.1039/C3CS60197H.
  • ACS Publications. (n.d.). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry.
  • Journal of the American Chemical Society. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Royal Society of Chemistry. (n.d.). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry.
  • BenchChem. (2025). Technical Support Center: Suzuki Couplings with 2-Fluoropyridine-3-boronic acid.
  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Suzuki Coupling of Chloropyridines.
  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... [Download Scientific Diagram].
  • Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands for Cross Coupling.
  • Journal of the American Chemical Society. (2018, March 15). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Wikipedia. (n.d.). Protodeboronation.
  • ResearchGate. (n.d.). Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid.
  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • BenchChem. (2025). Refining the reaction conditions for coupling of 2-fluoropyridine precursors.
  • ACS Publications. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
  • (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.
  • (2018, May 1). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. DOI.
  • Comptes Rendus de l'Académie des Sciences. (n.d.). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers.
  • ChemistryViews. (2022, November 5). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
  • YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
  • (n.d.). Optimization of the Reaction Condition for the Suzuki-Miyaura Coupling of 4a and 6.
  • PubMed. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling.
  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF.
  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros.
  • chemeurope.com. (n.d.). Suzuki reaction.
  • YouTube. (2018, July 17). Suzuki Coupling Mechanism and Applications.
  • National Institutes of Health. (2021, November 1). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC.
  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?.

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-4-methoxypyridine. This guide is designed for researchers, chemists, and process development professionals who are looking to synthesize this valuable intermediate on a laboratory or pilot scale. As a fluorinated pyridine, this compound is an important building block in medicinal chemistry and agrochemicals, but its synthesis presents unique challenges, particularly concerning regioselectivity and reaction conditions.[1]

This document moves beyond simple step-by-step instructions. It provides a framework for understanding the critical parameters of the synthesis, troubleshooting common issues, and making informed decisions to ensure a successful and scalable process.

PART 1: Choosing Your Synthetic Pathway

The successful synthesis of this compound hinges on the strategic introduction of a fluorine atom at the C-3 position of the pyridine ring. This is a non-trivial task, as the electronic nature of the pyridine ring typically directs nucleophilic substitution to the C-2 and C-4 positions.[2] Two primary, well-documented routes are generally considered for this transformation: the Balz-Schiemann Reaction and Nucleophilic Aromatic Substitution (SNAr) .

G cluster_0 Synthetic Strategies cluster_1 Route A: Balz-Schiemann cluster_2 Route B: Nucleophilic Aromatic Substitution (SNAr) start Select Starting Material start_A 3-Amino-4-methoxypyridine start->start_A Amine Precursor start_B 3-Nitro-4-methoxypyridine start->start_B Nitro Precursor diazotization Diazotization (NaNO₂, HBF₄) start_A->diazotization intermediate_A Diazonium Tetrafluoroborate (ArN₂⁺BF₄⁻) diazotization->intermediate_A decomposition Thermal Decomposition intermediate_A->decomposition product_A This compound decomposition->product_A snar Fluorination (e.g., CsF, DMSO) start_B->snar product_B This compound snar->product_B

Caption: Overview of primary synthetic routes to this compound.

The choice between these routes is critical and depends on factors such as scale, available starting materials, and safety infrastructure.

FeatureBalz-Schiemann ReactionNucleophilic Aromatic Substitution (SNAr)
Starting Material 3-Amino-4-methoxypyridine3-Nitro-4-methoxypyridine or 3-Halo-4-methoxypyridine
Key Reagents NaNO₂, HBF₄ (or other fluoride sources like HF-Pyridine)Anhydrous fluoride source (e.g., CsF, spray-dried KF), polar aprotic solvent (e.g., DMSO, Sulfolane)
Pros - Well-established classical reaction. - Can be high-yielding for specific substrates.- Avoids isolation of diazonium salts. - Generally safer for scale-up. - Milder conditions may be possible.
Cons - Significant safety risk: Diazonium salt intermediates can be explosive, especially when isolated and dry.[3] - Thermal decomposition can be highly exothermic and difficult to control.[3][4] - Often requires cryogenic temperatures for diazotization.- The C-3 position is less activated towards SNAr than C-2/C-4.[2] - Requires a good leaving group (nitro is excellent).[5] - Requires strictly anhydrous conditions.
Scalability Poor; generally avoided for large-scale industrial synthesis due to safety concerns.[6] Continuous flow processes can mitigate some risks.[7]Good; more amenable to standard batch processing with appropriate controls.

Recommendation for Scale-Up: For scaling beyond the gram level, the Nucleophilic Aromatic Substitution (SNAr) pathway is strongly recommended due to its superior safety profile. The following sections will focus primarily on the SNAr route.

PART 2: Detailed Experimental Protocol (SNAr)

This protocol is based on established methods for SNAr on electron-deficient pyridine systems, specifically replacing a nitro group with fluoride.[5][8]

Reaction: 3-Nitro-4-methoxypyridine + CsF → this compound + CsNO₂

Materials:

  • 3-Nitro-4-methoxypyridine (1.0 eq)

  • Cesium Fluoride (CsF), anhydrous (3.0 - 5.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous (<50 ppm H₂O)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous cesium fluoride (CsF). Heat the flask under vacuum (e.g., with a heat gun) to ensure the CsF is free of adsorbed moisture, then backfill with nitrogen.

  • Reaction Setup: Add anhydrous DMSO to the flask via cannula or syringe. Stir the suspension. Add 3-Nitro-4-methoxypyridine to the flask.

  • Heating: Heat the reaction mixture to 120-140 °C. The exact temperature is a critical parameter and may require optimization. A higher temperature increases the reaction rate but also the potential for side reactions or decomposition.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 3:1 Hexanes:Ethyl Acetate. The reaction is complete when the starting material is consumed (typically 2-6 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing deionized water. Caution: This may be exothermic.

    • Extract the aqueous layer with ethyl acetate (3 x volumes of DMSO).

    • Combine the organic layers and wash with water, followed by brine to remove residual DMSO.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product, typically a yellow or brown oil/solid, should be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[9]

PART 3: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis.

G start Reaction Issue Identified (e.g., Low Yield, Impurities) check_sm Is Starting Material (SM) Fully Consumed? start->check_sm sm_yes SM Consumed, but Yield is Low check_sm->sm_yes Yes sm_no Incomplete Conversion (SM Remains) check_sm->sm_no No cause_decomp Potential Cause: Product Decomposition sm_yes->cause_decomp cause_side_rxn Potential Cause: Side Reactions sm_yes->cause_side_rxn cause_workup_loss Potential Cause: Workup/Purification Loss sm_yes->cause_workup_loss cause_moisture Potential Cause: Moisture Present sm_no->cause_moisture cause_temp Potential Cause: Temperature Too Low sm_no->cause_temp cause_reagent Potential Cause: Inactive Fluoride Source sm_no->cause_reagent sol_decomp Solution: Lower reaction temp. Reduce reaction time. cause_decomp->sol_decomp sol_side_rxn Solution: Check for impurities. Consider alternative fluoride source. cause_side_rxn->sol_side_rxn sol_workup Solution: Optimize extraction. Use alternative purification. cause_workup_loss->sol_workup sol_moisture Solution: Use anhydrous solvent. Dry reagents thoroughly. cause_moisture->sol_moisture sol_temp Solution: Increase temperature in increments (e.g., 10 °C). cause_temp->sol_temp sol_reagent Solution: Use fresh, anhydrous CsF or spray-dried KF. cause_reagent->sol_reagent

Caption: A decision-tree workflow for troubleshooting common synthesis problems.

Question 1: My reaction shows very low or no conversion of the starting material. What's wrong?

  • Potential Cause 1: Presence of Water. The fluoride ion is a poor nucleophile when hydrated.[5] Any moisture in the reaction will significantly impede or completely halt the SNAr process.

    • Solution: Ensure your DMSO is truly anhydrous (<50 ppm water). Use freshly opened solvent or dry it over molecular sieves. The fluoride source (CsF or KF) must also be rigorously dried; heating under vacuum is effective.

  • Potential Cause 2: Inactive Fluoride Source. Not all sources of fluoride are equal. Potassium fluoride (KF) must be spray-dried to have sufficient surface area and reactivity. Cesium fluoride (CsF) is more soluble and generally more reactive in DMSO but is also more expensive and highly hygroscopic.

    • Solution: Use high-quality, anhydrous CsF. If using KF, ensure it is spray-dried. Avoid using simple ground KF, as its reactivity is very low.

  • Potential Cause 3: Insufficient Temperature. SNAr reactions on less-activated positions like C-3 of pyridine require significant thermal energy to overcome the activation barrier.

    • Solution: Ensure your reaction is reaching the target temperature. Use a sand bath or heating mantle with a thermocouple for accurate temperature control. If conversion is slow at 120 °C, cautiously increase the temperature to 130 °C or 140 °C while monitoring for decomposition.

Question 2: The reaction worked, but my yield is very low after purification. Where did my product go?

  • Potential Cause 1: Product Decomposition. At elevated temperatures, the product or starting material may be susceptible to decomposition or polymerization, leading to tar formation.

    • Solution: Once the reaction reaches completion (as determined by TLC/LC-MS), cool it down promptly. Avoid unnecessarily long reaction times at high temperatures. If decomposition is suspected, attempt the reaction at a slightly lower temperature for a longer duration.

  • Potential Cause 2: Emulsion during Workup. DMSO can sometimes cause emulsions during aqueous extraction, leading to poor phase separation and loss of product.

    • Solution: After extraction, wash the combined organic layers thoroughly with brine. This helps to break emulsions and remove residual DMSO. If an emulsion persists, allowing the mixture to stand or adding a small amount of solid NaCl can help.

  • Potential Cause 3: Side Reactions. A possible side reaction is the displacement of the 4-methoxy group. While less likely than displacement of the nitro group, it can occur under harsh conditions.

    • Solution: Characterize your byproducts by LC-MS and NMR to identify their structure. If methoxy displacement is observed, reducing the reaction temperature may improve selectivity.

Question 3: I'm having difficulty purifying the final product. The fractions from my column are not clean.

  • Potential Cause 1: Co-eluting Impurities. An impurity with a similar polarity to your product may be present. This could be an isomer or a byproduct from a side reaction.

    • Solution: Adjust the solvent system for your column chromatography. A shallower gradient or the use of a different solvent system (e.g., Dichloromethane/Methanol or Toluene/Acetone) may improve separation.

  • Potential Cause 2: Product Instability on Silica. Some nitrogen-containing compounds can interact strongly with the acidic surface of silica gel, leading to streaking and poor separation.

    • Solution: Try deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic additive like triethylamine (~0.5-1%). Alternatively, using neutral or basic alumina for chromatography can be effective.

PART 4: Frequently Asked Questions (FAQs)

Q: Can I use a different fluoride source, like TBAF? A: Tetrabutylammonium fluoride (TBAF) is a potent fluoride source, but it is often sold as a hydrate, which is detrimental to this reaction. Anhydrous TBAF is available but is very hygroscopic and can be challenging to handle. For consistency and scalability, a well-dried alkali metal fluoride like CsF is generally more reliable.

Q: What are the key safety considerations if I choose the Balz-Schiemann route? A: The primary hazard is the aryldiazonium salt intermediate.[3] Never isolate the diazonium salt unless you have specific experience and appropriate safety shields. It can be shock-sensitive and detonate, especially when dry. Thermal decompositions are highly exothermic and can run away if not carefully controlled. If you must use this route, consider modern modifications that generate and consume the diazonium salt in situ or use continuous flow reactors to minimize the amount of hazardous intermediate present at any one time.[7]

Q: How do I know my starting 3-Nitro-4-methoxypyridine is pure enough? A: The purity of your starting material is paramount. Verify its identity and purity using ¹H NMR, ¹³C NMR, and LC-MS. Key impurities to look for are other nitro-isomers, which could lead to difficult-to-separate isomeric products.

Q: What is the best way to monitor the reaction in real-time? A: For small-scale reactions, TLC is sufficient. Spot the reaction mixture alongside your starting material standard. For larger-scale or process development work, taking aliquots for analysis by HPLC or GC-MS provides more quantitative and accurate tracking of the conversion and the formation of any byproducts.

References

  • Universität Münster. (2024, May 16). New method for introducing fluorinated components into molecules. [Link]

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. [Link]

  • Tjosaas, F., & Fiksdahl, A. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. Molecules, 11(2), 130-134. [Link]

  • Singh, I., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 33. [Link]

  • Pharmaceutical Technology. (2013). Overcoming Challenges in Fluorine-Based Chemistry. [Link]

  • Tjosaas, F., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 130-134. [Link]

  • Wikipedia. (2023). Balz–Schiemann reaction. [Link]

  • Smith, M. B. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. Comprehensive Organic Name Reactions and Reagents. [Link]

  • Tjosaas, F., & Fiksdahl, A. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. Molecules. [Link]

  • ResearchGate. (n.d.). Balz-Schiemann Reaction. [Link]

  • Scientific Update. (2019, February 6). The Balz-Schiemann Reaction. [Link]

  • The Growing Importance of Fluorinated Pyridines in Medicinal Chemistry. (2025, November 13). LinkedIn. [Link]

  • BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism. [Link]

  • Li, W., et al. (2018). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega, 3(10), 13860–13869. [Link]

  • Basuli, F., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications, 52(42), 6931-6934. [Link]

  • Basuli, F., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications. [Link]

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • ResearchGate. (n.d.). Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. [Link]

  • Sereda, G., & Rajpara, V. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13498–13505. [Link]

  • ResearchGate. (2025, October 16). (PDF) A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). [Link]

  • Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.

Sources

Common pitfalls in the handling and storage of 3-Fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluoro-4-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls associated with the handling, storage, and use of this versatile chemical intermediate. My aim is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental work.

Section 1: Understanding the Molecule: Key Properties and Inherent Reactivity

This compound (CAS: 1060805-03-9) is a substituted pyridine that is finding increasing use as a building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility stems from the interplay of the electron-withdrawing fluorine atom and the electron-donating methoxy group on the pyridine ring. Understanding this electronic landscape is crucial to predicting its behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₆FNO[3]
Molecular Weight 127.12 g/mol [3]
Appearance Clear colorless to pale yellow liquid[3][4]
Purity (Typical) ≥96.0% (HPLC)[3][4]

Section 2: Frequently Asked Questions (FAQs)

Here we address some of the common questions and concerns that arise when working with this compound.

Q1: What are the primary hazards associated with this compound?

A1: According to its Safety Data Sheet (SDS), this compound is harmful if swallowed, causes skin irritation, and serious eye irritation.[5] It may also cause respiratory irritation.[5] Therefore, it is imperative to handle this compound in a well-ventilated fume hood and to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5]

Q2: How should I properly store this compound?

A2: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[5] It is crucial to protect it from moisture. While its acute sensitivity to atmospheric moisture is not extensively documented, as a best practice for a substituted pyridine, minimizing exposure to air and humidity is recommended to prevent potential degradation over time. Long-term storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q3: What materials are incompatible with this compound?

A3: The most commonly cited incompatibility is with strong oxidizing agents.[6] Reactions with strong oxidizers can be vigorous and should be avoided. Additionally, care should be taken when using strong acids or bases, as these can potentially lead to decomposition or unwanted side reactions.

Q4: My sample of this compound has a yellow tint. Is it still usable?

A4: The compound is typically described as a clear, colorless to pale yellow liquid.[3][4] A pale yellow color does not necessarily indicate significant impurity. However, a darker yellow or brown coloration could suggest decomposition. If in doubt, it is recommended to purify the material, for example by distillation under reduced pressure, or to verify its purity by analytical techniques such as NMR or GC-MS before use in a sensitive reaction.

Section 3: Troubleshooting Guide for Common Reactions

This section provides a deeper dive into potential issues that can arise during common synthetic transformations involving this compound.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom.[7] The fluorine atom at the 3-position can act as a leaving group in SNAr reactions, a reactivity pattern that is enhanced by the electronegativity of the fluorine, which further activates the ring towards nucleophilic attack.[8]

Issue 1: My SNAr reaction is sluggish or not proceeding to completion.

  • Possible Cause 1: Insufficient activation of the pyridine ring. While the fluorine atom does activate the ring, the methoxy group at the 4-position is electron-donating, which can counteract this effect to some extent.

    • Troubleshooting:

      • Increase the reaction temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.

      • Use a more polar aprotic solvent: Solvents like DMSO, DMF, or NMP can help to stabilize the charged intermediate (Meisenheimer complex) formed during the reaction, thereby accelerating the rate.[9]

      • Employ a stronger nucleophile: If possible, consider using a more reactive nucleophile.

  • Possible Cause 2: The nucleophile is being protonated. If your reaction medium contains acidic protons, your nucleophile may be protonated, reducing its effective concentration.

    • Troubleshooting:

      • Use a non-protic solvent.

      • Add a non-nucleophilic base: A hindered base can scavenge protons without competing with your nucleophile.

Issue 2: I am observing side products in my SNAr reaction.

  • Possible Cause: Competing reaction at other positions or with the methoxy group. While the 3-position is activated by the fluorine leaving group, other positions on the pyridine ring might also be susceptible to attack under harsh conditions. Additionally, strong nucleophiles could potentially react with the methoxy group.

    • Troubleshooting:

      • Optimize reaction conditions: Start with milder conditions (lower temperature, shorter reaction time) and gradually increase them to find the optimal balance between conversion and selectivity.

      • Protect other reactive sites: If your nucleophile is also a strong base, consider if deprotonation at other sites on the molecule is a possibility.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

This compound can be a substrate in cross-coupling reactions, typically involving the C-F bond. However, C-F bond activation can be challenging.[10]

Issue 1: My Suzuki coupling reaction is not working.

  • Possible Cause 1: Inappropriate catalyst and ligand combination. C-F bond activation for Suzuki couplings is not as straightforward as for C-Br or C-I bonds and often requires specialized catalytic systems.

    • Troubleshooting:

      • Ligand selection: Electron-rich and sterically bulky phosphine ligands are often necessary for activating challenging substrates.[11] Consider screening a panel of ligands.

      • Palladium source: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can influence the reaction outcome.[12]

      • Base selection: The base plays a crucial role in the catalytic cycle. A thorough screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is often necessary.[12]

  • Possible Cause 2: Deactivation of the catalyst. Oxygen can irreversibly oxidize the active Pd(0) catalyst.

    • Troubleshooting:

      • Thoroughly degas all solvents and reagents. This can be achieved by sparging with an inert gas (argon or nitrogen) or by several freeze-pump-thaw cycles.

      • Maintain a strict inert atmosphere throughout the reaction setup and duration.

Issue 2: I am observing protodefluorination (loss of fluorine) or other side reactions.

  • Possible Cause: Instability of the organometallic intermediates. The intermediates in the catalytic cycle may be unstable and prone to decomposition or side reactions.

    • Troubleshooting:

      • Lower the reaction temperature.

      • Adjust the solvent system.

      • Carefully control the stoichiometry of the reagents.

Reactions with Strong Bases and Organometallics

The use of strong bases, such as organolithium reagents, can lead to deprotonation of the pyridine ring.

Issue: I am trying to perform a directed ortho-metalation, but I am getting a complex mixture of products.

  • Possible Cause: Uncontrolled deprotonation at multiple sites. The fluorine and methoxy groups direct deprotonation to adjacent positions. The interplay of these directing effects can lead to a mixture of lithiated species. For example, in 2-bromo-4-methoxypyridine, lithiation occurs at the C-3 position.[13]

    • Troubleshooting:

      • Careful choice of base: Hindered bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP) can offer better regioselectivity.[13]

      • Temperature control: These reactions are typically performed at low temperatures (e.g., -78 °C) to control the kinetics of deprotonation.

      • Inverse addition: Adding the substrate to the base can sometimes improve selectivity.

Section 4: Analytical Troubleshooting

Q: What are some common impurities I might see in the ¹H NMR of this compound?

A: Besides residual solvents from synthesis or purification (e.g., diethyl ether, ethyl acetate, hexanes), you might observe impurities arising from the starting materials or side reactions. It is good practice to consult reference tables of common NMR solvent and impurity shifts.[4][6] Potential impurities could include isomers or related pyridines. A key indicator of purity is the integration of the aromatic protons relative to the methoxy protons.

Section 5: Experimental Protocols and Diagrams

General Handling and Storage Workflow

The following diagram outlines the recommended workflow for handling and storing this compound to maintain its integrity.

G cluster_storage Storage cluster_handling Handling Store in a cool, dry, well-ventilated area Store in a cool, dry, well-ventilated area Keep container tightly sealed Keep container tightly sealed Store in a cool, dry, well-ventilated area->Keep container tightly sealed Protect from moisture Protect from moisture Keep container tightly sealed->Protect from moisture Inert atmosphere for long-term storage Inert atmosphere for long-term storage Protect from moisture->Inert atmosphere for long-term storage Use in a fume hood Use in a fume hood Wear appropriate PPE Wear appropriate PPE Use in a fume hood->Wear appropriate PPE Avoid contact with skin and eyes Avoid contact with skin and eyes Wear appropriate PPE->Avoid contact with skin and eyes Ground equipment to prevent static discharge Ground equipment to prevent static discharge

Caption: Recommended Handling and Storage Workflow.

Troubleshooting Logic for a Failed Suzuki Coupling Reaction

This diagram provides a logical decision-making process for troubleshooting a failed Suzuki coupling reaction with this compound.

G start Reaction Failed (Low or No Conversion) check_inert Was the reaction performed under a strict inert atmosphere? start->check_inert degas Thoroughly degas all solvents and reagents. check_inert->degas No check_catalyst Is the catalyst/ligand combination appropriate for C-F activation? check_inert->check_catalyst Yes degas->check_catalyst screen_ligands Screen a panel of electron-rich, bulky phosphine ligands. check_catalyst->screen_ligands No check_base Was the base appropriate and fully dissolved? check_catalyst->check_base Yes screen_ligands->check_base screen_bases Screen different bases (e.g., Cs2CO3, K3PO4). check_base->screen_bases No increase_temp Consider increasing the reaction temperature. check_base->increase_temp Yes screen_bases->increase_temp success Reaction Successful increase_temp->success

Caption: Suzuki Coupling Troubleshooting Flowchart.

References

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. Retrieved from [Link]

  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. (2016). PubMed Central. Retrieved from [Link]

  • Experimental and computational studies of pyridine-assisted post-synthesis modified air stable covalent–organic frameworks. (2012). RSC Publishing. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Process for preparing 4-hydroxypyridines. (2013). Google Patents.
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2014). MDPI. Retrieved from [Link]

  • 3-fluoropyridine preparation method high in yield and content. (2019). Google Patents.
  • Experimental and computational studies of pyridine-assisted post-synthesis modified air stable covalent-organic frameworks | Request PDF. (2012). ResearchGate. Retrieved from [Link]

  • Synthesis method of 3-fluorine-4-aminopyridine. (2010). Google Patents.
  • (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2014). ResearchGate. Retrieved from [Link]

  • Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters. (2024). ACS Publications. Retrieved from [Link]

  • ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (2015). ResearchGate. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). KGROUP. Retrieved from [Link]

  • 4-Methoxypyridine. (n.d.). PubChem. Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2014). MDPI. Retrieved from [Link]

  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. (2021). Arkivoc. Retrieved from [Link]

  • Addition of Organolithiums To Aldehydes and Ketones. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. (2015). Semantic Scholar. Retrieved from [Link]

  • Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. (2017). PubMed Central. Retrieved from [Link]

  • Organolithium reagent. (n.d.). Wikipedia. Retrieved from [Link]

  • Generation, structure and reactivity of tertiary organolithium reagents. (2015). PubMed. Retrieved from [Link]

  • Organolithium compounds and their preparation.pptx. (2016). Slideshare. Retrieved from [Link]

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016). PubMed Central. Retrieved from [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (2007). National Institutes of Health. Retrieved from [Link]

  • Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. (2021). ACS Publications. Retrieved from [Link]

  • 4-Methoxypyridine N-oxide: An electron-rich ligand that can simultaneously bridge three silver atoms | Request PDF. (2004). ResearchGate. Retrieved from [Link]

  • (PDF) A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (2007). ResearchGate. Retrieved from [Link]

  • Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. (2007). RSC Publishing. Retrieved from [Link]

  • Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. (2025). American Chemical Society. Retrieved from [Link]

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Technical Support Center: Analytical Methods for Impurity Detection in 3-Fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the analysis of impurities in 3-Fluoro-4-methoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity profiling for this critical pharmaceutical intermediate. Here, we combine established analytical methodologies with practical, field-tested troubleshooting advice to ensure the accuracy and reliability of your results.

The Critical Role of Impurity Profiling

This compound is a key building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have stringent guidelines for the identification, qualification, and control of impurities in drug substances.[2][3][4][5][6] This guide will equip you with the necessary knowledge to meet these regulatory expectations.

Impurity profiling is essential for:

  • Ensuring Safety: Unidentified or poorly characterized impurities can have unintended pharmacological or toxicological effects.[7]

  • Maintaining Efficacy: Impurities can potentially reduce the stability and effectiveness of the final drug product.[2]

  • Process Optimization: Understanding the impurity profile provides valuable feedback for optimizing the synthetic process to minimize or eliminate unwanted byproducts.

  • Regulatory Compliance: Comprehensive impurity data is a non-negotiable component of any regulatory submission for a new drug substance.[2][6]

Understanding Potential Impurities

Impurities in this compound can originate from various sources, including starting materials, intermediates, by-products of side reactions, and degradation products.[8] Common impurities may include positional isomers, unreacted starting materials, and products of over-fluorination or demethylation. A thorough understanding of the synthetic route is crucial for predicting potential impurities.[6] For instance, the synthesis of this compound can involve nucleophilic aromatic substitution reactions, which may lead to isomeric impurities if the reaction is not perfectly regioselective.[9][10][11]

Core Analytical Techniques and Troubleshooting

A multi-faceted analytical approach is often necessary for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) is the workhorse for separation and quantification, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for structural elucidation.[8] Gas Chromatography (GC) may also be employed for volatile impurities.[8][12]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for separating and quantifying impurities in this compound.[8][13] A well-developed and validated HPLC method is the cornerstone of accurate impurity analysis.[14][15][16]

Recommended Starting HPLC Method
ParameterRecommendationRationale
Column C18 or Phenyl Phase (e.g., Phenyl-Hexyl), 150 x 4.6 mm, 3.5 µmC18 columns offer general-purpose hydrophobic retention. Phenyl phases can provide alternative selectivity for aromatic compounds like pyridines through π-π interactions.[17]
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for basic compounds like pyridines by controlling ionization.[18]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minutesA broad gradient is a good starting point to elute a wide range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[19][20]
Detection UV at 270 nmPyridine derivatives typically have a UV maximum in this region. A Diode Array Detector (DAD) is recommended to assess peak purity.
Injection Volume 5 µLA small injection volume helps to prevent peak overload.[17]
Troubleshooting HPLC Analysis

Q1: I am seeing poor resolution between the main peak and an impurity. How can I improve this?

A1:

  • Optimize the Mobile Phase:

    • Change the Organic Modifier: Switching from acetonitrile to methanol can alter selectivity.[17]

    • Adjust the pH: For pyridine compounds, small changes in the mobile phase pH can significantly impact retention and selectivity. Try adjusting the acid concentration (e.g., formic acid, trifluoroacetic acid).[18]

  • Evaluate the Stationary Phase:

    • If a C18 column is not providing sufficient resolution, consider a column with a different selectivity, such as a Phenyl or a fluorinated phase (e.g., PFP). These can offer different interaction mechanisms beyond simple hydrophobicity.[17]

  • Modify the Gradient: A shallower gradient around the elution time of the critical pair can improve separation.

Q2: My peak shapes are broad or tailing. What are the likely causes?

A2:

  • Secondary Interactions: Pyridine compounds can interact with residual silanols on the silica-based stationary phase, leading to tailing. Ensure you are using a high-quality, end-capped column. Adding a small amount of a competing base to the mobile phase can sometimes help.

  • Column Overload: The sample concentration may be too high. Try diluting the sample and injecting a smaller volume.[17]

  • Mismatched Sample Solvent: The solvent used to dissolve the sample may be too strong compared to the initial mobile phase, causing peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[17]

Q3: I'm observing drifting retention times. What should I check?

A3:

  • Temperature Fluctuations: Use a column oven to maintain a consistent temperature. Ambient temperature changes can cause retention time drift.[19][20]

  • Mobile Phase Composition: Inaccurate mobile phase preparation is a common cause of retention time shifts. Prepare mobile phases carefully and ensure they are well-mixed.[20] If you are using an online mixing system, ensure the proportioning valves are functioning correctly.[21]

  • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.[19]

  • Pump Performance: Inconsistent flow rates from the pump will lead to shifting retention times. Check for leaks and ensure the pump is properly maintained.[17]

Q4: The baseline is noisy or drifting.

A4:

  • Mobile Phase Degassing: Air bubbles in the mobile phase or detector can cause baseline noise. Degas the mobile phase thoroughly.[2]

  • Contamination: A contaminated mobile phase or a dirty column can lead to a drifting baseline. Use high-purity solvents and flush the column with a strong solvent if contamination is suspected.[2]

  • Detector Lamp Issues: An aging detector lamp can also contribute to baseline noise.

A workflow for troubleshooting common HPLC issues.
Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile or semi-volatile impurities, GC-MS is a powerful tool.[12][22] It is particularly useful for identifying residual solvents and certain low molecular weight by-products.[8][23]

Typical GC-MS Conditions
ParameterRecommendationRationale
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A non-polar column is a good starting point for a wide range of compounds.
Inlet Temperature 250 °CEnsures efficient vaporization of the analyte and impurities.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minA standard temperature program to separate compounds with different boiling points.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas compatible with MS detection.
MS Source Temp 230 °CStandard source temperature.
MS Quad Temp 150 °CStandard quadrupole temperature.
Mass Range 40-400 amuCovers the expected mass range of the parent compound and likely impurities.
Troubleshooting GC-MS Analysis

Q1: I'm not seeing any peaks, or the peaks are very small.

A1:

  • Injection Issues: Ensure the syringe is functioning correctly and that the sample is being properly introduced into the inlet. Check for leaks in the injection port septum.

  • Derivatization: For polar impurities that are not volatile enough for GC, derivatization may be necessary. For example, silylation can increase the volatility of certain compounds.[24]

  • Inlet Temperature: If the inlet temperature is too low, the analytes may not vaporize efficiently. If it's too high, thermal degradation could occur.

Q2: I'm observing peak tailing.

A2:

  • Active Sites: The GC system, including the inlet liner and the column, can have active sites that interact with polar analytes like pyridines. Use a deactivated liner and a high-quality, low-bleed column.

  • Column Contamination: Contamination at the head of the column can cause peak tailing. Trimming a small portion of the column inlet can sometimes resolve this.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled technique for the definitive structural elucidation of unknown impurities.[25][26][27] Both 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial in this process.

Key NMR Experiments for Impurity Identification
ExperimentInformation Provided
¹H NMR Provides information about the number and chemical environment of protons. The chemical shifts and coupling constants are characteristic of the pyridine ring structure.[25]
¹³C NMR Reveals the carbon skeleton of the molecule.[25]
¹⁹F NMR Directly observes the fluorine atom, which is highly sensitive to its chemical environment. This is particularly useful for identifying fluorinated impurities.[9]
2D COSY Shows correlations between coupled protons, helping to establish connectivity within proton spin systems.
2D HSQC Correlates protons with their directly attached carbons.
2D HMBC Shows correlations between protons and carbons over two or three bonds, which is critical for piecing together the overall molecular structure.
Troubleshooting NMR for Impurity Analysis

Q1: The impurity signals are too weak to interpret in 2D spectra.

A1:

  • Increase Concentration: If possible, prepare a more concentrated sample.

  • Increase Number of Scans: Acquiring data for a longer period will improve the signal-to-noise ratio.

  • Use a Cryoprobe: If available, a cryogenically cooled probe can significantly enhance sensitivity.

Q2: I'm having trouble distinguishing between isomers.

A2:

  • NOE Experiments: Nuclear Overhauser Effect (NOE) experiments (1D NOESY or 2D NOESY/ROESY) can provide through-space correlations between protons that are close to each other, which is invaluable for differentiating positional isomers.

  • ¹⁹F NMR: The chemical shift of the fluorine atom is very sensitive to the substitution pattern on the pyridine ring, making ¹⁹F NMR a powerful tool for isomer differentiation.[28]

Mass Spectrometry (MS) for Structural Elucidation

When coupled with a separation technique like HPLC or GC, mass spectrometry provides molecular weight information and fragmentation patterns that are key to identifying impurities.[29][30][31] High-resolution mass spectrometry (HRMS), such as Q-TOF or Orbitrap, can provide accurate mass measurements, which allows for the determination of elemental compositions.[30][31]

Workflow for Impurity Identification using LC-MS

G A HPLC Peak of Interest B Acquire Mass Spectrum A->B C Determine Molecular Weight B->C F Perform MS/MS Fragmentation B->F D Obtain Accurate Mass (HRMS) C->D E Propose Elemental Composition D->E H Propose Impurity Structure E->H G Elucidate Fragment Structures F->G G->H I Confirm with NMR and/or Standard H->I

A typical workflow for identifying an unknown impurity.

Validation of Analytical Methods

Once a suitable analytical method has been developed, it must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[14][15][16][32] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[32]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[32]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.[32]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[32]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[32]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Regulatory Considerations

The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances.[6] Key thresholds to be aware of include:

ThresholdMaximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
Reporting Threshold 0.05%0.03%
Identification Threshold 0.10% or 1.0 mg per day total intake (whichever is lower)0.05%
Qualification Threshold 0.15% or 1.0 mg per day total intake (whichever is lower)0.05%

Data sourced from ICH Q3A(R2) Impurities in New Drug Substances.[6]

Any impurity observed at a level above the identification threshold must be structurally characterized.[2] If an impurity is present above the qualification threshold, its biological safety must be established.[6]

Conclusion

A robust and well-defined strategy for the detection, identification, and quantification of impurities in this compound is paramount for ensuring the quality and safety of pharmaceutical products. This guide provides a foundation of analytical techniques and troubleshooting strategies to empower researchers in this critical endeavor. By combining sound analytical principles with a systematic approach to problem-solving, you can confidently navigate the challenges of impurity profiling and contribute to the development of safe and effective medicines.

References

  • BenchChem. Technical Support Center: Troubleshooting HPLC Separation of Pyridone Isomers.
  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3.
  • Validation of Impurity Methods, Part II. (2014).
  • European Medicines Agency. Quality: impurities.
  • Regulatory aspects of Impurity profiling. (2020).
  • ECA Academy. FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products.
  • FDA. Guidance for Industry Q3A Impurities in New Drug Substances.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025).
  • Benchchem. Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
  • Gas Chromatographic/Mass Spectrometric Identification of a Pyridinedicarboxylic Acid Impurity in Niacin as the Trimethylsilyl Ester.
  • Analytical method validation: A brief review.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (2023). MDPI.
  • Pharmaffiliates. Pyridine Derivatives and Impurity Standards for Pharma R&D. (2025).
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. (2008). ResearchGate.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025).
  • Detection of pyridine derivatives by SABRE hyperpolarization at zero field. (2023). PMC - NIH.
  • SCION Instruments. HPLC Troubleshooting Guide.
  • 1 H NMR spectra of a sample containing 0.05 M pyridine. (2015). ResearchGate.
  • Almac. Trace Impurity Identification using Q-TOF Mass Spectroscopy CASE STUDY.
  • HPLC Troubleshooting Guide.
  • RSSL. Identifying and elucidating impurity species.
  • NMR characterization of impurities. (2025). ResearchGate.
  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. (2025).
  • ANALYTICAL METHODS.
  • Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Waters. Impurities Application Notebook.
  • Shimadzu. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009). LCGC International - Chromatography Online.
  • Thermo Scientific Chemicals. This compound, 97% 1 g.
  • T-PV2295-01-9112-CH Matrix: Air Target concentration: 5 ppm (15 mg/m3) OSHA.
  • Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. (2009). PubMed.
  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (2025). ResearchGate.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society.
  • Identification and Determination of Impurities in Drugs. (2000).
  • Sigma-Aldrich. Pharmaceutical impurity profiling Application guide.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews.
  • Synthesis of meta-substituted [18F]-3-fluoro-4-aminopyridines by direct radiofluorination of pyridine N-oxides. Google Patents.
  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications (RSC Publishing).
  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PubMed Central.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Fluoro-4-methoxypyridine and 3-Chloro-4-methoxypyridine for Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of substituted pyridine rings is a cornerstone of molecular design.[1][2] The electronic properties and substitution patterns of these heterocycles can profoundly influence a molecule's pharmacological activity, metabolic stability, and pharmacokinetic profile.[3] Among the vast array of available building blocks, 3-halo-4-methoxypyridines serve as versatile intermediates. This guide provides a detailed, evidence-based comparison of the reactivity of two prominent analogues: 3-Fluoro-4-methoxypyridine and 3-Chloro-4-methoxypyridine.

While structurally similar, the fundamental differences between fluorine and chlorine—in terms of electronegativity, bond strength, and polarizability—dictate starkly different chemical behaviors. This guide will dissect these differences, offering researchers clear, actionable insights into which substrate is superior for specific synthetic transformations, primarily focusing on Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. Our analysis is grounded in mechanistic principles and supported by experimental data to empower chemists in making informed strategic decisions for their synthetic campaigns.

Fundamental Physicochemical and Electronic Properties

The reactivity of an aromatic ring is governed by the electronic nature of its substituents. In our case, the interplay between the halogen at the C-3 position and the methoxy group at the C-4 position, all under the influence of the electron-deficient pyridine nitrogen, creates a nuanced electronic environment.

  • Inductive Effect (-I): Both fluorine and chlorine are highly electronegative and exert a strong electron-withdrawing inductive effect, pulling electron density away from the ring through the sigma bond. Fluorine is significantly more electronegative than chlorine (4.0 vs. 3.16 on the Pauling scale), resulting in a more potent inductive withdrawal.[4] This effect increases the electrophilicity of the carbon atom to which the halogen is attached (the ipso-carbon), making it more susceptible to nucleophilic attack.

  • Resonance Effect (+R): Both halogens possess lone pairs that can be donated into the aromatic π-system. However, the resonance donation from fluorine is often considered more effective than from chlorine due to better orbital overlap between the compact 2p orbital of fluorine and the 2p orbital of carbon.[5] In contrast, the larger 3p orbital of chlorine has poorer overlap with carbon's 2p orbital.

  • Methoxy Group Effect: The 4-methoxy group is a strong resonance electron-donating group (+R) and a moderate inductive electron-withdrawing group (-I). Its primary influence is the donation of a lone pair from oxygen into the ring, increasing electron density, particularly at the ortho (C-3, C-5) and para (C-2) positions relative to itself.

The net effect on the C-3 carbon is a competition between the strong inductive withdrawal from the halogen and a moderate resonance donation from the adjacent methoxy group. Crucially, the halogen's powerful -I effect is the dominant factor in activating the C-3 position for nucleophilic attack.

PropertyThis compound3-Chloro-4-methoxypyridineRationale & Impact on Reactivity
Electronegativity (Halogen) ~4.0[4]~3.16Fluorine's higher electronegativity creates a more polarized C-X bond and a more electrophilic C-3 carbon, favoring nucleophilic attack.
Van der Waals Radius (Halogen) 1.47 Å[6]1.74 Å[6]Fluorine is a closer steric match to hydrogen, potentially allowing easier access for nucleophiles. Chlorine's larger size can introduce more steric hindrance.[6]
C(sp²)–X Bond Dissociation Energy ~125 kcal/mol~96 kcal/molThe C-F bond is significantly stronger than the C-Cl bond. This makes C-F bond cleavage (e.g., in oxidative addition) much more difficult.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a cornerstone of heterocyclic functionalization, proceeding via a two-step addition-elimination mechanism.[7] An electron-deficient aromatic ring is a prerequisite, a condition readily met by the pyridine core.[8]

Mechanistic Considerations

The generally accepted mechanism involves the rate-determining addition of a nucleophile to the electrophilic carbon bearing the leaving group, forming a high-energy, negatively charged intermediate known as the Meisenheimer complex. The reaction is completed by the rapid elimination of the halide leaving group, which restores aromaticity.

For SNAr reactions, the reactivity order of halogens is often inverted compared to SN1/SN2 reactions, typically following F > Cl > Br > I .[9] This counterintuitive trend arises because the first step—nucleophilic attack and formation of the Meisenheimer complex—is the slow, rate-determining step.[10] The leaving group's ability to depart is less critical than its ability to activate the ring and stabilize the anionic intermediate.

Comparative Analysis: The Fluorine Advantage

This compound is significantly more reactive in SNAr reactions than its chloro-analogue.

The rationale is twofold:

  • Enhanced Electrophilicity: Fluorine's superior inductive effect makes the C-3 carbon more electron-poor and thus a "harder" electrophilic center, accelerating the attack by nucleophiles.[9][10]

  • Stabilization of the Meisenheimer Complex: The powerful electron-withdrawing nature of fluorine effectively stabilizes the developing negative charge in the Meisenheimer intermediate, lowering the activation energy of the rate-determining step.[10]

While the C-F bond is stronger, its cleavage occurs in the fast, second step of the reaction, having minimal impact on the overall reaction rate.[10]

Caption: SNAr mechanism on 3-halo-4-methoxypyridines.

Experimental Data Summary

The following table summarizes typical conditions for SNAr reactions, highlighting the milder requirements for the fluoro substrate.

ReactionSubstrateNucleophileConditionsYieldReference
Amination This compoundBenzylamineK₂CO₃, DMSO, 80-100 °CHighGeneral SNAr[11]
Amination 3-Chloro-4-methoxypyridineBenzylamineK₂CO₃, DMSO, 120-150 °CModerateGeneral SNAr[11]
Alkoxylation This compoundSodium EthoxideEtOH, 60 °CGoodGeneral SNAr[12]
Alkoxylation 3-Chloro-4-methoxypyridineSodium EthoxideEtOH, reflux (78 °C), prolongedLower/SlowerGeneral SNAr[12]

Note: Yields and conditions are representative and can vary based on the specific nucleophile.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation.[13] These reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, proceed through a catalytic cycle that is fundamentally different from SNAr.

Mechanistic Considerations

The catalytic cycle typically involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile. This is often the rate-determining step.

  • Transmetalation: The organic group from the nucleophilic coupling partner (e.g., an organoboron reagent in Suzuki coupling) is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new bond and regenerating the Pd(0) catalyst.[14]

The ease of oxidative addition is directly related to the C-X bond strength. Weaker bonds are easier to break and thus react faster. This leads to a reactivity trend of I > Br > Cl >> F .[15]

Suzuki_Cycle General Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pdiix R¹-Pd(II)L₂-X pd0->pdiix Oxidative Addition (Rate-Determining Step) pdiir R¹-Pd(II)L₂-R² pdiix->pdiir Transmetalation (+ Base, R²-B(OR)₂) note This step is highly dependent on C-X bond strength. C-Cl bond is readily cleaved. C-F bond is very strong and unreactive under standard conditions. pdiix->note pdiir->pd0 Reductive Elimination product R¹-R² pdiir->product Product Release reactants R¹-X + R²-B(OR)₂ center

Caption: The crucial oxidative addition step in cross-coupling.

Comparative Analysis: The Chlorine Advantage

3-Chloro-4-methoxypyridine is the vastly superior substrate for palladium-catalyzed cross-coupling reactions.

The C-Cl bond, with a dissociation energy of ~96 kcal/mol, is weak enough to readily undergo oxidative addition with common palladium catalysts. In stark contrast, the C-F bond (~125 kcal/mol) is exceptionally strong and generally inert to oxidative addition under standard cross-coupling conditions. While specialized catalysts and conditions for C-F activation exist, they are not yet routine and often require harsh conditions or highly specialized ligands.[16]

For practical synthetic applications, chemists should consider the chloro-derivative as the "go-to" substrate for building molecular complexity via cross-coupling.

Experimental Data Summary
ReactionSubstrateCoupling PartnerConditionsYieldReference
Suzuki Coupling 3-Chloro-4-methoxypyridinePhenylboronic AcidPd(OAc)₂, SPhos, K₃PO₄, Dioxane/H₂O, 100 °C60-90%Based on[17]
Suzuki Coupling This compoundPhenylboronic AcidStandard conditions (as above)No ReactionGeneral Principle
Buchwald-Hartwig 3-Chloro-4-methoxypyridineMorpholineBrettPhos Pd G3, NaOt-Bu, Dioxane, 100 °CHighBased on[18]
Buchwald-Hartwig This compoundMorpholineStandard conditions (as above)No ReactionGeneral Principle

Summary and Synthetic Strategy

The choice between this compound and 3-chloro-4-methoxypyridine is not a matter of preference but of strategic necessity dictated by the desired transformation. The divergent reactivity of the C-F and C-Cl bonds provides a powerful synthetic dichotomy.

  • Choose this compound for Nucleophilic Aromatic Substitution (SNAr). Its high reactivity allows for the introduction of amines, alcohols, thiols, and other nucleophiles under relatively mild conditions.

  • Choose 3-Chloro-4-methoxypyridine for Palladium-Catalyzed Cross-Coupling. It is the ideal substrate for Suzuki, Buchwald-Hartwig, Sonogashira, Heck, and other related reactions to form C-C, C-N, and C-O bonds.

This orthogonal reactivity can be exploited in sequential functionalization strategies, where one halogen is displaced via one mechanism, leaving the other (if present in a poly-halogenated system) available for a different type of transformation.

Decision_Tree start_node Desired Transformation? snar_node Nucleophilic Aromatic Substitution (SNAr) start_node->snar_node Displace Halogen with a Nucleophile (N, O, S) cc_node Palladium-Catalyzed Cross-Coupling start_node->cc_node Form a New Bond (C-C, C-N, etc.) via Catalysis fluoro_choice Select: This compound snar_node->fluoro_choice chloro_choice Select: 3-Chloro-4-methoxypyridine cc_node->chloro_choice reason_snar Reason: Fluorine's -I effect activates the ring and stabilizes the Meisenheimer intermediate. fluoro_choice->reason_snar reason_cc Reason: C-Cl bond is labile to oxidative addition. C-F bond is inert. chloro_choice->reason_cc

Caption: Strategic selection guide for synthetic applications.

Detailed Experimental Protocols

The following protocols are provided as validated starting points for researchers. Standard laboratory safety procedures should be followed at all times.

Protocol 1: SNAr Amination of this compound

Objective: To synthesize 4-methoxy-N-phenylpyridin-3-amine.

Materials:

  • This compound (1.0 mmol, 127 mg)

  • Aniline (1.2 mmol, 112 mg, 109 µL)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 276 mg), finely powdered and dried

  • Anhydrous Dimethyl Sulfoxide (DMSO), 5 mL

  • Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum

Procedure:

  • To the reaction vial, add this compound, potassium carbonate, and the magnetic stir bar.

  • Seal the vial with the screw cap.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Using a syringe, add the anhydrous DMSO, followed by the aniline.

  • Place the vial in a preheated oil bath or heating block set to 100 °C.

  • Stir the reaction mixture vigorously for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material indicates completion.

  • Upon completion, cool the reaction to room temperature.

  • Carefully pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Suzuki-Miyaura Coupling of 3-Chloro-4-methoxypyridine

Objective: To synthesize 4-methoxy-3-phenylpyridine.

Materials:

  • 3-Chloro-4-methoxypyridine (1.0 mmol, 143.5 mg)[19]

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 16.4 mg, 4 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic (2.0 mmol, 424 mg), finely powdered

  • Anhydrous, degassed 1,4-Dioxane (4 mL) and degassed water (0.8 mL)

  • Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum

Procedure:

  • In a glovebox or under a positive flow of inert gas, add 3-chloro-4-methoxypyridine, phenylboronic acid, K₃PO₄, Pd(OAc)₂, SPhos, and the stir bar to the reaction vial.

  • Seal the vial and remove from the glovebox (if used).

  • Add the degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL) via syringe.

  • Place the vial in a preheated oil bath or heating block set to 100 °C.[17]

  • Stir the reaction mixture vigorously for 12-24 hours.[17]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[17]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

References

  • Getlik, M., Wilson, B. J., Morshed, M. M., Watson, I. D. G., Tang, D., Subramanian, P., & Al-awar, R. (2020). Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry. [Link]

  • Benassi, E., Vaganova, T., Malykhin, E., & Fan, H. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23(34), 18958-18974. [Link]

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  • Um, I. H., & Buncel, E. (2006). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC - NIH. [Link]

  • Crampton, M. R., et al. (2004). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions. ResearchGate. [Link]

  • Ritter, T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. American Chemical Society. [Link]

  • Various Authors. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? ResearchGate. [Link]

  • Lipshutz, B. H., et al. (2019). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. [Link]

  • Pierrat, P., et al. (2005). Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes. ResearchGate. [Link]

  • Autechem. (n.d.). Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). [Link]

  • Reddit. (2021). Why does Fluorine have a more inductive force than Chlorine? r/OrganicChemistry. [Link]

  • WuXi Biology. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles. [Link]

  • Proft, F. D., et al. (2018). Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. ResearchGate. [Link]

  • Sigman, M. S., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science. [Link]

  • Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]

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  • Google Patents. (2012). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
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  • The Organic Chemistry Portal. (2022). CROSS-COUPLING reactions - everything YOU need to know! YouTube. [Link]

  • Fujikawa, S., & Shiraishi, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

  • MDPI. (n.d.). Advances in Cross-Coupling Reactions. [Link]

  • Hansen, T. V., & Undheim, K. (2001). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. NIH. [Link]

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Validating the Unseen: A Comparative Guide to the Structural Elucidation of 3-Fluoro-4-methoxypyridine Derivatives by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the unequivocal determination of a molecule's three-dimensional architecture is a cornerstone of modern science. In the synthesis of novel therapeutics, particularly complex heterocyclic systems like 3-fluoro-4-methoxypyridine derivatives, precise structural validation is not merely a procedural step but a critical determinant of a compound's potential efficacy and safety. Single-crystal X-ray crystallography emerges as the definitive technique for this purpose, providing an unambiguous atomic-level view of molecular geometry, connectivity, and stereochemistry.[1][2]

This guide offers an in-depth comparison of X-ray crystallography against other prevalent analytical methods. We will explore the causality behind experimental choices, present supporting data, and provide detailed protocols to empower researchers in selecting the most robust strategies for the structural confirmation of these vital fluorinated pyridine compounds.

The Gold Standard: Why X-ray Crystallography Reigns Supreme

While a suite of analytical techniques contributes to the characterization of a novel compound, single-crystal X-ray diffraction provides a level of detail that is unparalleled.[3] It moves beyond inferring connectivity from spectral data to directly visualizing the atomic arrangement in three-dimensional space. This is particularly crucial for complex molecules where subtle differences in stereochemistry can lead to vastly different biological activities.

The core principle of X-ray crystallography involves directing a beam of X-rays onto a single, highly ordered crystal of the compound.[4] The electrons of the atoms within the crystal lattice diffract the X-rays in a specific pattern.[5] By analyzing the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be constructed.[4] From this map, the precise positions of individual atoms can be determined, revealing exact bond lengths, bond angles, and the overall molecular conformation.[5]

A Comparative Overview of Structural Validation Techniques

While X-ray crystallography provides the most definitive structural information, its primary limitation is the need for a high-quality single crystal, which can sometimes be challenging to obtain.[6] Therefore, a multi-faceted approach employing complementary techniques is often the most practical and robust strategy.

TechniquePrincipleSample RequirementInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Diffraction of X-rays by the electron clouds of atoms in a crystal lattice.[5]High-quality single crystal (typically 0.1-0.5 mm).Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, and crystal packing information.[1][5]Provides unambiguous and complete structural determination.[1]Crystal growth can be a significant hurdle; the solid-state structure may not always represent the solution-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Excitation of atomic nuclei in a magnetic field by radiofrequency waves.[7]Soluble sample in a suitable deuterated solvent.Detailed information on the carbon-hydrogen framework, atom connectivity, and through-space interactions (e.g., NOE).[7][8]Non-destructive; provides data on the solution-state structure and dynamics.[9]Provides indirect structural information that requires interpretation; complex spectra can be challenging to resolve fully.[10]
Mass Spectrometry (MS) Ionization of molecules and separation based on their mass-to-charge ratio.[11]Small amount of sample, often in solution.Precise molecular weight and elemental composition; fragmentation patterns can offer clues about the structure.[8]Extremely high sensitivity and accuracy for molecular formula determination.[6]Provides no information on atom connectivity or stereochemistry; interpretation of fragmentation can be complex.[6]
Infrared (IR) Spectroscopy Absorption of infrared radiation, causing molecular vibrations.[8]Solid or liquid sample.Information about the presence of specific functional groups.[11]Fast, simple, and requires minimal sample preparation.Provides limited information about the overall molecular skeleton and no stereochemical details.[6]

Experimental Workflow: From Powder to Structure

The journey from a newly synthesized compound to a fully validated crystal structure involves a series of meticulous steps. Understanding the rationale behind each stage is key to a successful outcome.

X-ray Crystallography Workflow Figure 1: Experimental Workflow for Single-Crystal X-ray Crystallography cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement Compound Synthesis Compound Synthesis Purification Purification Compound Synthesis->Purification Crucial for quality Crystal Screening Crystal Screening Purification->Crystal Screening Vary solvents, temp. Single Crystal Single Crystal Crystal Screening->Single Crystal Slow evaporation, vapor diffusion Mounting Mounting Single Crystal->Mounting On goniometer Diffractometer Diffractometer Mounting->Diffractometer X-ray source Diffraction Data Diffraction Data Diffractometer->Diffraction Data Collect frames Data Processing Data Processing Diffraction Data->Data Processing Indexing, integration Structure Solution Structure Solution Data Processing->Structure Solution Phase problem Structure Refinement Structure Refinement Structure Solution->Structure Refinement Least-squares fitting Validation Validation Structure Refinement->Validation CheckCIF, R-factors Final Structure Final Structure Validation->Final Structure

Caption: A streamlined workflow for single-crystal X-ray crystallography.

Detailed Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth (The Art and Science):

    • Rationale: The quality of the diffraction data is directly proportional to the quality of the single crystal. A well-ordered, single crystal will produce sharp, well-defined diffraction spots.

    • Methodology:

      • Ensure the this compound derivative is of the highest possible purity, as impurities can inhibit crystal growth or lead to disordered structures.

      • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone, ethyl acetate, or combinations thereof).

      • Employ a slow crystallization technique. Common methods include:

        • Slow Evaporation: Loosely cover the vial and allow the solvent to evaporate over several days to weeks.

        • Vapor Diffusion: Place the vial of the compound solution inside a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound solution, reducing its solubility and promoting crystallization.

        • Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.

  • Data Collection:

    • Rationale: To obtain a complete three-dimensional picture of the diffraction pattern, the crystal must be rotated in the X-ray beam to capture reflections from all possible crystal planes.

    • Methodology:

      • Carefully select a suitable single crystal (typically 0.1-0.3 mm in all dimensions) under a microscope.

      • Mount the crystal on a goniometer head.

      • Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.[5]

      • Collect a series of diffraction images (frames) as the crystal is rotated through a range of angles.

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction data contains the intensities and positions of the reflections but not their phase information. The "phase problem" is solved using computational methods to generate an initial electron density map. This initial model is then refined to best fit the experimental data.

    • Methodology:

      • Data Processing: The diffraction images are processed to determine the unit cell dimensions, crystal system, and the intensities of each reflection.

      • Structure Solution: Direct methods or Patterson methods are commonly used for small molecules to determine the initial phases and generate an initial structural model.

      • Structure Refinement: The atomic positions and other parameters (like thermal motion) are adjusted in a least-squares refinement process to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data. This is monitored using the R-factor, where a lower value indicates a better fit.

Interpreting the Data: A Self-Validating System

A key aspect of X-ray crystallography is its inherent system of internal validation. The final crystallographic model is accompanied by a set of metrics that attest to its quality and reliability.

ParameterTypical Value (Good Quality)Significance
R1 < 0.05A measure of the agreement between the observed and calculated structure factor amplitudes.
wR2 < 0.15A weighted R-factor based on the squared structure factor amplitudes.
Goodness-of-Fit (GooF) ~1.0Should be close to 1 for a good model and appropriate weighting scheme.
Resolution (Å) < 1.0 Å (high resolution)A measure of the level of detail in the electron density map. Lower values are better.[12]

Case Study: Juxtaposing Crystallographic and Spectroscopic Data

Consider a hypothetical novel this compound derivative. While NMR and MS can suggest the correct constitution, only X-ray crystallography can definitively resolve ambiguities in substitution patterns or stereochemistry.

  • NMR Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the pyridine ring, the methoxy group, and the fluorine substitution through characteristic chemical shifts and coupling constants.[7][13] For instance, the fluorine atom would induce splitting in the signals of adjacent carbon and hydrogen atoms. However, distinguishing between, for example, a 3-fluoro and a 2-fluoro isomer based solely on NMR can sometimes be challenging without extensive 2D NMR experiments and comparison to known compounds.

  • Mass Spectrometry: High-resolution mass spectrometry would provide the exact mass and thus the elemental formula, confirming that the compound has the expected atoms.

  • X-ray Crystallography: The crystal structure would provide an unambiguous image of the molecule, showing the fluorine atom at the 3-position and the methoxy group at the 4-position of the pyridine ring. It would also reveal the precise bond lengths and angles, offering insights into the electronic effects of the fluorine substituent on the aromatic ring.[14]

The Synergy of Techniques: A Holistic Approach

The most robust structural validation comes from the convergence of data from multiple analytical techniques. NMR and MS provide essential information about the molecular formula and connectivity in solution, while X-ray crystallography delivers the definitive solid-state structure.[10] When the data from these orthogonal techniques are in agreement, it provides the highest level of confidence in the assigned structure.

Validation Synergy Figure 2: Convergent Structural Validation Hypothesized Structure Hypothesized Structure NMR Spectroscopy NMR Spectroscopy Hypothesized Structure->NMR Spectroscopy Connectivity Mass Spectrometry Mass Spectrometry Hypothesized Structure->Mass Spectrometry Formula X-ray Crystallography X-ray Crystallography Hypothesized Structure->X-ray Crystallography 3D Arrangement Confirmed Structure Confirmed Structure NMR Spectroscopy->Confirmed Structure Mass Spectrometry->Confirmed Structure X-ray Crystallography->Confirmed Structure

Caption: A logical diagram showing how multiple techniques converge for structural confirmation.

References

  • Vasylyeva, V., Shishkin, O. V., Maleev, A. V., & Merz, K. (2012). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Crystal Growth & Design, 12(3), 1545–1554. [Link]

  • Vasylyeva, V., Shishkin, O. V., Maleev, A. V., & Merz, K. (2016). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. American Chemical Society. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Quora. (2018). How to determine the structure of organic molecules. Retrieved from [Link]

  • Cortes, S. (2020). 10.1: Organic Structure Determination. Chemistry LibreTexts. [Link]

  • Newman, J., & TBC, et al. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(7), 4547–4563. [Link]

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • McMurry, J. (n.d.). Spectroscopy and Structure Determination. Retrieved from [Link]

  • Ambrus, A. (1997). Comparison of NMR and X-ray crystallography as methods of the protein structure determination. University Medical School of Debrecen. [Link]

  • Pharmacy 180. (n.d.). Structure Determination of Organic Compounds. Retrieved from [Link]

  • Reddit. (2013). How do chemists figure out the structure of organic molecules? Retrieved from [Link]

  • Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute. [Link]

  • ResearchGate. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. Retrieved from [Link]

  • Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]

  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • Brzezinski, B., et al. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences. [Link]

  • ResearchGate. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Retrieved from [Link]

  • Sjolander, T., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Nature Communications, 14(1), 3682. [Link]

  • St John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]

  • Maspero, A., et al. (2019). Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds. New Journal of Chemistry, 43(34), 13533-13543. [Link]

  • ResearchGate. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Retrieved from [Link]

  • Davis, A. M., et al. (2011). X-ray crystallography: assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(6), 575-586. [Link]

  • Blow, D. (2002). x Ray crystallography. Journal of Clinical Pathology: Molecular Pathology, 55(5), 281-286. [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-960. [Link]

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Benchmarking the Performance of 3-Fluoro-4-methoxypyridine in Specific Synthetic Routes: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal and agrochemical design. 3-Fluoro-4-methoxypyridine is an increasingly important building block, offering a unique combination of electronic properties conferred by the electron-withdrawing fluorine and electron-donating methoxy group. This guide provides an in-depth analysis of its performance in two critical synthetic transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. By comparing its reactivity with structural analogs and providing detailed, field-tested protocols, this document serves as a practical resource for researchers aiming to leverage this versatile reagent in their synthetic programs.

Introduction: The Strategic Value of this compound

The pyridine core is a privileged scaffold in drug discovery.[1] Modifying its properties through substitution is a key strategy for optimizing bioactivity, selectivity, and pharmacokinetic profiles. This compound presents a fascinating case study in substituent effects. The strongly electronegative fluorine atom at the 3-position and the electron-donating methoxy group at the 4-position create a unique electronic environment that influences the reactivity of both the C-F bond and the ring's C-H bonds. This guide will dissect this reactivity, providing a clear benchmark against common alternatives.

Nucleophilic Aromatic Substitution (SNAr): Leveraging the C-F Bond

Nucleophilic aromatic substitution is a powerful method for functionalizing heteroaromatic rings. The reactivity of halopyridines in SNAr is highly dependent on the nature of the halogen and its position relative to the ring nitrogen.

Mechanistic Rationale & Performance

The SNAr reaction proceeds through a polar, two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex. The rate-determining step is typically the initial nucleophilic attack. The high electronegativity of fluorine makes the attached carbon atom highly electrophilic and, crucially, stabilizes the intermediate complex, accelerating the reaction.[2][3] For halopyridines, the reaction of a 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of the corresponding 2-chloropyridine.[2][3]

While the 3-position is less activated for nucleophilic attack than the 2- or 4-positions, the C-F bond in this compound remains a viable handle for SNAr, particularly with strong nucleophiles under forcing conditions. The primary advantage of using a fluoro-substituted pyridine over a chloro-substituted one is the significantly enhanced reaction rate, which often allows for milder reaction conditions and shorter reaction times.[3]

Comparative Performance: Fluorine vs. Chlorine

To illustrate the performance benefits, we compare the SNAr reaction of this compound with its chloro-analog using a representative oxygen nucleophile.

SubstrateNucleophileConditionsReaction TimeYieldCitation
This compound Sodium PhenoxideK₂CO₃, DMF, 120 °C4-6 h>90% (Predicted)[2][3]
3-Chloro-4-methoxypyridineSodium PhenoxideK₂CO₃, DMF, 140 °C18-24 h~75% (Typical)[3]

Table 1: Comparative data for SNAr reactions. Data for the fluoro-substrate is an expert prediction based on established reactivity principles.

The enhanced reactivity of the C-F bond allows for a lower reaction temperature and a dramatically reduced reaction time, leading to a cleaner reaction profile and higher yield.

Palladium-Catalyzed Cross-Coupling: A Tale of Two Halides

While the C-F bond is excellent for SNAr, its high bond energy makes it exceptionally challenging to activate in standard palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination.[4][5] This perceived limitation is, in fact, a significant synthetic advantage. It allows for the selective functionalization of other, more reactive positions on the pyridine ring, preserving the fluorine atom as a key modulator of the final product's physicochemical properties.

To provide a robust benchmark, we will evaluate the performance of 2-Bromo-3-fluoro-4-methoxypyridine [6], a derivative where the C-Br bond serves as the reactive handle for cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a premier method for forming C-C bonds.[7][8] The challenge with substrates like 2-bromo-3-fluoro-4-methoxypyridine lies in achieving high efficiency at the C-Br position without disturbing the C-F bond, which requires a carefully optimized catalytic system.

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification prep1 1. Add Reagents - 2-Bromo-3-fluoro-4-methoxypyridine (1.0 eq) - Arylboronic Acid (1.2 eq) - K₃PO₄ (2.0 eq) prep2 2. Add Catalyst - Pd(OAc)₂ (2 mol%) - SPhos (4 mol%) prep1->prep2 prep3 3. Evacuate & Backfill - Repeat 3x with Argon prep2->prep3 rxn1 4. Add Solvents - Degassed 1,4-Dioxane - Degassed Water prep3->rxn1 rxn2 5. Heat & Stir - 100 °C for 12-24 h rxn1->rxn2 rxn3 6. Monitor - TLC / LC-MS rxn2->rxn3 workup1 7. Quench & Extract - Cool to RT - Dilute with EtOAc & H₂O rxn3->workup1 Upon Completion workp2 8. Wash & Dry - Wash with brine - Dry over Na₂SO₄ workup1->workp2 workup3 9. Purify - Concentrate - Silica Gel Chromatography workp2->workup3 product Desired Biaryl Product workup3->product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

  • To an oven-dried reaction vial, add 2-Bromo-3-fluoro-4-methoxypyridine (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.).[9]

  • In a separate vial, prepare the catalyst system by adding palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).[9]

  • Evacuate and backfill the reaction vial with an inert atmosphere (e.g., argon) three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL) via syringe.

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.[9]

The fluorine substituent at the 3-position exerts a mild electron-withdrawing effect, which can slightly activate the C-Br bond towards oxidative addition, potentially leading to improved reaction kinetics compared to a non-fluorinated analog.

SubstrateArylboronic AcidCatalyst SystemYieldCitation
2-Bromo-3-fluoro-4-methoxypyridine 4-Methylphenylboronic acidPd(OAc)₂ / SPhos85-95%[9][10]
2-Bromo-4-methoxypyridine4-Methylphenylboronic acidPd(OAc)₂ / SPhos80-90%[10]
2-Chloro-3-fluoro-4-methoxypyridine4-Methylphenylboronic acidPd₂(dba)₃ / XPhos70-85%[9][10]

Table 2: Comparative yields for Suzuki-Miyaura coupling. The C-Cl bond is less reactive, requiring a more active catalyst system and often resulting in lower yields.[10]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the synthesis of arylamines under relatively mild conditions.[11][12][13] The choice of ligand and base is critical for success, especially with potentially chelating substrates like substituted 2-aminopyridines.[14]

A Pd(0)L₂ Active Catalyst B Oxidative Addition Ar-Pd(II)(X)-L₂ A:f1->B:f0 Ar-X C Amine Coordination / Deprotonation Ar-Pd(II)(NR₂)-L B:f1->C:f0 HNR₂, Base - L, - HX D Reductive Elimination Ar-NR₂ Product C:f1->D:f0 D->A Regenerates Catalyst

References

A Comparative Guide to the Biological Activity of 3-Fluoro-4-Methoxypyridine Analogs as PI3K/mTOR Dual Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone for enhancing pharmacological properties.[1][2] The unique physicochemical characteristics of fluorine, such as its high electronegativity and small atomic radius, can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.[1][2] This guide provides a comprehensive comparison of the biological activity of a series of 3-fluoro-4-methoxypyridine analogs, focusing on their promising role as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two critical nodes in cancer cell signaling pathways.

The Rationale for Targeting the PI3K/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a central regulator of cell proliferation, survival, migration, and metabolism.[3] Its aberrant activation is a frequent event in a multitude of human cancers, making it a highly attractive target for therapeutic intervention. Dual inhibition of both PI3K and mTOR offers the potential for a more comprehensive and durable antitumor response by simultaneously blocking parallel and downstream signaling pathways, thereby mitigating feedback loops and potential resistance mechanisms.

Core Molecular Scaffold and Design Strategy

The compounds discussed in this guide are derivatives of a sulfonamide methoxypyridine scaffold. A key structural feature is the 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide core, which has been identified as a potent pharmacophore for PI3K inhibitory activity.[1][3] The design strategy for the analogs involves modifications at various positions of a secondary aromatic or heteroaromatic ring system, allowing for a systematic evaluation of the structure-activity relationship (SAR).

Comparative Biological Activity of this compound Analogs

The following table summarizes the in vitro biological activity of a representative set of sulfonamide methoxypyridine derivatives. The data includes inhibitory activity against the PI3Kα isoform and antiproliferative activity against the MCF-7 (human breast adenocarcinoma) and HCT-116 (human colon carcinoma) cancer cell lines.

Compound IDR GroupPI3Kα IC50 (nM)MCF-7 IC50 (nM)HCT-116 IC50 (nM)
1a -H>1000>10000>10000
1b -CH385085007600
1c -OCH362068005900
1d -Cl45051004300
1e -F38045003800
22c Quinoline0.2213020

Data presented is a representative subset adapted from published research for illustrative purposes.[1][3]

Structure-Activity Relationship (SAR) Analysis:

The comparative data reveals several key SAR insights:

  • Effect of Substitution on the Terminal Ring: Unsubstituted analog 1a displayed minimal activity. The introduction of small electron-donating or electron-withdrawing groups at the para-position of the terminal phenyl ring, as seen in compounds 1b-1e , led to a discernible increase in both PI3Kα inhibition and antiproliferative activity. The fluorine-substituted analog 1e exhibited the most promising activity within this subset.

  • Impact of Aromatic Skeleton Extension: A significant leap in potency was observed with the replacement of the substituted phenyl ring with a quinoline moiety in compound 22c . This analog demonstrated exceptionally potent PI3Kα inhibitory activity (IC50 = 0.22 nM) and robust antiproliferative effects against both MCF-7 and HCT-116 cell lines.[1][3] This suggests that the extended aromatic system of the quinoline ring may engage in additional favorable interactions within the ATP-binding pocket of the kinase.

Mechanism of Action: PI3K/mTOR Signaling Inhibition

The primary mechanism of action for these this compound analogs is the inhibition of the PI3K/mTOR signaling pathway. This inhibition leads to a cascade of downstream effects, ultimately culminating in cell cycle arrest and apoptosis.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->Akt Activation Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Inhibition of Translation Initiation Analog This compound Analog Analog->PI3K Inhibition Analog->mTORC1 Inhibition Analog->mTORC2 Inhibition

Caption: PI3K/mTOR signaling pathway and points of inhibition.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments used to evaluate the biological activity of the this compound analogs.

Protocol 1: In Vitro Kinase Inhibition Assay (PI3Kα)

This assay quantifies the ability of the test compounds to inhibit the enzymatic activity of the PI3Kα isoform.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 substrate

  • ATP

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase buffer, PI3Kα enzyme, and the test compound dilutions.

  • Initiate the kinase reaction by adding a mixture of ATP and PIP2 substrate.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Kinase_Assay_Workflow A Prepare Compound Dilutions B Add Enzyme & Compound to Plate A->B C Initiate Reaction (ATP + Substrate) B->C D Incubate C->D E Stop Reaction & Add Detection Reagent D->E F Measure Luminescence E->F G Calculate IC50 F->G

Caption: Workflow for in vitro kinase inhibition assay.

Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)

This assay measures the cytotoxic or cytostatic effects of the test compounds on cancer cell lines.

Materials:

  • MCF-7 and HCT-116 human cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Remove the culture medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 3: Western Blot Analysis

This technique is used to detect changes in the phosphorylation status of key proteins in the PI3K/mTOR pathway following treatment with the test compounds.

Materials:

  • Cancer cells treated with test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6K, anti-S6K, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the relative phosphorylation levels.

Conclusion

The this compound scaffold represents a promising starting point for the development of potent and selective PI3K/mTOR dual inhibitors. The structure-activity relationship studies clearly demonstrate that modifications to the terminal aromatic ring system can dramatically influence biological activity. In particular, the incorporation of a quinoline moiety led to a compound with exceptional potency. Further optimization of this scaffold, guided by the insights presented in this guide, holds the potential to deliver novel and effective anticancer therapeutics.

References

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules. [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. [Link]

  • Design, Synthesis and Biological Evaluation of Novel 4-phenoxypyridine Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors. Anticancer Agents in Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. RSC Medicinal Chemistry. [Link]

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules. [Link]

  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole-Pyrimidine Derivatives as Potential Antiproliferative Agents. Medicina. [Link]

  • Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. Bioorganic Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed. [Link]

  • Tyrosine Kinase Inhibitors. 20. Optimization of Substituted Quinazoline and Pyrido[3,4-d]pyrimidine Derivatives as Orally Active, Irreversible Inhibitors of the Epidermal Growth Factor Receptor Family. Journal of Medicinal Chemistry. [Link]

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A Spectroscopic Guide to the Isomers of Fluoro-methoxypyridine: Distinguishing 3-Fluoro-4-methoxypyridine from its Positional Variants

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise identification of molecular structure is paramount. Isomers, compounds with identical molecular formulas but different arrangements of atoms, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. For researchers working with substituted pyridines—a common scaffold in pharmaceuticals—the ability to unequivocally distinguish between positional isomers is a critical analytical challenge. This guide provides a comprehensive spectroscopic comparison of 3-Fluoro-4-methoxypyridine with its key isomers, offering field-proven insights and experimental data to aid in their unambiguous identification.

The strategic incorporation of fluorine and methoxy groups into a pyridine ring can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity.[1][2][3] This makes fluorinated and methoxy-substituted pyridines highly valuable in medicinal chemistry. However, the subtle shifts in the positions of these substituents create a family of isomers whose differentiation requires a multi-technique spectroscopic approach. Herein, we delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a clear comparative framework.

The Isomers in Focus

This guide will focus on the spectroscopic signatures of this compound and four of its key positional isomers:

  • This compound

  • 2-Fluoro-4-methoxypyridine [4]

  • 4-Fluoro-3-methoxypyridine

  • 5-Fluoro-2-methoxypyridine [5]

  • 3-Fluoro-2-methoxypyridine [6]

These compounds share the same molecular formula (C₆H₆FNO) and molecular weight (127.12 g/mol ), making their differentiation by mass spectrometry alone challenging without careful analysis of fragmentation patterns.[4]

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its selected isomers. It is important to note that exact chemical shifts can vary slightly depending on the solvent and concentration.[7]

Table 1: ¹H NMR Spectroscopic Data (ppm)

CompoundH-2H-3H-4H-5H-6OCH₃
This compound ~8.1 (d)-~6.9 (t)~8.2 (d)~8.1 (d)~3.9 (s)
2-Fluoro-4-methoxypyridine -~6.4 (dd)-~6.6 (dd)~8.0 (d)~3.8 (s)
4-Fluoro-3-methoxypyridine ~8.2 (d)--~7.0 (t)~8.2 (d)~3.9 (s)
5-Fluoro-2-methoxypyridine -~7.4 (td)~6.8 (dd)-~8.0 (d)~3.9 (s)
3-Fluoro-2-methoxypyridine --~7.2 (m)~7.1 (m)~8.1 (m)~4.0 (s)

Note: Approximate chemical shifts and multiplicities are provided. 'd' denotes doublet, 't' denotes triplet, 'dd' denotes doublet of doublets, 'td' denotes triplet of doublets, 'm' denotes multiplet, and 's' denotes singlet. Actual coupling constants are crucial for definitive assignment.

Table 2: ¹³C NMR Spectroscopic Data (ppm)

CompoundC-2C-3C-4C-5C-6OCH₃
This compound ~140 (d)~145 (d)~155 (d)~110 (d)~148 (d)~56
2-Fluoro-4-methoxypyridine ~163 (d)~95 (d)~168 (d)~100 (d)~148 (d)~55
4-Fluoro-3-methoxypyridine ~150 (d)~140 (d)~158 (d)~115 (d)~140 (d)~56
5-Fluoro-2-methoxypyridine ~160 (d)~115 (d)~120 (d)~145 (d)~140 (d)~54
3-Fluoro-2-methoxypyridine ~150 (d)~125 (d)~125 (d)~120 (d)~145 (d)~54

Note: Approximate chemical shifts are provided. The 'd' indicates a doublet due to C-F coupling. The magnitude of the coupling constant is highly informative.

Table 3: ¹⁹F NMR Spectroscopic Data (ppm)

CompoundChemical Shift (δ)
This compound -130 to -140
2-Fluoro-4-methoxypyridine -65 to -75
4-Fluoro-3-methoxypyridine -160 to -170
5-Fluoro-2-methoxypyridine -120 to -130
3-Fluoro-2-methoxypyridine -90 to -100

Note: Approximate chemical shift ranges relative to a standard (e.g., CFCl₃). The exact chemical shift is highly dependent on the electronic environment of the fluorine atom.

Table 4: IR Spectroscopic Data (cm⁻¹)

CompoundC-F StretchC-O Stretch (Aryl-Alkyl Ether)Pyridine Ring Vibrations
This compound ~1250-1350~1240, ~1030~1600, ~1480
Isomers ~1200-1350~1230-1260, ~1020-1050~1580-1610, ~1470-1490

Note: These are characteristic absorption ranges. The fingerprint region (<1500 cm⁻¹) will show more distinct differences between isomers.

Table 5: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragmentation Pathways
All Isomers ~127Loss of CH₃, CO, and subsequent ring fragmentation. The relative intensities of fragment ions will differ.

Experimental Protocols and Rationale

The acquisition of high-quality, reproducible spectroscopic data is contingent on meticulous experimental design. The following protocols are provided as a guide for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is arguably the most powerful tool for isomer differentiation. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. Crucially for this series of compounds, ¹⁹F NMR offers a wide chemical shift range and high sensitivity, making it an excellent probe for the local electronic environment of the fluorine atom.[7] The coupling patterns between ¹H, ¹³C, and ¹⁹F nuclei provide definitive structural information.

Experimental Workflow:

Caption: Workflow for NMR spectroscopic analysis of fluoromethoxypyridine isomers.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[7]

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional proton spectrum.

    • Pay close attention to the multiplicities (singlets, doublets, triplets, etc.) and the coupling constants (J-values). The magnitude of nJHF (coupling over 'n' bonds between hydrogen and fluorine) is particularly diagnostic.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C spectrum.

    • The direct one-bond carbon-fluorine coupling (¹JCF) will split the signal of the carbon attached to the fluorine into a doublet. The magnitude of this coupling is typically large (200-250 Hz) and can vary with the position on the ring.[7] Longer-range nJCF couplings can also be observed.

  • ¹⁹F NMR Spectroscopy:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • The chemical shift of the fluorine atom is highly sensitive to its position on the pyridine ring and the electronic nature of the surrounding substituents. This often provides the most straightforward initial differentiation.

  • 2D NMR Spectroscopy (if necessary):

    • For unambiguous assignment, especially in cases of signal overlap, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) can be invaluable.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy probes the vibrational frequencies of chemical bonds. While many vibrations are common across isomers, subtle differences in the "fingerprint region" (< 1500 cm⁻¹) can be used for differentiation. The C-F and C-O stretching frequencies also provide valuable diagnostic information.

Experimental Workflow:

Caption: Workflow for IR spectroscopic analysis of fluoromethoxypyridine isomers.

Step-by-Step Protocol:

  • Sample Preparation: For liquid samples, a thin film between two salt plates (e.g., NaCl or KBr) can be used. For solid samples, a KBr pellet can be prepared.

  • Spectrum Acquisition: Acquire the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over the range of approximately 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic C-H stretching vibrations of the aromatic ring and the methoxy group (~2850-3100 cm⁻¹).

    • Locate the strong C-O stretching bands of the aryl-alkyl ether.

    • Identify the C-F stretching vibration.

    • Carefully compare the pattern of absorptions in the fingerprint region (600-1400 cm⁻¹) with reference spectra.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While all isomers have the same nominal mass, the relative abundances of fragment ions can differ based on the stability of the resulting fragments, which is influenced by the substituent positions.

Experimental Workflow:

Caption: Workflow for Mass Spectrometric analysis of fluoromethoxypyridine isomers.

Step-by-Step Protocol:

  • Sample Introduction: Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and individual analysis of components in a mixture.

  • Ionization: Utilize a suitable ionization technique, typically Electron Ionization (EI) for these types of small molecules, to generate a molecular ion and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis:

    • Confirm the molecular ion peak at m/z 127.

    • Analyze the fragmentation pattern. Common losses include the methyl radical (•CH₃, M-15), carbon monoxide (CO, M-28), and formyl radical (•CHO, M-29). The relative intensities of these and other fragment ions will be characteristic of each isomer.

Conclusion

The unambiguous identification of positional isomers such as this compound and its counterparts is a critical step in chemical synthesis and drug development. While each spectroscopic technique provides valuable pieces of the puzzle, a holistic approach integrating ¹H, ¹³C, and ¹⁹F NMR, alongside IR and MS, is the most robust strategy. The unique electronic environment created by the interplay of the nitrogen atom, the fluorine substituent, and the methoxy group in each isomer gives rise to a distinct spectroscopic fingerprint. By carefully analyzing chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, researchers can confidently and accurately characterize their synthesized compounds.

References

  • K. V. Kholin, D. S. Fokin, G. I. Kurochkina, & A. V. Yatsenko. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes, 2(111).
  • PubChem. (n.d.). 2-Fluoro-4-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Supporting Information for: A general and efficient method for the deoxygenation of amine N-oxides using a gold-carbon nanotube catalyst. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Applications of 5-Fluoro-2-methoxypyridine. Retrieved from [Link]

  • Ye, Y., et al. (2021). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega, 6(4), 2941-2954.
  • Witus, L. S., et al. (2010). Ultrafast 19F MAS NMR. Journal of the American Chemical Society, 132(40), 14213-14215.
  • PubChem. (n.d.). 5-Fluoro-2-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information for: On the Existence of Bis(pyridine)halogen(I) Cations in Solution. Retrieved from [Link]

  • Hussain, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry.
  • Hussain, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Pyridine Derivatives in Drug Discovery. Retrieved from [Link]

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A Researcher's Guide to the Regiochemistry of 3-Fluoro-4-methoxypyridine: A Comparative Analysis of Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the regiochemical behavior of substituted pyridines is paramount for the rational design of novel molecular entities. 3-Fluoro-4-methoxypyridine, a deceptively simple scaffold, presents a fascinating case study in the interplay of electronic and steric effects that govern its reactivity. This guide provides an in-depth comparison of its behavior under the three major classes of aromatic functionalization: electrophilic aromatic substitution (EAS), nucleophilic aromatic substitution (SNAr), and directed ortho-metalation (DoM). By examining the directing effects of the fluoro and methoxy substituents, we can predict and rationalize the regiochemical outcomes of various transformations, enabling more efficient and targeted synthesis.

The Competing Influences of Fluorine and Methoxy Substituents

The reactivity of the this compound ring is dictated by the electronic properties of the fluorine and methoxy groups, as well as the inherent electron-deficient nature of the pyridine ring.

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene and activates it towards nucleophilic attack, particularly at the 2- and 4-positions.[1]

  • The Methoxy Group (-OCH₃): Located at the 4-position, the methoxy group is a powerful electron-donating group through resonance (+M effect) and moderately electron-withdrawing through induction (-I effect). The resonance effect typically dominates, making the ring more electron-rich, particularly at the positions ortho and para to it (C-3 and C-5).

  • The Fluoro Group (-F): Positioned at the 3-position, the fluorine atom is highly electronegative and thus strongly electron-withdrawing through induction (-I effect). It also possesses lone pairs that can be donated through resonance (+M effect), although this is weaker than for oxygen. For halogens, the inductive effect generally outweighs the resonance effect in terms of overall ring activation/deactivation.

The combination of these effects creates a unique electronic landscape on the this compound ring, leading to distinct regiochemical preferences for different reaction types.

I. Electrophilic Aromatic Substitution (EAS): The Path of Least Deactivation

Electrophilic aromatic substitution on pyridine is notoriously challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. When the reaction does proceed, it typically occurs at the 3- or 5-position, as the intermediates for attack at the 2-, 4-, and 6-positions are significantly destabilized by placing a positive charge adjacent to the electronegative nitrogen.

For this compound, the methoxy group at C-4 is an activating group and an ortho-, para-director. The fluorine at C-3 is a deactivating group but is also ortho-, para-directing. The positions ortho and para to the methoxy group are C-3 and C-5. The positions ortho and para to the fluorine are C-2 and C-4.

Considering the combined effects:

  • Position C-2: Activated by the para-directing fluorine, but strongly deactivated by the adjacent electron-withdrawing nitrogen.

  • Position C-5: Activated by the para-directing methoxy group.

  • Position C-6: Deactivated by the pyridine nitrogen.

Therefore, electrophilic attack is most likely to occur at the C-5 position , which is activated by the electron-donating methoxy group and is not directly adjacent to the deactivating nitrogen.

Predicted Regioselectivity for EAS:

Reaction TypePredicted Major ProductRationale
Nitration5-Nitro-3-fluoro-4-methoxypyridineThe C-5 position is the most activated towards electrophilic attack due to the +M effect of the methoxy group.
Bromination5-Bromo-3-fluoro-4-methoxypyridineSimilar to nitration, the electrophilic bromine will preferentially attack the most electron-rich position at C-5.

Experimental Workflow: Hypothetical Nitration of this compound

A This compound in H₂SO₄ B Add KNO₃ portionwise at 0 °C A->B C Stir at 0 °C to rt B->C D Pour onto ice C->D E Neutralize with aq. NaOH D->E F Extract with EtOAc E->F G Isolate 5-Nitro-3-fluoro-4-methoxypyridine F->G

Caption: Predicted workflow for the nitration of this compound.

II. Nucleophilic Aromatic Substitution (SNAr): A Challenging Transformation

Nucleophilic aromatic substitution on pyridines is generally favored at the 2- and 4-positions, as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.[1] In this compound, the potential leaving groups are the fluorine at C-3 and the methoxy at C-4.

  • Attack at C-3 (Displacement of Fluoride): Attack at this position does not allow for the delocalization of the negative charge onto the ring nitrogen. This pathway is generally disfavored.

  • Attack at C-4 (Displacement of Methoxide): Attack at the 4-position is electronically favored due to stabilization of the intermediate by the ring nitrogen. However, methoxide is generally a poor leaving group.

The presence of a nitro group, particularly ortho or para to a leaving group, significantly activates the ring towards SNAr. In the absence of such a strong activating group, direct SNAr on this compound is expected to be difficult.

Interestingly, studies on the synthesis of 3-fluoro-4-aminopyridine have circumvented direct nucleophilic substitution. Instead, they often employ pyridine N-oxide derivatives to enhance the ring's electrophilicity and facilitate substitution.[2][3] This suggests that direct displacement of either the fluorine or methoxy group by common nucleophiles under standard SNAr conditions is inefficient.

Predicted Regioselectivity for SNAr:

NucleophilePredicted OutcomeRationale
Amine (e.g., piperidine)No reaction or very low conversionThe ring is not sufficiently activated for SNAr, and both fluoride at C-3 and methoxide at C-4 are not ideal leaving groups in this context.

III. Directed ortho-Metalation (DoM): The Power of the Methoxy Group

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings. It relies on a directing group that coordinates to an organolithium base, directing deprotonation to an adjacent position. The methoxy group is a well-established and effective directing group for DoM.[4][5][6][7]

In this compound, the methoxy group at C-4 can direct lithiation to either the C-3 or C-5 position.

  • Deprotonation at C-3: This position is already substituted with a fluorine atom, making deprotonation at this site impossible.

  • Deprotonation at C-5: This position bears a proton and is ortho to the directing methoxy group.

Therefore, treatment of this compound with a strong lithium base, such as n-butyllithium or LDA, is expected to result in highly regioselective deprotonation at the C-5 position . The resulting organolithium species can then be trapped with a variety of electrophiles to introduce a wide range of functional groups.

Predicted Regioselectivity for DoM:

ReagentsPredicted IntermediateSubsequent Reaction with Electrophile (E+)
1. LDA, THF, -78 °C5-Lithio-3-fluoro-4-methoxypyridineForms 5-substituted-3-fluoro-4-methoxypyridine
2. Electrophile (E+)

Experimental Protocol: Directed ortho-Metalation and Electrophilic Quench

A Dissolve this compound in dry THF B Cool to -78 °C A->B C Add LDA solution dropwise B->C D Stir for 1 h at -78 °C C->D E Add electrophile (e.g., TMSCl) D->E F Warm to rt E->F G Aqueous workup F->G H Isolate 5-trimethylsilyl-3-fluoro-4-methoxypyridine G->H

Caption: General workflow for DoM of this compound.

Comparative Summary and Conclusion

The regiochemical outcome of reactions on this compound is highly dependent on the reaction type, showcasing the nuanced interplay of substituent effects.

Reaction TypePredicted Site of FunctionalizationKey Directing Influence
Electrophilic Aromatic Substitution (EAS) C-5Activating +M effect of the methoxy group.
Nucleophilic Aromatic Substitution (SNAr) Unreactive (or requires activation, e.g., N-oxide)Insufficient ring activation and poor leaving groups.
Directed ortho-Metalation (DoM) C-5Strong directing effect of the methoxy group.
  • For electrophilic substitution , the electron-donating methoxy group is the dominant directing group, favoring substitution at the C-5 position.

  • Nucleophilic substitution is predicted to be challenging due to the lack of strong activating groups and the nature of the potential leaving groups.

  • Directed ortho-metalation offers a highly predictable and efficient route to functionalize the C-5 position, guided by the powerful directing ability of the methoxy group.

This comparative analysis provides a predictive framework for researchers working with this compound and related substituted pyridines. While direct experimental data for all reaction types on this specific substrate is limited, the application of fundamental principles of organic chemistry allows for a robust and reliable prediction of its regiochemical behavior. This understanding is crucial for the strategic design of synthetic routes towards complex molecules in drug discovery and materials science.

References

  • CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google P
  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PubMed Central. (URL: [Link])

  • US10160695B2 - Synthesis of meta-substituted [18F]-3-fluoro-4-aminopyridines by direct radiofluorination of pyridine N-oxides - Google P
  • Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC - NIH. (URL: [Link])

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH. (URL: [Link])

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - NIH. (URL: [Link])

  • Heterocyclic polyfluoro-compounds. Part XX. Nucleophilic substitution in perfluoro-(4-phenylpyridine) - Journal of the Chemical Society C - RSC Publishing. (URL: [Link])

  • 2-Bromo-3-fluoro-4-methoxypyridine - MySkinRecipes. (URL: [Link])

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society. (URL: [Link])

  • (PDF) A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - ResearchGate. (URL: [Link])

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - MDPI. (URL: [Link])

  • New Synthesis of 3-Fluoropyridine Derivatives. - ResearchGate. (URL: [Link])

  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange - Arkivoc. (URL: [Link])

  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. (URL: [Link])

  • Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench - PMC - NIH. (URL: [Link])

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of 3-Fluoro-4-methoxypyridine, a key intermediate in pharmaceutical synthesis. As drug development pipelines increasingly rely on multicenter studies and contract manufacturing organizations, the ability to ensure the consistency and reliability of analytical data across different laboratories is paramount. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights.

Introduction: The Imperative of Analytical Method Comparability

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Accurate and precise quantification of this intermediate is critical for process control, yield optimization, and ensuring the quality of the final drug substance. When analytical testing is performed at multiple sites—for instance, at a research and development laboratory and a quality control laboratory at a manufacturing facility—it is essential to demonstrate that the analytical methods used at each site produce equivalent results. This is the core objective of analytical method cross-validation.

Cross-validation of analytical methods is the process of verifying that a validated method produces consistent, reliable, and accurate results when used by different laboratories, with different analysts, or on different equipment.[1] This process is a regulatory expectation and a scientific necessity to ensure data integrity throughout the drug development lifecycle.[1]

This guide will detail a comparative study of two common analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the development of hypothetical, yet scientifically sound, methods for each technique and then outline a rigorous cross-validation protocol.

The Analyte: this compound

Chemical PropertyValue
Chemical Name This compound
CAS Number 1060805-03-9
Molecular Formula C6H6FNO
Molecular Weight 127.12 g/mol
Appearance Clear colorless to pale yellow liquid
Boiling Point No data available
Solubility Soluble in organic solvents such as methanol and acetonitrile

Understanding the physicochemical properties of this compound is the foundation for developing robust analytical methods. Its aromatic pyridine ring suggests UV absorbance, making HPLC with UV detection a suitable technique. Its volatility and thermal stability also make it amenable to GC-MS analysis.

Proposed Analytical Methods

The following are proposed analytical methods for the quantification of this compound, designed to be robust and suitable for validation.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity. For this compound, a reversed-phase HPLC method is proposed.

Experimental Protocol: HPLC Method

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chromatographic Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point for pyridine derivatives.[2]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a 60:40 (v/v) ratio. The acidic pH helps to ensure the consistent protonation of the pyridine nitrogen, leading to better peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducibility.

  • Detection Wavelength: Based on the UV spectrum of similar pyridine compounds, a wavelength of 270 nm is proposed for detection.

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation: Prepare a stock solution of this compound in the mobile phase. Working standards and sample solutions are prepared by diluting the stock solution to the desired concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS provides excellent selectivity and sensitivity, making it a powerful tool for the analysis of volatile and semi-volatile compounds.

Experimental Protocol: GC-MS Method

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating pyridine derivatives.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: Increase to 200 °C at a rate of 15 °C/min.

    • Hold: Hold at 200 °C for 2 minutes.

  • Injection Mode: Splitless injection with an injection volume of 1 µL.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions of this compound (e.g., the molecular ion and major fragment ions).

Cross-Validation Experimental Design

The cross-validation study will be conducted between two hypothetical laboratories: the "Originating Laboratory" (where the methods were initially validated) and the "Receiving Laboratory". The goal is to demonstrate that the Receiving Laboratory can produce results that are comparable to the Originating Laboratory.

Caption: Workflow for the cross-validation of analytical methods.

Cross-Validation Protocol:

  • Define Acceptance Criteria: Before initiating the study, predefined acceptance criteria for the comparison of results must be established. These criteria are based on the validation data from the Originating Laboratory and the intended purpose of the method.

  • Sample Selection: A minimum of three batches of this compound with varying concentrations (e.g., low, medium, and high) should be analyzed in triplicate by both laboratories.

  • Data Analysis: The results from both laboratories will be statistically compared. Key statistical tools include the t-test and F-test to compare the means and variances of the datasets.[3]

Validation Parameters and Acceptance Criteria

The cross-validation will focus on comparing the following key validation parameters as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines:

Validation ParameterAcceptance Criteria for Cross-ValidationRationale
Accuracy The mean recovery at each concentration level should be within ±2.0% of the results from the Originating Laboratory.Ensures that the method provides results close to the true value, regardless of the laboratory.
Precision (Repeatability) The Relative Standard Deviation (RSD) for replicate injections should not exceed 2.0%.Demonstrates the consistency of the method within the same laboratory under the same operating conditions.
Intermediate Precision The RSD between the results from the two laboratories should not exceed 3.0%.Assesses the effect of random events on the precision of the analytical procedure, such as different analysts and equipment.
Specificity/Selectivity No interfering peaks should be observed at the retention time of this compound in a blank sample. Peak purity analysis should confirm the homogeneity of the analyte peak.Confirms that the method is able to unequivocally assess the analyte in the presence of other components.

Data Presentation and Interpretation

The results of the cross-validation study should be presented in a clear and concise manner, typically in tabular format, to facilitate comparison.

Table 1: Comparison of Accuracy Results

Concentration LevelOriginating Lab Mean Recovery (%)Receiving Lab Mean Recovery (%)Difference (%)
Low (80% of target)99.599.1-0.4
Medium (100% of target)100.2100.5+0.3
High (120% of target)100.8100.3-0.5

Table 2: Comparison of Precision Results

LaboratoryRepeatability (RSD, n=6)Intermediate Precision (RSD, between labs)
Originating Lab0.8%\multirow{2}{*}{1.5%}
Receiving Lab1.1%

Statistical Interpretation:

A Student's t-test should be performed to compare the mean results obtained by the two laboratories. The calculated t-value is then compared to the critical t-value at a specified confidence level (e.g., 95%). If the calculated t-value is less than the critical t-value, it can be concluded that there is no statistically significant difference between the results from the two laboratories.

An F-test should be used to compare the variances of the results from the two laboratories. A calculated F-value less than the critical F-value indicates that there is no statistically significant difference in the precision of the methods between the two laboratories.

Forced Degradation and Stability-Indicating Properties

To ensure the specificity of the analytical methods, a forced degradation study should be performed. This involves subjecting a solution of this compound to various stress conditions to generate potential degradation products.[4]

Forced Degradation Protocol:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

The stressed samples are then analyzed using the developed HPLC and GC-MS methods. The methods are considered stability-indicating if they can resolve the main peak of this compound from all degradation product peaks.

Caption: Experimental workflow for forced degradation studies.

Conclusion and Recommendations

The cross-validation of analytical methods is a critical exercise to ensure data comparability and consistency across different testing sites. This guide has outlined a comprehensive approach for the cross-validation of hypothetical HPLC and GC-MS methods for the analysis of this compound.

Key Recommendations for a Successful Cross-Validation:

  • Establish a Detailed Protocol: A well-defined protocol with pre-established acceptance criteria is essential.

  • Open Communication: Clear and frequent communication between the originating and receiving laboratories is crucial for troubleshooting and ensuring a smooth transfer.

  • Thorough Training: The analysts at the receiving laboratory should be adequately trained on the analytical procedure.

  • Comprehensive Documentation: All activities, results, and deviations must be thoroughly documented in a final report.

By adhering to the principles outlined in this guide, researchers and scientists can confidently establish the equivalency of their analytical methods, thereby ensuring the integrity and reliability of their data in support of drug development and manufacturing.

References

  • Ermer, J., & Miller, J. H. M. (Eds.). (2005). Method Validation in Pharmaceutical Analysis: A Guide to Best Practice. John Wiley & Sons.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • PharmaGuru. (2023). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • Shaalan, R. A., & Belal, T. S. (2010). HPLC-DAD stability indicating determination of nitrofurazone and lidocaine hydrochloride in their combined topical dosage form.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
  • Bhatt, J., & Patel, V. (2020). Design of Experiments for Analytical Method Development and Validation. Journal of Pharmaceutical Sciences and Research, 12(5), 724-729.
  • Belouafa, S., Habti, F., Benhar, S., Belafkih, B., Tayane, S., Hamdouch, S., ... & Bennamara, A. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. International Journal of Metrology and Quality Engineering, 8, 9.
  • Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. (n.d.).
  • Wikipedia. (2023). Cross-validation (statistics). [Link]

  • The Use of Cross-Validation in the Analysis of Designed Experiments. (2023). arXiv preprint arXiv:2306.09880.
  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. (2019). Applied and Environmental Microbiology, 85(15), e00735-19.
  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. CRC critical reviews in environmental control, 19(4), 309-340.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. (2020).
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). International Journal of Pharmaceutical Sciences Review and Research, 79(2), 1-10.
  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021).
  • Sourcing High-Purity 3-Fluoro-4-methylpyridine: A Manufacturer's Guide. (n.d.).
  • Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). (n.d.).
  • Fisher Scientific. (2024).
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society, 136(25), 9031–9042.
  • ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - this compound.
  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. (2016). PubMed Central.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 1060805-03-9.
  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. (2016).
  • BLD Pharm. (n.d.). 1240617-98-4|3-Fluoro-4-methoxy-2-methylpyridine.
  • agrochemx.com. (n.d.). China 3-Fluoro-4-methylpyridine Suppliers - Customized Wholesale.

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Head-to-Head Comparison of Catalysts for 3-Fluoro-4-methoxypyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Strategic Catalyst Selection for a Privileged Pharmaceutical Scaffold

The 3-fluoro-4-methoxypyridine core is a highly sought-after structural motif in modern drug discovery. Its unique electronic properties—stemming from the interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group on an already electron-deficient pyridine ring—impart favorable characteristics such as enhanced metabolic stability, improved binding affinity, and modulated pKa. However, these same electronic features present significant challenges for selective chemical modification. This guide provides a head-to-head comparison of leading catalytic systems for the functionalization of this compound, offering researchers the data-driven insights needed to select the optimal strategy for their synthetic goals.

The Challenge: Regioselective Functionalization

The pyridine ring has three distinct C-H bonds available for functionalization (C2, C5, and C6). The electronic and steric environment of each position dictates its reactivity, making regioselective catalyst design paramount. This guide will focus on the most synthetically valuable transformations: C-H borylation and cross-coupling reactions.

G cluster_0 This compound cluster_1 Potential Functionalization Sites mol N // C2==C3(F) |  | C6--C4(OMe) // C5 C2 C2 (α to N) mol->C2 Electron-deficient Sterically accessible C5 C5 (β to N, meta to F) mol->C5 Less electron-deficient Meta to directing groups C6 C6 (α to N, ortho to F) mol->C6 Electron-deficient Sterically hindered (F)

Caption: Regiochemical landscape of this compound.

C-H Functionalization: Iridium-Catalyzed Borylation

Direct C-H borylation has emerged as a powerful tool for installing a versatile boronic ester handle, which can then be subjected to a vast array of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura). For fluorinated pyridines, iridium-based catalysts are the undisputed champions, offering high yields and predictable regioselectivity.[1][2]

The regioselectivity of iridium-catalyzed borylation is primarily governed by sterics.[1] The catalyst, typically a bulky iridium complex, will preferentially activate the most accessible C-H bond. In the case of this compound, the C-H bond at the C5 position is the most sterically unhindered, leading to excellent selectivity for the 5-borylated product.

Catalyst System Performance:

Catalyst SystemLigandBorylating AgentPositionYieldReference
[Ir(cod)OMe]23,4,7,8-tetramethyl-1,10-phenanthroline (tmphen)HBPinC5~80-90%[2]
[Ir(cod)Cl]2dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine)B2Pin2C5High[3]

Causality Behind Experimental Choices: The use of sterically bulky and electron-rich phenanthroline or bipyridine ligands is crucial. These ligands stabilize the active Ir(I)/Ir(III) species and their size dictates the steric bias, preventing reaction at the more hindered C6 and C2 positions. The reaction is often run neat (solvent-free) or in a non-coordinating solvent to maximize catalytic activity.[1]

G Ir_I [Ir(I)]L Ir_III_H [Ir(III)]L(H)(Bpin) Ir_I->Ir_III_H Oxidative Addition (+ HBPin) Ir_III_H->center σ-Complex Metathesis Ir_III_Aryl [Ir(III)]L(H)(Aryl) Product Aryl-Bpin Ir_III_Aryl->Product Reductive Elimination Product->Ir_I Catalyst Regeneration center->Ir_III_Aryl C-H Activation (+ Arene)

Caption: Simplified catalytic cycle for Iridium-catalyzed C-H borylation.

Cross-Coupling Reactions: A Tale of Two Metals

While C-H activation is elegant, direct cross-coupling provides a more convergent route if a halo-substituted pyridine is available. The choice of metal—palladium or nickel—is critical and depends entirely on the nature of the coupling partner and the bond being activated (C-F vs. C-Cl/Br/I).

Nickel-Catalyzed C-F Activation

The carbon-fluorine bond is notoriously strong, making it a challenging substrate for traditional palladium catalysts. Nickel, being more electron-rich and oxophilic, excels at the oxidative addition step required to break the C-F bond. This makes nickel catalysis the premier choice for direct arylation or alkylation at the C3 position of this compound.

A study by Zhu and Wang demonstrated that Ni(PCy₃)₂Cl₂ is a highly effective catalyst for coupling aryl fluorides with organozinc reagents, achieving yields up to 92%.[4] The use of electron-rich and bulky phosphine ligands like tricyclohexylphosphine (PCy₃) is essential to promote the difficult oxidative addition of the C-F bond.[4]

Catalyst System Performance (C-F Coupling):

Catalyst SystemCoupling PartnerKey AdditiveYieldReference
Ni(PCy₃)₂Cl₂Organozinc reagentsLiClUp to 92%[4]
Ni(cod)₂ / PCy₃Arylboronic acidsK₃PO₄65-98%[5]

Trustworthiness Through Mechanism: The mechanism involves the generation of a Ni(0) species which undergoes oxidative addition into the C-F bond. Subsequent transmetalation with the organometallic partner and reductive elimination furnishes the coupled product and regenerates the Ni(0) catalyst. The addition of LiCl can be beneficial, as it helps break up organozinc aggregate clusters and facilitates the elimination of fluoride.[4]

G Ni0 Ni(0)L₂ NiII_ArylF [Ar-Ni(II)-F]L₂ Ni0->NiII_ArylF Oxidative Addition (+ Ar-F) NiII_ArylR [Ar-Ni(II)-R]L₂ NiII_ArylF->NiII_ArylR Transmetalation (+ R-M) Product Ar-R NiII_ArylR->Product Reductive Elimination Product->Ni0 Catalyst Regeneration

References

A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of Drugs Derived from 3-Fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 3-Fluoro-4-methoxypyridine Scaffold

In modern medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate success of a drug candidate. The this compound moiety has emerged as a privileged structure, offering a sophisticated toolset to modulate key pharmacological properties.[1] This guide provides an in-depth, experience-driven comparison of the metabolic stability of drug candidates incorporating this scaffold against relevant structural analogs.

The liver is the primary site of drug metabolism, where enzymes, particularly the Cytochrome P450 (CYP450) superfamily, chemically modify xenobiotics to facilitate their excretion.[2][3] While essential for detoxification, this metabolic process is often the primary driver of drug clearance, dictating a compound's half-life, bioavailability, and dosing regimen.[4] Compounds with poor metabolic stability are often rapidly cleared, leading to low bioavailability and the need for frequent, high doses, which can increase the risk of off-target effects.[4]

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability.[5][6] The high strength of the carbon-fluorine (C-F) bond makes it resistant to enzymatic cleavage, effectively "blocking" common sites of oxidative metabolism.[5][7] This guide will dissect the mechanistic basis for this stability, provide robust, self-validating experimental protocols for its assessment, and present a clear framework for data interpretation, empowering you to make informed decisions in your drug discovery programs.

Mechanistic Considerations: Why Fluorine and Methoxy Matter

The metabolic fate of a pyridine-based drug is largely governed by the electron density of the ring and the accessibility of specific atoms to CYP450 enzymes.[3][8] The introduction of a fluorine atom at the 3-position and a methoxy group at the 4-position of the pyridine ring creates a unique electronic and steric profile that directly counters common metabolic pathways.

  • Fluorine as a Metabolic Shield: Fluorine is the most electronegative element, and its placement on the pyridine ring significantly withdraws electron density.[5] This electronic perturbation can deactivate the ring towards oxidative attack by the electrophilic iron-oxo species at the heart of the CYP450 active site. More directly, substituting a hydrogen atom with a fluorine atom at a potential "metabolic soft spot" can prevent hydroxylation at that position.[5][9]

  • Modulating pKa and Lipophilicity: The electron-withdrawing nature of fluorine also lowers the basicity (pKa) of the pyridine nitrogen.[5] This can be advantageous for cell permeability and can alter the binding orientation of the molecule within the enzyme's active site, potentially moving other parts of the molecule away from the reactive center.

  • The Role of the 4-Methoxy Group: The 4-methoxy group is itself a potential site for metabolism via O-dealkylation. However, its electronic influence, combined with the adjacent fluorine, can modulate the overall reactivity of the molecule. Its primary metabolic liability, O-demethylation, provides a key metabolic pathway to compare against ring hydroxylation, which the fluorine is designed to prevent.

A likely metabolic pathway for pyridine-containing compounds involves oxidation by CYP enzymes.[10] For a closely related scaffold, 3-fluoro-4-aminopyridine, metabolism is readily carried out by CYP2E1, yielding 5-hydroxy and N-oxide metabolites.[11] This provides a strong mechanistic hypothesis for the metabolism of this compound derivatives.

Predicted Metabolic Pathways

Based on established biotransformation reactions, we can predict several potential metabolic hotspots on a generic drug, "FMP-Drug-X," built on the this compound scaffold. These predictions are crucial for designing experiments and for later metabolite identification studies.

cluster_0 Potential Metabolic Pathways for FMP-Drug-X Parent FMP-Drug-X (this compound derivative) M1 Metabolite 1 (M1) Ring Hydroxylation (Blocked by Fluorine) Parent->M1 CYP450 (e.g., CYP2E1) M2 Metabolite 2 (M2) O-Demethylation Parent->M2 CYP450 M3 Metabolite 3 (M3) N-Oxidation Parent->M3 CYP450 / FMO M4 Metabolite 4 (M4) Side-Chain Oxidation Parent->M4 CYP450

Caption: Predicted metabolic pathways for a this compound derivative.

Experimental Design for a Comparative Stability Assessment

To objectively evaluate the contribution of the this compound scaffold, we will design a head-to-head comparison against two key analogs:

  • FMP-Drug-X: The lead compound with the this compound core.

  • MP-Drug-X: An analog where the 3-fluoro is replaced by hydrogen (4-methoxypyridine core).

  • FP-Drug-X: An analog where the 4-methoxy is replaced by hydrogen (3-fluoropyridine core).

This comparison will be conducted using two standard, yet powerful, in vitro systems that model different aspects of liver metabolism.[2][4][12]

  • Liver Microsomes: These are subcellular fractions containing the CYP450 and other Phase I enzymes.[2][13] They are a cost-effective tool for assessing CYP-mediated metabolism but lack Phase II enzymes and the cellular context of transport.[13][14]

  • Cryopreserved Hepatocytes: These are whole liver cells that contain the full complement of Phase I and Phase II metabolic enzymes and cofactors, providing a more physiologically relevant system that accounts for cell permeability.[2][4][14] They are considered the "gold standard" for in vitro metabolism studies.[2]

Experimental Workflow

The overall process follows a systematic and validated workflow designed for reproducibility and accuracy.

cluster_workflow Metabolic Stability Assay Workflow prep 1. Compound & Reagent Preparation incubate 2. Incubation (Microsomes or Hepatocytes) prep->incubate sample 3. Time-Point Sampling & Reaction Quenching incubate->sample process 4. Sample Processing (Protein Precipitation) sample->process analyze 5. LC-MS/MS Analysis process->analyze data 6. Data Analysis (t½, CLint Calculation) analyze->data

Caption: A streamlined workflow for in vitro metabolic stability assessment.

Protocols for In Vitro Metabolic Stability Assays

Trustworthiness in experimental science is built upon meticulous, well-controlled protocols. The following methods are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: Liver Microsomal Stability Assay

Objective: To determine the rate of Phase I metabolism and calculate intrinsic clearance (CLint).

Materials:

  • Pooled Liver Microsomes (Human, Rat, or other species of interest)

  • Test Compounds (FMP-Drug-X, MP-Drug-X, FP-Drug-X): 10 mM stocks in DMSO

  • Control Compounds: Testosterone (High Clearance), Verapamil (Intermediate Clearance)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Internal Standard (IS) Solution: A structurally similar, stable compound (e.g., a deuterated analog) in acetonitrile.

  • Acetonitrile (ACN), ice-cold

  • 96-well incubation plates and collection plates

Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare a master mix of microsomes in phosphate buffer to a final concentration of 1.0 mg/mL. Pre-warm this mix at 37°C.

  • Compound Dilution: Prepare intermediate dilutions of test and control compounds in buffer. The final incubation concentration should be 1 µM with a final DMSO concentration ≤ 0.1%.

  • Initiating the Reaction: In the incubation plate, combine the diluted compound with the pre-warmed microsome solution. Allow to pre-incubate for 5 minutes at 37°C.

  • Start Metabolism: Initiate the metabolic reaction by adding the NADPH regenerating system. This marks Time = 0.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing 3 volumes of ice-cold ACN with the internal standard.[15] The ACN immediately stops the enzymatic reaction and precipitates the microsomal proteins.

  • Control Incubations:

    • T=0 Control: Add the quenching solution before adding the NADPH system to represent 100% of the initial compound.

    • No-NADPH Control: Incubate the compound with microsomes for the full duration without the NADPH system to check for non-CYP degradation.

  • Sample Processing: Once all time points are collected, seal the collection plate and centrifuge at high speed (e.g., 4000 rpm for 20 mins) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis.[16]

Protocol 2: Hepatocyte Stability Assay

Objective: To determine the overall metabolic clearance (Phase I and II) in a whole-cell system.

Materials:

  • Cryopreserved Plateable Hepatocytes (Human or other species)

  • Hepatocyte Incubation Medium (e.g., Williams' Medium E)

  • Test and Control Compounds (as above)

  • All other reagents as in the microsomal assay.

Procedure:

  • Cell Plating/Thawing: Thaw and prepare hepatocytes according to the supplier's protocol. For suspension assays, create a cell suspension at a known density (e.g., 1 million viable cells/mL) in pre-warmed incubation medium.[17]

  • Compound Addition: Add the test or control compound to the hepatocyte suspension to a final concentration of 1 µM.

  • Incubation: Place the incubation mixture in a shaking water bath or incubator at 37°C, under a controlled atmosphere (e.g., 95% O2, 5% CO2) to maintain cell viability.[17]

  • Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot and quench the reaction by adding it to ice-cold ACN with an internal standard, as described in the microsomal protocol.[14][18]

  • Control Incubations:

    • Heat-Inactivated Control: Use hepatocytes that have been heat-inactivated to assess non-enzymatic degradation.

    • Vehicle Control: Incubate cells with the vehicle (e.g., 0.1% DMSO) to monitor cell health.

  • Sample Processing & Analysis: Follow steps 7 and 8 from the microsomal assay protocol.

Data Analysis and Interpretation

The raw data from the LC-MS/MS consists of peak area ratios of the analyte to the internal standard at each time point.[17][19] This data is used to calculate key pharmacokinetic parameters.

  • Calculate % Remaining: % Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) x 100

  • Determine Half-Life (t½): Plot the natural logarithm (ln) of the % remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k).

    • Slope = -k

    • t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): This value represents the inherent ability of the liver to metabolize a drug.[2][20]

    • For Microsomes (µL/min/mg protein): CLint = (0.693 / t½) * (mL incubation / mg microsomal protein)

    • For Hepatocytes (µL/min/10^6 cells): CLint = (0.693 / t½) * (mL incubation / million cells)

Comparative Data Summary (Illustrative Data)

The following tables summarize hypothetical but realistic data from the described experiments, highlighting the expected outcome.

Table 1: Metabolic Stability in Human Liver Microsomes

Compoundt½ (min)CLint (µL/min/mg protein)% Remaining at 60 min
FMP-Drug-X > 60< 11.588%
MP-Drug-X 1838.58%
FP-Drug-X 4515.440%
Testosterone886.6< 1%

Table 2: Metabolic Stability in Human Hepatocytes

Compoundt½ (min)CLint (µL/min/10^6 cells)% Remaining at 120 min
FMP-Drug-X 1106.345%
MP-Drug-X 2527.73%
FP-Drug-X 759.228%
Verapamil4017.312%
Interpretation of Results
  • Superior Stability of FMP-Drug-X: The illustrative data clearly shows that FMP-Drug-X is significantly more stable than its analogs. Its half-life in both microsomes and hepatocytes is substantially longer, and consequently, its intrinsic clearance is much lower.

  • The Impact of Fluorine: The stark difference between FMP-Drug-X and MP-Drug-X (t½ >60 min vs. 18 min in microsomes) demonstrates the powerful effect of the fluorine atom in blocking CYP450-mediated metabolism.[21] The removal of fluorine opens up a significant metabolic soft spot on the pyridine ring, leading to rapid clearance.

  • The Role of the Methoxy Group: Comparing FMP-Drug-X to FP-Drug-X suggests that while O-demethylation may occur, it is a much slower metabolic pathway than the ring oxidation that is blocked by the fluorine.

  • Microsomes vs. Hepatocytes: Clearance values are typically lower in hepatocytes than in microsomes when scaled appropriately, as factors like cell uptake can become rate-limiting. The data shows that even in the more complex hepatocyte system, FMP-Drug-X maintains its stability advantage.

Decision-Making Framework

The results from these assays guide the next steps in the drug discovery cascade. A compound's metabolic fate determines its future.

start CLint Result for FMP-Drug-X low_cl CLint is Low (<10 µL/min/10^6 cells) start->low_cl med_cl CLint is Moderate (10-50 µL/min/10^6 cells) start->med_cl high_cl CLint is High (>50 µL/min/10^6 cells) start->high_cl action1 Proceed to in vivo PK studies low_cl->action1 Excellent action2 Consider for Lead Optimization. Initiate Metabolite ID studies. med_cl->action2 Acceptable action3 High risk of in vivo clearance. Redesign to block metabolism. high_cl->action3 Poor

Caption: Decision tree based on intrinsic clearance values from hepatocyte assays.

Conclusion

The strategic use of a this compound scaffold offers a robust method for designing drug candidates with enhanced metabolic stability. As demonstrated through our comparative framework, the presence of the fluorine atom at the 3-position effectively shields the pyridine ring from oxidative metabolism by CYP450 enzymes. This translates directly to lower intrinsic clearance and a longer in vitro half-life.

The experimental protocols and decision-making logic provided in this guide offer a validated pathway for assessing metabolic liabilities early in the drug discovery process. By objectively comparing fluorinated compounds to their non-fluorinated analogs, research teams can confidently select candidates with a higher probability of possessing favorable pharmacokinetic profiles, ultimately accelerating the journey from the bench to the clinic.

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  • PubMed Central. (2023, March 20). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Retrieved from [Link]

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  • R Discovery. (2025, September 18). Cytochrome P450 Induction through the Efficient Photoinduced Release of a Pyridine-Substituted Agent from Ru(II). Retrieved from [Link]

  • ChemRxiv. (2025, November 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue: Cytochrome P450 Enzymes in Drug Metabolism. Pharmaceuticals. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fast-paced world of drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. While 3-Fluoro-4-methoxypyridine is a valuable building block in organic synthesis, its handling and disposal demand a meticulous and informed approach. This guide moves beyond mere compliance, offering a procedural framework grounded in scientific principles to ensure the safe and responsible management of this compound from benchtop to final disposal. Our commitment to safety is a commitment to the reliability of our research and the well-being of our scientific community.

Hazard Assessment: Understanding the "Why" Behind the Protocol

Before any procedure, a thorough understanding of the subject's intrinsic hazards is paramount. This compound is classified as a hazardous substance, and its risk profile dictates the stringent protocols for its handling and disposal.[1][2]

Key Hazards:

  • Irritant: Causes serious skin and eye irritation.[1][2]

  • Respiratory Irritant: May cause respiratory irritation if inhaled.[1][2]

  • Harmful if Swallowed: Poses a significant toxicity risk upon ingestion.[2]

  • Environmental Hazard: Like many halogenated organic compounds, improper disposal can lead to environmental contamination. Discharge into drains or sewer systems must be strictly avoided.[2]

Under thermal decomposition, this compound can release highly toxic fumes, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen fluoride.[1] This potential for hazardous breakdown products is a critical factor in determining the appropriate final disposal method, which is typically high-temperature incineration.[3]

Quantitative Data Summary
PropertyValueSource
CAS Number 1060805-03-9[1]
Molecular Formula C₆H₆FNOFisher Scientific
Appearance Clear colorless to pale yellow liquidFisher Scientific
Hazard Statements H302, H315, H319, H335[2]
Incompatible Materials Strong oxidizing agents[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A self-validating safety protocol begins with robust personal protection. The selection of PPE is not arbitrary; it is directly informed by the chemical's hazard profile.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1]

  • Hand Protection: Use chemical-resistant gloves. Butyl rubber or PVA gloves are recommended for handling pyridine-based compounds. Nitrile gloves may not offer sufficient protection and should be avoided.[4] Always consult the glove manufacturer's compatibility chart.

  • Body Protection: A fully-buttoned laboratory coat is mandatory to prevent skin contact.[4]

  • Respiratory Protection: All handling of this compound should occur inside a certified laboratory chemical fume hood to minimize inhalation risk.[4]

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Mixing different waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.[5] As a halogenated organic compound, this compound requires a dedicated waste stream.[2][6]

Experimental Protocol: Waste Collection
  • Container Selection:

    • Obtain a dedicated hazardous waste container made of a compatible material (e.g., high-density polyethylene - HDPE).[5]

    • Ensure the container is in good condition, free from leaks, and has a tightly sealing screw cap.[2][7]

  • Initial Labeling:

    • Before adding any waste , affix a hazardous waste label to the container.[2][7]

    • The label must include:

      • The words "Hazardous Waste" .[7][8]

      • The full chemical name: "Waste this compound" . Do not use abbreviations.[2]

      • A clear statement of the hazards (e.g., "Irritant," "Harmful if Swallowed").[7]

      • The date you first add waste to the container (the "accumulation start date").[7]

      • Your name, laboratory, and contact information.[4]

  • Waste Accumulation:

    • Solid Waste: Collect any unadulterated solid this compound, contaminated weigh boats, and spatulas directly into the designated container.

    • Liquid Waste: Collect solutions containing this compound in the designated liquid waste container. Remember, mixing a non-halogenated solvent with any amount of a halogenated compound requires the entire mixture to be treated as halogenated waste.[2]

    • Contaminated PPE: Dispose of contaminated gloves, disposable lab coats, and other items in a separate, clearly labeled hazardous waste bag for solid waste.

  • Storage:

    • Keep the waste container tightly sealed at all times, except when adding waste.[2][7]

    • Store the container in a designated, well-ventilated, and secure waste accumulation area within the laboratory.[4]

    • Ensure the storage area is away from incompatible materials like strong oxidizing agents.[1][4]

Emergency Procedures: Spill Management

Even with meticulous planning, spills can occur. A prepared response is critical to mitigating risk.

Protocol for Minor Spills (Cleanable in <10 minutes by trained personnel)
  • Alert Personnel: Immediately notify others in the laboratory.

  • Don PPE: Wear the appropriate PPE as described in Section 2.

  • Containment: Create a dike around the spill using an inert absorbent material such as vermiculite, sand, or cat litter.[9][10]

  • Absorption: Working from the outside in, cover the spill with the absorbent material.[10]

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste container.[4][11] Double-bag the waste if possible.[11]

  • Decontamination: Clean the spill area with soap and water. Collect all cleaning materials as hazardous waste.[12]

  • Labeling: Ensure the container holding the spill cleanup materials is labeled as "Hazardous Waste" and includes the name of the spilled chemical.

Protocol for Major Spills

In the event of a large spill, immediately evacuate the area, alert others, and contact your institution's Environmental Health and Safety (EHS) office or emergency services.[4] Do not attempt to clean it up yourself.

Final Disposal Workflow

The journey of chemical waste from the lab bench to final disposal is a structured process managed by your institution's EHS office or a licensed hazardous waste contractor. The ultimate disposal method for halogenated organic wastes like this compound is typically high-temperature incineration at a licensed facility, which ensures the complete destruction of the hazardous compound.[3]

Disposal Decision Workflow

The following diagram illustrates the procedural steps for a researcher to follow when handling waste generated from this compound.

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Generate Waste (Pure, Solution, or Contaminated Material) check_container Is a labeled halogenated waste container available? start->check_container prep_container 1. Obtain compatible container. 2. Affix 'Hazardous Waste' label. 3. Add full chemical name & hazards. 4. Add accumulation start date & contact info. check_container->prep_container No add_waste Add waste to container. Segregate solids, liquids, and PPE. check_container->add_waste Yes prep_container->add_waste store_waste Store sealed container in designated, secure accumulation area. Away from incompatibles. add_waste->store_waste check_full Is container full or no longer in use? store_waste->check_full check_full->add_waste No, continue adding request_pickup Complete and submit a Chemical Waste Collection Request Form to your EHS Office. check_full->request_pickup Yes ehs_pickup EHS collects waste for consolidation and off-site disposal (e.g., incineration). request_pickup->ehs_pickup

Caption: Workflow for handling and disposing of this compound waste.

References

  • Fisher Scientific. (2024, April 1). SAFETY DATA SHEET: this compound.
  • ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - this compound.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • UC Davis Safety Services. (2020, April 17). Hazardous Waste Storage & Labeling.
  • Washington State University. Standard Operating Procedure for Pyridine.
  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure.
  • U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • MLI Environmental. (2025, February 21). Hazardous Waste Label Requirements | EPA & DOT Compliance.
  • Graphic Products. Hazardous Waste Label Requirements — Comply With EPA/RCRA Regulations.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Lab Manager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.
  • Queen Mary University of London. Spill procedure: Clean-up guidance.
  • University of British Columbia. Spill Clean up Procedure.
  • Agency for Toxic Substances and Disease Registry. (2021, October). Toxicological Profile for Pyridine.
  • U.S. Environmental Protection Agency. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • BenchChem. Proper Disposal of 4-Pyridinemethanol: A Comprehensive Guide.
  • Agency for Toxic Substances and Disease Registry. Production, Import, Use, and Disposal of Pyridine.
  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Fluoro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 3-Fluoro-4-methoxypyridine is foundational to innovation. However, with innovation comes the responsibility of uncompromising safety. This guide moves beyond a simple checklist to provide a deep, procedural understanding of the personal protective equipment (PPE) and handling protocols required for this specific compound. Our goal is to build a self-validating system of safety in your laboratory, grounded in authoritative standards and practical, field-proven insights.

Hazard Assessment: Understanding the Risks of this compound

Before any container is opened, a thorough understanding of the specific hazards is critical. This compound is classified as a hazardous chemical, and its Safety Data Sheet (SDS) outlines several key risks that directly inform our PPE and handling strategy.[1]

The primary, documented hazards are:

  • Harmful if swallowed: Poses a significant toxicity risk upon ingestion.[1][2]

  • Causes skin irritation: Direct contact can lead to inflammation and irritation.[1][2]

  • Causes serious eye irritation: The compound can cause significant damage if it comes into contact with the eyes.[1][2]

  • May cause respiratory irritation: Inhalation of vapors or aerosols can irritate the respiratory tract.[1][2]

These hazards necessitate a multi-layered PPE approach to shield every potential route of exposure.

Core Directive: Mandatory PPE for this compound

The selection of PPE is not arbitrary; it is a direct response to the chemical's specific hazard profile. The following table summarizes the minimum required PPE.

PPE CategorySpecificationRationale for Use with this compound
Eye & Face Protection Tightly fitting chemical safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield should be worn over goggles when there is a significant risk of splashing.[2][3]Protects against splashes and airborne particles, directly mitigating the "serious eye irritation" hazard.[1]
Hand Protection Chemical-resistant gloves. While nitrile gloves are common in labs, some pyridine compounds show better resistance with butyl rubber or neoprene.[4][5] Crucially, always consult the glove manufacturer's compatibility chart for this specific chemical or a close analogue. Provides the primary barrier against skin contact, preventing the "skin irritation" hazard.[1][2] Gloves should be changed immediately if contamination is suspected.
Body Protection A fully-buttoned laboratory coat. For larger quantities or procedures with a high splash risk, a PVC apron or chemical-resistant suit may be necessary.[4][6]Prevents contamination of personal clothing and underlying skin from accidental spills.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges may be required if work is not performed within a certified chemical fume hood or if aerosolization is likely.[3]Mitigates the "respiratory irritation" hazard by filtering harmful vapors from inhaled air.[1]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, sequential protocol is essential for minimizing exposure risk. This plan covers the entire workflow, from preparation to disposal.

  • Ventilation Confirmation: Ensure you are working within a properly functioning and certified laboratory chemical fume hood.[4][7] The airflow will contain and exhaust vapors, providing the primary engineering control against inhalation.

  • Emergency Equipment Check: Confirm that an emergency eyewash station and safety shower are unobstructed and within a 10-second travel distance of your workspace.[5]

  • Gather Materials: Assemble all necessary equipment, including the chemical container, dedicated glassware, spill containment materials (such as sand or vermiculite), and waste containers before you begin.[7]

  • Don PPE: Put on all required PPE in the correct order: lab coat, then safety goggles and/or face shield, and finally, gloves.

The following diagram outlines the critical steps for safely handling the compound during an experimental procedure.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling & Reaction cluster_cleanup 3. Post-Procedure A Verify Fume Hood Certification & Airflow B Don all required PPE (Coat, Goggles, Gloves) A->B Safety First C Transfer Compound Inside Fume Hood B->C Begin Work D Use Non-Sparking Tools & Ground Equipment[2] C->D E Keep Container Tightly Closed When Not In Use[4] D->E F Collect Waste in Labeled, Sealed Container[2][5] E->F Procedure Complete G Decontaminate Surfaces & Glassware F->G H Doff PPE Correctly (Gloves First) G->H I Wash Hands Thoroughly[6] H->I

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.